244cis
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C60H111N3O6 |
|---|---|
分子量 |
970.5 g/mol |
IUPAC 名称 |
[(Z)-non-2-enyl] 9-[4-[2-[bis[9-[(Z)-non-2-enoxy]-9-oxononyl]amino]ethyl]piperazin-1-yl]nonanoate |
InChI |
InChI=1S/C60H111N3O6/c1-4-7-10-13-22-31-40-55-67-58(64)43-34-25-16-19-28-37-46-61(47-38-29-20-17-26-35-44-59(65)68-56-41-32-23-14-11-8-5-2)49-52-63-53-50-62(51-54-63)48-39-30-21-18-27-36-45-60(66)69-57-42-33-24-15-12-9-6-3/h31-33,40-42H,4-30,34-39,43-57H2,1-3H3/b40-31-,41-32-,42-33- |
InChI 键 |
LLTJKESWTCPZGG-IHTYGJSSSA-N |
手性 SMILES |
CCCCCC/C=C\COC(=O)CCCCCCCCN1CCN(CC1)CCN(CCCCCCCCC(=O)OC/C=C\CCCCCC)CCCCCCCCC(=O)OC/C=C\CCCCCC |
规范 SMILES |
CCCCCCC=CCOC(=O)CCCCCCCCN1CCN(CC1)CCN(CCCCCCCCC(=O)OCC=CCCCCCC)CCCCCCCCC(=O)OCC=CCCCCCC |
产品来源 |
United States |
Foundational & Exploratory
The Critical Role of pKa in Ionizable Lipids
An In-Depth Technical Guide on the pKa of Ionizable Lipids for Drug Delivery
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of lipid nanoparticles (LNPs) is paramount for the successful delivery of nucleic acid therapeutics. Among these properties, the apparent acid dissociation constant (pKa) of the ionizable lipid component is a critical determinant of both the efficacy and safety of the delivery system. This guide provides a comprehensive overview of the significance of pKa in ionizable lipids, methods for its determination, and its role in the mechanism of action for drug delivery.
While a specific ionizable lipid termed "2,4,4-cis" is not documented in readily available scientific literature, this guide will focus on the principles of pKa in well-characterized and clinically relevant ionizable lipids.
Ionizable lipids are a class of synthetic lipids that possess a unique pH-dependent charge. At physiological pH (around 7.4), they are neutral, which reduces their interaction with blood components and minimizes toxicity. However, in the acidic environment of the endosome (pH 5.0-6.5) following cellular uptake, the amine head group of the ionizable lipid becomes protonated, leading to a net positive charge. This charge switch is fundamental to the function of LNPs in drug delivery.
The apparent pKa of an ionizable lipid within an LNP formulation dictates the pH at which 50% of the lipid molecules are ionized. An optimal pKa range is crucial for:
-
Efficient Encapsulation of Nucleic Acids: During LNP formulation, which is typically performed at a low pH, the positively charged ionizable lipids can effectively complex with the negatively charged backbone of mRNA or siRNA.
-
Endosomal Escape: The protonation of the ionizable lipid in the acidic endosome is a key trigger for the release of the nucleic acid payload into the cytoplasm. The positively charged lipid is thought to interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and fusion.[1][2][]
-
In Vivo Efficacy and Safety: The pKa value influences the overall surface charge of the LNP in circulation. LNPs with an optimized pKa are generally more effective and less toxic. For instance, for hepatic delivery of siRNAs, an optimal pKa range of 6.2 to 6.4 has been shown to be effective.[4][5] For intramuscular delivery of mRNA vaccines, a slightly higher pKa range of 6.6 to 6.9 is often preferred to enhance immunogenicity.[4][5]
Quantitative Data on pKa of Key Ionizable Lipids
The apparent pKa of an ionizable lipid is highly dependent on its molecular structure and the overall composition of the LNP. Below is a table summarizing the reported apparent pKa values for some of the most well-known ionizable lipids used in FDA-approved therapeutics.
| Ionizable Lipid | Apparent pKa | Key Application(s) |
| DLin-MC3-DMA | 6.44 | Onpattro (siRNA therapeutic)[4][6] |
| SM-102 | 6.68 | Moderna COVID-19 Vaccine (mRNA vaccine)[4][7][8] |
| ALC-0315 | 6.09 | Pfizer-BioNTech COVID-19 Vaccine (mRNA vaccine)[9][10] |
Experimental Protocol: Determination of Apparent pKa using the TNS Fluorescence Assay
The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) fluorescence assay is a widely used method to determine the apparent pKa of ionizable lipids within LNPs.[5][11] TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but becomes highly fluorescent upon binding to the positively charged surface of LNPs.[5] By measuring the fluorescence intensity across a range of pH values, a titration curve can be generated, and the pKa can be determined as the pH at which 50% of the maximum fluorescence is observed.[12][13]
Materials:
-
Blank LNPs (formulated without the nucleic acid payload)
-
A series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, and borate buffers)[5][12]
-
96-well black plates[14]
-
Fluorescence plate reader with excitation at ~320-325 nm and emission at ~445-450 nm[14][15]
Methodology:
-
Preparation of LNP dilutions: Dilute the blank LNP formulation in each of the different pH buffers to a final desired lipid concentration.
-
Addition of TNS: To each well of a 96-well plate containing the diluted LNPs in different pH buffers, add a small volume of the TNS stock solution.[11]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow for TNS binding to the LNPs.[16]
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths.[15]
-
Data Analysis:
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for pKa Determination
Caption: Workflow for determining the apparent pKa of LNPs using the TNS fluorescence assay.
Signaling Pathway: Endosomal Escape of mRNA from LNPs
Caption: The role of ionizable lipid pKa in mediating the endosomal escape of mRNA.
References
- 1. Mechanisms of Endosomal Escape in Lipid Nanoparticle-Mediated Liver Transfection - Liver-targeted Transfection Reagents [liver-transfection.com]
- 2. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 4. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]
- 5. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. precigenome.com [precigenome.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. ALC-0315, 2036272-55-4 | BroadPharm [broadpharm.com]
- 10. Difference in the lipid nanoparticle technology employed in three approved siRNA (Patisiran) and mRNA (COVID-19 vaccine) drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. liposomes.ca [liposomes.ca]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. ozbiosciences.com [ozbiosciences.com]
- 16. dovepress.com [dovepress.com]
An In-depth Technical Guide to 244cis Lipid: Structure, Properties, and Applications in mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of nucleic acid therapeutics has been revolutionized by the advent of lipid nanoparticle (LNP) delivery systems. A key component underpinning the success of these platforms is the ionizable cationic lipid, which plays a pivotal role in mRNA encapsulation, cellular uptake, and endosomal escape. This technical guide provides a comprehensive overview of 244cis, a novel piperazine-containing ionizable lipid that has demonstrated significant promise for potent and safe mRNA delivery, particularly to the lungs. This document details the structure and physicochemical properties of this compound, outlines its synthesis and LNP formulation protocols, and presents its biological performance in comparison to other widely used ionizable lipids.
Structure and Physicochemical Properties of this compound
This compound is a biodegradable ionizable lipid characterized by a unique piperazine-based amine head group and unsaturated lipid tails.[1] This structure imparts favorable properties for the formulation of LNPs and subsequent mRNA delivery.
Chemical Structure:
-
Formal Name: 4-[2-[bis[9-[(2Z)-2-nonen-1-yloxy]-9-oxononyl]amino]ethyl]-1-piperazinenonanoic acid, (2Z)-2-nonen-1-yl ester[2]
-
Synonyms: P13-8Y[2]
-
CAS Number: 2956402-64-3[2]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆₀H₁₁₁N₃O₆ | [2] |
| Molecular Weight | 970.6 g/mol | [2] |
| pKa | 6.3 | [2] |
| Purity | ≥95% | [2] |
| Solubility | Ethanol: 25 mg/mL | [2] |
| Appearance | A solution in ethanol | [2] |
Synthesis of this compound Lipid
The synthesis of this compound is a two-step process.[1] The first step involves the esterification of 9-bromononanoic acid with cis-2-nonen-1-ol to produce the (Z)-non-2-en-1-yl 9-bromononanoate tail.[1] The second step is a nucleophilic substitution (SN2) reaction where a piperazine derivative (244) is reacted with the brominated carbon tail to yield the final this compound ionizable lipid.[1]
Experimental Protocol: Synthesis of this compound
Step 1: Esterification to form (Z)-non-2-en-1-yl 9-bromononanoate
-
Dissolve 9-bromononanoic acid and cis-2-nonen-1-ol in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a coupling agent (e.g., dicyclohexylcarbodiimide) and a catalyst (e.g., 4-dimethylaminopyridine).
-
Stir the reaction mixture at room temperature for a specified time until the reaction is complete, monitoring by thin-layer chromatography.
-
Filter the reaction mixture to remove any solid byproducts.
-
Purify the crude product using column chromatography to obtain pure (Z)-non-2-en-1-yl 9-bromononanoate.
Step 2: SN2 Reaction to form this compound
-
Dissolve the piperazine derivative (244) and (Z)-non-2-en-1-yl 9-bromononanoate in a polar aprotic solvent (e.g., dimethylformamide).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine) to facilitate the reaction.
-
Heat the reaction mixture at an elevated temperature and monitor its progress.
-
After completion, perform an aqueous workup to remove the solvent and excess reagents.
-
Purify the crude this compound lipid using column chromatography.
-
Characterize the final product by NMR to confirm its structure.[1]
Lipid Nanoparticle (LNP) Formulation
This compound is a key component in the formulation of LNPs for mRNA delivery. These LNPs are typically prepared using a microfluidic mixing device.[3]
Experimental Protocol: this compound LNP Formulation
-
Lipid Stock Preparation: Dissolve the ionizable lipid this compound, helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid (e.g., C16-PEG 2000 ceramide) in ethanol.[3]
-
An optimized molar ratio for this compound LNPs is this compound:DOPE:cholesterol:C16-PEG ceramide = 26.5:20:52:1.5.[3]
-
-
mRNA Solution Preparation: Dilute the mRNA transcript in an aqueous buffer at a low pH (e.g., citrate buffer, pH 3.0).
-
Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes of a microfluidic mixing system.
-
LNP Formation: Pump the two solutions through the microfluidic device at a controlled flow rate. The rapid mixing of the ethanol and aqueous phases leads to the self-assembly of the lipids around the mRNA, forming LNPs.
-
Purification and Concentration: The resulting LNP suspension is typically purified and concentrated using techniques such as dialysis or tangential flow filtration to remove ethanol and unencapsulated mRNA.
References
244cis for mRNA Delivery: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of mRNA therapeutics has been rapidly evolving, with lipid nanoparticles (LNPs) emerging as the leading platform for systemic delivery. Among the critical components of these LNPs, ionizable lipids play a pivotal role in mRNA encapsulation, endosomal escape, and overall delivery efficiency. This technical guide focuses on 244cis , a novel piperazine-based biodegradable ionizable lipid that has demonstrated significant promise for mRNA delivery applications, particularly for therapies requiring repeated administration.
Introduction to this compound
This compound is an ionizable cationic lipid characterized by a piperazine-based amine head and unsaturated lipid tails.[1] Its unique structure, distinct from commonly used lipids like SM-102 and MC3, contributes to its favorable properties for mRNA delivery.[2][3] The piperazine structure contains three tertiary amines, giving it a bulkier conformation compared to the single tertiary amine structure of SM-102.[3] This structural difference is believed to enhance membrane fluidity upon fusion with the endosomal membrane, facilitating the release of mRNA into the cytoplasm.[1]
Key attributes of this compound include:
-
High Potency: Demonstrates superior protein expression compared to conventional LNPs.[1]
-
Low Immunogenicity: Induces minimal immune stimulation, making it suitable for repeated dosing.[1][2]
-
Biodegradability: Designed for safe in vivo applications.[3]
-
Targeted Delivery: Can be formulated for targeted delivery to specific tissues, such as the lungs.[1][4][5]
Physicochemical Properties and Formulation
LNPs incorporating this compound are typically formulated with helper lipids, cholesterol, and a PEGylated lipid to ensure stability and control particle size. The molar ratio of these components is a critical parameter that influences the efficacy and biodistribution of the LNP.
LNP Composition and Molar Ratios
The composition of this compound LNPs can be tailored for specific applications. A common formulation consists of this compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and a PEG lipid such as C16-PEG2000 ceramide.[2][3]
Table 1: Example Formulations of this compound and SM-102 LNPs
| Component | This compound LNP Molar Ratio (%) | SM-102 LNP Molar Ratio (%) |
| Ionizable Lipid | 26.5 (this compound) | 50 (SM-102) |
| Helper Lipid | 20 (DOPE) | 10 (DSPC) |
| Cholesterol | 52 | 38.5 |
| PEG Lipid | 1.5 (C16-PEG ceramide) | 1.5 (DMG-PEG 2000) |
Data sourced from[3].
For targeted delivery, the helper lipid can be substituted. For instance, to achieve lung-specific delivery, cationic helper lipids like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) or ethyl phosphocholine (EPC) can be used in place of DOPE.[1]
Particle Characteristics
The physical properties of LNPs, such as particle size, polydispersity index (PDI), and zeta potential, are crucial for their in vivo performance. These characteristics are typically measured using Dynamic Light Scattering (DLS).[][7][8] LNPs intended for intravenous administration should ideally have a particle size of less than 200 nm to avoid rapid clearance by the reticuloendothelial system.[]
Table 2: Physicochemical Properties of Lung-Targeting this compound LNPs
| Helper Lipid (molar %) | Diameter (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| DOPE (40%) | < 100 | - | - | > 90% |
| DOTAP (20%) | < 100 | - | Slight change | > 90% |
| DOTAP (40%) | < 100 | - | Slight change | > 90% |
| EPC (20%) | < 100 | - | - | > 90% |
| EPC (40%) | < 100 | - | - | > 90% |
Data compiled from[1]. Note: Specific values for PDI and Zeta Potential were not provided in the source.
In Vivo Performance and Efficacy
This compound LNPs have demonstrated superior performance in vivo compared to other established ionizable lipids. Key performance indicators include the level of protein expression and the induction of an immune response.
Protein Expression
Studies have shown that this compound LNPs can induce significantly higher levels of protein expression. For instance, when delivering human erythropoietin (hEPO) mRNA in mice, this compound LNPs resulted in a 25-fold higher protein expression compared to MC3 LNPs and comparable levels to SM-102 LNPs.[1]
Table 3: In Vivo hEPO Expression and Immunogenicity
| LNP Formulation | hEPO Expression (mU/mL) | MCP-1 Secretion (pg/mL) |
| This compound | 1.3 x 10⁵ | 262 |
| SM-102 | Comparable to this compound | 594 |
| MC3 | 25-fold lower than this compound | - |
Data sourced from[1]. hEPO and MCP-1 levels were measured 6 hours after systemic injection of 0.1 mg/kg hEPO mRNA.
Immunogenicity
A key advantage of this compound is its low immunogenicity. Monocyte chemoattractant protein-1 (MCP-1) is a chemokine that indicates an acute inflammatory response.[1] this compound LNPs have been shown to induce significantly lower levels of MCP-1 compared to SM-102 LNPs, suggesting a reduced inflammatory response.[1][9] This low immunogenicity is critical for therapeutic applications that require repeated administrations, as it minimizes the potential for adverse immune reactions and loss of efficacy over time.[1]
Mechanism of Action: Endosomal Escape
A critical step in mRNA delivery is the release of the mRNA from the endosome into the cytoplasm, where it can be translated into protein.[][11] The unique structure of this compound, with its piperazine-based head and unsaturated lipid tails, is thought to enhance the fusion of the LNP with the endosomal membrane, facilitating this escape.[1] A Fluorescence Resonance Energy Transfer (FRET) assay demonstrated that this compound LNPs exhibit up to 30% greater lipid fusion compared to SM-102 LNPs, indicating a more efficient endosomal escape mechanism.[1]
References
- 1. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound, 2956402-64-3 | BroadPharm [broadpharm.com]
- 7. news-medical.net [news-medical.net]
- 8. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Technical Whitepaper on the Discovery and Synthesis of 244cis Lipid for Advanced mRNA Delivery
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The advent of mRNA-based therapeutics has revolutionized modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for in vivo delivery. The efficacy and safety of these LNPs are critically dependent on their constituent ionizable lipids. This whitepaper provides an in-depth technical guide on 244cis, a novel piperazine-based biodegradable ionizable lipid. This compound has demonstrated superior potency and an improved safety profile compared to conventional ionizable lipids, positioning it as a promising candidate for the development of next-generation mRNA therapies, particularly for chronic diseases requiring repeated administration. This document details the discovery, a comprehensive two-step synthesis protocol, and the advanced formulation strategies of this compound. Furthermore, it presents key quantitative data on its performance and elucidates the proposed mechanism of action for endosomal escape.
Discovery and Rationale
The development of this compound was driven by the need for ionizable lipids that not only ensure high transfection efficiency but also minimize the immunogenicity associated with repeated LNP administration, a significant hurdle in the treatment of chronic diseases.[1] this compound is a novel biodegradable ionizable lipid characterized by a unique piperazine-based amine head and unsaturated lipid tails.[1] This distinct structure was hypothesized to enhance the endosomal release of encapsulated mRNA by increasing membrane fluidity upon fusion with the endosomal membrane.[1] The piperazine motif, with its multiple tertiary amines, imparts a bulkier conformation compared to single tertiary amine lipids like SM-102, potentially influencing the lipid's interaction with cellular membranes.[1]
Synthesis of this compound Lipid
The synthesis of this compound is a two-step process that first involves the creation of a brominated carbon tail via esterification, followed by an SN2 reaction with a piperazine derivative to yield the final product.[1]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of (Z)-non-2-en-1-yl 9-bromononanoate (Lipid Tail)
-
Reaction Setup: To a solution of 9-bromononanoic acid (1 equivalent) and cis-2-nonen-1-ol (1.2 equivalents) in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (Z)-non-2-en-1-yl 9-bromononanoate.
-
Step 2: Synthesis of this compound via SN2 Reaction
-
Reaction Setup: Dissolve the piperazine derivative (244) (1 equivalent) and (Z)-non-2-en-1-yl 9-bromononanoate (3 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF).
-
Reaction Conditions: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3 equivalents), to the mixture. Heat the reaction to 60-80°C and stir for 24-48 hours.
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product using silica gel column chromatography to obtain the final this compound lipid.
-
Characterization: The structure and purity of the synthesized this compound are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Logical Workflow for this compound Synthesis
Formulation of this compound Lipid Nanoparticles (LNPs)
This compound is formulated into LNPs for the efficient encapsulation and delivery of mRNA. The formulation process typically involves a microfluidic mixing system to ensure the reproducible and scalable production of LNPs with controlled size and polydispersity.
Experimental Protocol: LNP Formulation
-
Preparation of Lipid and mRNA Solutions:
-
Lipid Phase (in Ethanol): Prepare a stock solution of this compound, the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and a PEG-lipid (e.g., C16-PEG2k ceramide) in ethanol. The optimized molar ratio for this compound LNPs is 26.5:20:52:1.5 (this compound:DOPE:cholesterol:PEG-lipid).[1] For lung-targeting formulations, DOPE can be replaced with a cationic helper lipid like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP).[1]
-
Aqueous Phase (in Buffer): Dissolve the mRNA cargo in a low pH buffer, such as a citrate buffer (pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Pump the two solutions through a microfluidic mixing chip (e.g., NanoAssemblr) at a defined flow rate ratio (typically 3:1 aqueous to lipid phase). The rapid mixing of the solvent and anti-solvent phases leads to the self-assembly of the lipids around the mRNA, forming the LNPs.
-
-
Downstream Processing:
-
Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH, resulting in a stable and neutral surface charge LNP formulation ready for in vivo use.
-
-
Characterization: The formulated LNPs are characterized for their size, polydispersity index (PDI), encapsulation efficiency, and zeta potential.
Workflow for this compound LNP Formulation
Performance and Quantitative Data
In vivo studies have demonstrated the superior performance of this compound LNPs compared to conventional ionizable lipids such as MC3 and SM-102.
| LNP Formulation | hEPO Expression (mU/mL) | MCP-1 Secretion (pg/mL) | Transfection Efficiency (Lung Endothelial Cells) | Transfection Efficiency (Sca-1-positive Fibroblasts) |
| This compound LNP | 1.3 x 105[1] | 262[1] | ~80%[1] | >40%[1] |
| SM-102 LNP | Comparable to this compound[1] | 594[1] | Not Reported | Not Reported |
| MC3 LNP | ~25-fold lower than this compound[1] | Not Reported | Not Reported | Not Reported |
Table 1: Comparative performance of this compound LNP with conventional LNPs.
The data clearly indicates that this compound LNPs enable substantial protein expression while inducing minimal secretion of the inflammatory chemokine MCP-1, highlighting their enhanced potency and safety.[1] Furthermore, when formulated with cationic helper lipids, this compound LNPs achieve highly efficient transfection in lung tissues, demonstrating their potential for treating pulmonary diseases.[1]
Proposed Mechanism of Action: Endosomal Escape
A critical step in mRNA delivery is the escape of the LNP from the endosome into the cytoplasm. The unique structure of this compound is designed to facilitate this process.
Fluorescence Resonance Energy Transfer (FRET) Assay Protocol
A FRET assay can be employed to assess the endosomal escape efficiency of this compound LNPs by measuring their ability to fuse with endosomal mimicking anionic liposomes at acidic pH.
-
Preparation of Anionic Liposomes: Prepare liposomes composed of DOPS, DOPC, DOPE, and FRET pair lipids NBD-PE (donor) and Rho-PE (acceptor) at a molar ratio of 25:25:48:1:1.
-
Assay Setup: In a 96-well plate, add PBS at pH 5.5 to mimic the acidic environment of the endosome.
-
LNP Addition: Add the anionic liposomes to the wells, followed by the addition of this compound LNPs.
-
Measurement: Monitor the fluorescence of the donor (NBD-PE) over time. An increase in NBD fluorescence indicates lipid fusion between the LNP and the anionic liposome, leading to a greater distance between the FRET pair and a reduction in quenching.
-
Results: this compound LNPs have been shown to exhibit up to 30% lipid fusion in such assays, outperforming SM-102 LNPs and indicating a superior capability for endosomal membrane disassembly.[1]
Signaling Pathway for Endosomal Escape
The proposed mechanism for endosomal escape of this compound LNPs is initiated by the acidic environment of the late endosome.
Conclusion
The novel piperazine-based ionizable lipid, this compound, represents a significant advancement in the field of mRNA delivery. Its unique chemical structure facilitates a highly efficient and safe delivery platform, as evidenced by superior protein expression and reduced immunogenicity compared to established alternatives. The detailed synthesis and formulation protocols provided herein offer a clear path for its adoption and further development by researchers and drug development professionals. The promising performance of this compound, particularly in lung-targeted applications, underscores its potential to address the challenges of treating chronic diseases with mRNA therapeutics, paving the way for a new generation of safer and more effective treatments.
References
The Role of 244cis in Targeted Drug Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of targeted drug delivery is continually evolving, with a significant focus on enhancing the efficacy and safety of therapeutic payloads. Within this domain, the novel piperazine-based biodegradable ionizable lipid, 244cis , has emerged as a promising component of lipid nanoparticles (LNPs) for the targeted delivery of messenger RNA (mRNA). This technical guide provides a comprehensive overview of this compound, detailing its role in lung-targeted drug delivery, comparative performance against other ionizable lipids, and the underlying mechanisms of action. This document synthesizes current research to offer a core resource for professionals in drug development, featuring quantitative data summaries, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Introduction to this compound and Its Significance in Drug Delivery
This compound is a novel, biodegradable ionizable lipid developed for the formulation of LNPs designed to deliver mRNA therapeutics.[1][2] Its unique piperazine-based structure distinguishes it from conventional ionizable lipids such as DLin-MC3-DMA (MC3) and SM-102.[3] Research has highlighted the potential of this compound-formulated LNPs (this compound LNPs) to offer enhanced potency and an improved safety profile, characterized by minimal immune activation.[1][2] These properties make this compound a particularly attractive candidate for therapies requiring repeated administration, especially in the context of chronic diseases like pulmonary fibrosis.[1][2]
The primary application of this compound explored to date is in the targeted delivery of mRNA to the lungs.[1][4] This is achieved by formulating this compound with cationic helper lipids, which alters the surface properties of the LNP, leading to selective accumulation in the pulmonary tissue.[1][4]
Quantitative Performance Analysis of this compound LNPs
The efficacy and safety of this compound LNPs have been quantitatively benchmarked against other widely used LNP formulations. The following tables summarize the key performance indicators from comparative studies.
Table 1: In Vivo Efficacy of LNP Formulations
This table presents the in vivo expression of human erythropoietin (hEPO) protein following a single intravenous injection of mRNA-loaded LNPs in BALB/c mice.
| LNP Formulation | hEPO Expression (mU/mL) at 6 hours | Area Under the Curve (AUC) of hEPO Expression |
| This compound LNP | 1.3 x 10⁵[1] | 3.4 x 10⁶[1] |
| SM-102 LNP | Not explicitly stated, but lower than this compound[1] | 3.5 x 10⁶[1] |
| MC3 LNP | Not explicitly stated, but lower than this compound[1] | 1.0 x 10⁵[1] |
Table 2: Immunogenicity Profile of LNP Formulations
This table details the serum levels of Monocyte Chemoattractant Protein-1 (MCP-1), a key inflammatory cytokine, 6 hours after intravenous administration of mRNA-loaded LNPs in BALB/c mice.
| LNP Formulation | MCP-1 Secretion (pg/mL) |
| This compound LNP | 262[1] |
| This compound LNP with DOTAP | 272.6[1] |
| SM-102 LNP | 594[1] |
Table 3: In Vivo Transfection Efficiency in Lung Cells
This table shows the percentage of tdTomato-positive cells in different lung cell populations of tdTomato transgenic mice after repeated administration of Cre recombinase mRNA-loaded LNPs.
| Lung Cell Type | This compound LNP Transfection Efficiency (%) | SM-102 LNP Transfection Efficiency (%) |
| Endothelial Cells | ~80 - 84[1][5] | ~40[5] |
| Sca-1-positive Fibroblasts | >40[1] | Not explicitly stated |
| Fibroblasts | ~21[5] | ~1.7[5] |
| Immune Cells | ~18[5] | ~0.4[5] |
| Epithelial Cells | ~25[5] | ~18.2[5] |
Table 4: Biodistribution of Lung-Targeting LNPs
This table presents a representative biodistribution profile of lung-targeting cationic LNPs in major organs following intravenous administration in mice, expressed as a percentage of the injected dose per gram of tissue (%ID/g). While specific quantitative data for this compound LNP biodistribution across all organs is not yet available, the following data for a lung-targeting LNP provides a relevant comparison.
| Organ | Biodistribution (%ID/g) |
| Lung | 97[6] |
| Liver | < 5[6] |
| Spleen | < 1[6] |
| Heart | Not explicitly stated |
| Kidney | < 1[6] |
Mechanism of Lung-Targeted Delivery
The selective delivery of this compound LNPs to the lungs is a complex process mediated by the interaction of the nanoparticles with plasma proteins, forming a "protein corona" that dictates their biodistribution.
When this compound is formulated with a cationic helper lipid, such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), the resulting LNPs exhibit a positive surface charge.[1] This positive charge is believed to promote the adsorption of specific, negatively charged plasma proteins.[1] While the complete protein corona composition is still under investigation, studies suggest that proteins like vitronectin and paraoxonase 1 (PON1) may play a role in mediating the uptake of nanoparticles by endothelial cells.[7][8] Vitronectin is known to interact with integrin receptors on the surface of endothelial cells, which could facilitate the endocytosis of the LNPs.[9][10][11]
The following diagram illustrates the proposed mechanism for the targeted delivery of this compound LNPs to lung endothelial cells.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound LNPs, synthesized from best practices in the cited literature.
Protocol for LNP Formulation using Microfluidics
This protocol describes the synthesis of mRNA-loaded LNPs using a microfluidic mixing device.
Materials:
-
Ionizable lipid (this compound)
-
Helper lipid (e.g., DOPE or DSPC)
-
Cholesterol
-
PEG-lipid (e.g., C16-PEG2000 ceramide)
-
mRNA
-
Ethanol (100%)
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Syringes
-
Dialysis cassettes (20 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in 100% ethanol to achieve the desired molar ratio (e.g., this compound:DOPE:cholesterol:C16-PEG ceramide = 26.5:20:52:1.5).[1]
-
Prepare mRNA Solution: Dilute the mRNA to the desired concentration in 50 mM citrate buffer (pH 4.0).
-
Microfluidic Mixing:
-
Load the lipid stock solution into one syringe and the mRNA solution into another.
-
Set the flow rate ratio of the aqueous phase to the organic phase (e.g., 3:1) and the total flow rate on the microfluidic device.
-
Initiate mixing. The rapid mixing of the ethanol and aqueous phases will induce the self-assembly of the LNPs, encapsulating the mRNA.
-
-
Dialysis:
-
Immediately after formation, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and unencapsulated mRNA.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Measure the mRNA encapsulation efficiency using a RiboGreen assay.
-
The following diagram illustrates the experimental workflow for LNP formulation.
Protocol for In Vivo mRNA Delivery and Biodistribution Studies
This protocol outlines the procedure for administering mRNA-LNPs to mice and assessing protein expression and biodistribution.
Materials:
-
mRNA-LNP solution in PBS
-
6-8 week old female BALB/c mice
-
Insulin syringes with 28G needles
-
Anesthesia (e.g., isoflurane)
-
IVIS imaging system
-
D-luciferin (for luciferase-expressing mRNA)
-
Tools for organ harvesting
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment.
-
Administration:
-
Administer the mRNA-LNP solution intravenously (i.v.) via the tail vein at a specified dose (e.g., 0.1 mg/kg of mRNA).
-
-
In Vivo Imaging (for luciferase-expressing mRNA):
-
At desired time points (e.g., 6, 24, 48 hours) post-injection, anesthetize the mice.
-
Administer D-luciferin intraperitoneally.
-
Image the mice using an IVIS system to visualize luciferase expression.
-
-
Organ Harvesting and Ex Vivo Imaging:
-
After the final in vivo imaging, euthanize the mice.
-
Perfuse with PBS to remove blood from the organs.
-
Harvest major organs (liver, spleen, lungs, heart, kidneys).
-
Image the harvested organs ex vivo using the IVIS system to quantify organ-specific expression.
-
-
Biodistribution Quantification (alternative to imaging):
-
Homogenize the harvested organs.
-
Quantify the amount of LNP or mRNA in the homogenates using appropriate analytical methods (e.g., LC-MS for lipids, qPCR for mRNA).
-
Protocol for Immunogenicity Assessment (MCP-1 ELISA)
This protocol describes the measurement of MCP-1 levels in mouse serum.
Materials:
-
Mouse serum samples
-
Mouse MCP-1 ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection: Collect blood from mice at a specified time point (e.g., 6 hours) after LNP administration. Separate the serum and store at -80°C until use.
-
ELISA Assay:
-
Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Preparing standards and samples.
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the standards.
-
Calculate the concentration of MCP-1 in the serum samples based on the standard curve.
-
Conclusion and Future Directions
The novel ionizable lipid this compound represents a significant advancement in the field of targeted mRNA delivery. Its ability to form LNPs with high potency, low immunogenicity, and specific targeting to the lungs holds immense promise for the development of new therapies for pulmonary diseases. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug developers to explore the full potential of this compound.
Future research should focus on a more detailed characterization of the protein corona of this compound LNPs to fully elucidate the lung-targeting mechanism. Further in vivo studies are also needed to establish a comprehensive biodistribution and long-term safety profile. Additionally, the application of this compound LNPs for the delivery of other therapeutic payloads beyond mRNA warrants investigation. As our understanding of this compound and its capabilities grows, it is poised to become a key enabling technology in the next generation of targeted therapeutics.
References
- 1. Mouse MCP1 ELISA Kit (ab208979) | Abcam [abcam.com]
- 2. Mouse MCP-1 ELISA Kit (BMS6005) - Invitrogen [thermofisher.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Application of Lung-Targeted Lipid Nanoparticle-delivered mRNA of soluble PD-L1 via SORT Technology in Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Predictive Lung- and Spleen-Targeted mRNA Delivery with Biodegradable Ionizable Lipids in Four-Component LNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paraoxonase-1 Is a Pivotal Regulator Responsible for Suppressing Allergic Airway Inflammation Through Adipose Stem Cell-Derived Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The vitronectin receptor plays a role in the adhesion of human cytotrophoblast cells to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dichotomous role of integrin‐β5 in lung endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitronectin absorbed on nanoparticles mediate cell viability/proliferation and uptake by 3T3 Swiss albino mouse fibroblasts: in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
244cis: A Novel Piperazine-Based Ionizable Lipid for Enhanced siRNA Therapeutic Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of small interfering RNA (siRNA) therapeutics has opened new frontiers in precision medicine, offering the potential to silence disease-causing genes with high specificity. However, the effective delivery of siRNA to target tissues remains a significant hurdle. Lipid nanoparticles (LNPs) have emerged as a leading platform for siRNA delivery, and the innovation of novel ionizable lipids is crucial for enhancing their potency and safety. This technical guide focuses on 244cis, a novel piperazine-based biodegradable ionizable lipid, and its application in siRNA-based therapeutics.
Introduction to this compound
This compound is a state-of-the-art ionizable lipid characterized by a unique piperazine-based amine head and unsaturated lipid tails.[1] This distinct molecular architecture is designed to improve the endosomal escape of siRNA-loaded LNPs, a critical step for the cytoplasmic delivery of the therapeutic payload.[1] The unsaturated lipid tails are hypothesized to increase membrane fluidity upon fusion with the endosomal membrane, thereby facilitating the release of siRNA into the cytoplasm.[1]
Chemical Structure of this compound:
-
Formal Name: 4-[2-[bis[9-[(2Z)-2-nonen-1-yloxy]-9-oxononyl]amino]ethyl]-1-piperazinenonanoic acid, (2Z)-2-nonen-1-yl ester
-
Molecular Formula: C₆₀H₁₁₁N₃O₆
-
Formula Weight: 970.6
Physicochemical Properties of this compound-based LNPs
The physicochemical properties of LNPs are critical determinants of their in vivo performance, including stability, circulation time, and cellular uptake. LNPs formulated with this compound exhibit characteristics suitable for systemic administration.
| Property | This compound LNP (for mRNA) | This compound LNP (for siRNA) | SM-102 LNP (for mRNA) | DLin-MC3-DMA LNP (for siRNA) |
| Ionizable Lipid | This compound | This compound | SM-102 | DLin-MC3-DMA |
| Helper Lipid | DOPE | DOPE | DOPE | DSPC |
| Cholesterol | Cholesterol | Cholesterol | Cholesterol | Cholesterol |
| PEG-Lipid | C16-PEG2k ceramide | C16-PEG2k ceramide | C16-PEG2k ceramide | DMG-PEG2k |
| Molar Ratio (Ionizable:Helper:Chol:PEG) | Not specified | 50:10:38.5:1.5 (representative) | Not specified | 50:10:38.5:1.5 |
| Size (Diameter, nm) | < 100 nm | Not specified | Not specified | ~80-100 nm |
| Polydispersity Index (PDI) | Not specified | Not specified | Not specified | < 0.2 |
| Encapsulation Efficiency (%) | > 90% | > 90% (assumed) | > 90% | > 90% |
| pKa | 6.3 | 6.3 | Not specified | ~6.4 |
Note: Data for this compound LNPs for siRNA are inferred from typical LNP formulations and the mRNA-specific data, as the direct source for siRNA formulation specifics was not fully available. Data for DLin-MC3-DMA LNPs are based on established formulations.
Mechanism of Action: The Journey of a this compound-LNP-siRNA
The therapeutic effect of a this compound-LNP-siRNA formulation is contingent on its successful navigation through a series of biological barriers to reach the target mRNA in the cytoplasm of the target cell.
Caption: Cellular uptake and mechanism of action of this compound-LNP-siRNA.
At the low pH within the late endosome, the piperazine head of this compound becomes protonated, leading to a positive charge. This facilitates interaction with the negatively charged endosomal membrane, and in conjunction with the membrane-destabilizing properties of the unsaturated lipid tails, promotes the release of the siRNA payload into the cytoplasm.[1]
Therapeutic Application: Gene Silencing of GTSE1 for Liver Fibrosis
A preclinical study has demonstrated the therapeutic potential of this compound-LNPs for delivering siRNA to treat liver fibrosis. The target gene in this study was G2 and S-phase expressed 1 (GTSE1).
LNPs containing this compound and encapsulating siRNA targeting GTSE1 were shown to reduce hepatic fibrosis in a mouse model of carbon tetrachloride-induced liver injury. The treatment led to decreased production of pro-inflammatory cytokines IL-6 and TNF-α, as well as a reduction in the liver damage markers alanine transaminase (ALT) and aspartate aminotransferase (AST) compared to LNPs containing the more established lipid, SM-102.
| Treatment Group | Change in Fibrosis Markers | Change in Inflammatory Cytokines | Change in Liver Enzymes |
| This compound-LNP-siGTSE1 | Significant reduction in collagen deposition | Decreased IL-6 and TNF-α | Reduction in ALT and AST |
| SM-102-LNP-siGTSE1 | Less pronounced reduction compared to this compound | Less pronounced reduction compared to this compound | Less pronounced reduction compared to this compound |
| Control LNP (non-targeting siRNA) | No significant change | No significant change | No significant change |
Experimental Protocols
Synthesis of this compound Ionizable Lipid
The synthesis of this compound involves a two-step process. First, the (Z)-non-2-en-1-yl 9-bromononanoate tail is synthesized through an esterification reaction between 9-bromononanoic acid and cis-2-nonen-1-ol. Subsequently, a piperazine derivative (244) is reacted with the brominated carbon tail via an SN2 reaction to yield the final this compound ionizable lipid.[1] The structure is then confirmed by NMR.[1]
Caption: Synthesis workflow for the this compound ionizable lipid.
Formulation of this compound-LNP-siRNA via Microfluidics
Lipid nanoparticles encapsulating siRNA are formulated using a microfluidic mixing device, which allows for precise control over particle size and high encapsulation efficiency.
Materials:
-
This compound ionizable lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG) or C16-PEG2k ceramide
-
siRNA in an appropriate buffer (e.g., 25 mM sodium acetate, pH 4.0)
-
Ethanol
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis system for buffer exchange
Protocol:
-
Prepare a lipid mixture in ethanol containing this compound, DOPE, cholesterol, and a PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Dissolve the siRNA in an aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0).
-
Set up the microfluidic device with two syringe pumps, one for the lipid-ethanol solution and one for the siRNA-aqueous solution.
-
Pump the two solutions through the microfluidic chip at a specific flow rate ratio (e.g., 3:1 aqueous to ethanol) and total flow rate to induce rapid mixing and self-assembly of the LNPs.
-
Collect the resulting LNP suspension.
-
Perform dialysis against phosphate-buffered saline (PBS) pH 7.4 to remove ethanol and raise the pH, resulting in stable, siRNA-encapsulated LNPs.
Caption: LNP-siRNA formulation workflow using microfluidics.
In Vivo siRNA Delivery and Gene Knockdown Analysis
Animal Model:
-
Mouse model of disease (e.g., carbon tetrachloride-induced liver fibrosis) or healthy mice for biodistribution studies.
Protocol:
-
Administer the this compound-LNP-siRNA formulation to mice via intravenous (tail vein) injection at a specified dose (e.g., 1-5 mg/kg siRNA).
-
At a predetermined time point post-injection (e.g., 48-72 hours), euthanize the animals and harvest the target tissues (e.g., liver).
-
Isolate total RNA from the tissue samples using a suitable RNA extraction kit.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene and a housekeeping gene for normalization.
-
Calculate the percentage of gene knockdown relative to a control group treated with non-targeting siRNA-LNPs.
Conclusion
The novel piperazine-based ionizable lipid, this compound, represents a significant advancement in the field of siRNA delivery. Its unique chemical structure contributes to enhanced endosomal escape, leading to improved potency in gene silencing with a favorable safety profile. The preclinical data demonstrating its efficacy in a model of liver fibrosis highlight its potential for the development of next-generation siRNA therapeutics for a range of diseases. This technical guide provides a foundational understanding of this compound, its application, and the key experimental protocols for its evaluation, serving as a valuable resource for researchers in the field of nucleic acid-based drug development.
References
understanding the biodegradability of 244cis
An In-depth Technical Guide to the Biodegradability of 244cis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel, ionizable cationic lipid featuring a distinctive piperazine-based head group, designed for the formulation of lipid nanoparticles (LNPs) for therapeutic applications such as mRNA delivery.[1] A key attribute of this compound is its biodegradability, a critical feature for enhancing the safety and tolerability of lipid-based drug delivery systems by minimizing lipid accumulation and potential long-term toxicity.[2] This technical guide provides a comprehensive overview of the predicted metabolic pathways of this compound, detailed experimental protocols for assessing its biodegradability, and a framework for the identification of its degradation products. While specific published studies on the biodegradability of this compound are not yet available, this guide synthesizes current knowledge on the metabolism of similar chemical moieties to provide a robust predictive analysis.
Introduction to this compound and the Importance of Biodegradability
This compound is a piperazine-based biodegradable ionizable lipid that has been utilized in the development of lipid nanoparticles for mRNA delivery.[1] The incorporation of biodegradable lipids into LNP formulations is a strategic approach to mitigate the potential for lipid accumulation in tissues and associated toxicities, particularly for therapies requiring repeated administration.[2] The biodegradability of these lipids is typically achieved by integrating labile chemical bonds, such as ester linkages, which can be enzymatically cleaved within the body.[2]
Predicted Metabolic Pathways of this compound
The metabolic fate of this compound is anticipated to be governed by the enzymatic hydrolysis of its ester bonds, followed by the further metabolism of its constituent parts: the piperazine core and the lipid tails.
Primary Hydrolysis of Ester Linkages
The ester linkages in this compound are susceptible to hydrolysis by various esterases present in the blood and tissues, such as carboxylesterases. This initial degradation step is predicted to yield the piperazine-containing head group and free fatty acid tails.
Table 1: Predicted Primary Degradation Products of this compound
| Precursor Molecule | Predicted Enzyme Class | Primary Degradation Products |
| This compound | Carboxylesterases | Piperazine-dicarboxylic acid derivative |
| cis-2-Nonen-1-ol | ||
| 9-Bromononanoic acid |
Secondary Metabolism of Degradation Products
Following the initial hydrolysis, the primary degradation products are expected to enter distinct metabolic pathways:
-
Piperazine Core: The piperazine ring is a relatively stable heterocyclic compound. Its metabolism in humans can be complex and may involve oxidation, N-dealkylation, and ring-opening reactions, primarily mediated by cytochrome P450 enzymes in the liver.
-
Lipid Tails: The fatty acid components, cis-2-nonen-1-ol and 9-bromononanoic acid, are likely to be metabolized through standard fatty acid oxidation pathways (β-oxidation) within the mitochondria to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.
Signaling Pathway Visualization
The following diagram illustrates the predicted metabolic cascade for this compound, from initial enzymatic hydrolysis to the subsequent breakdown of its components.
References
An In-depth Technical Guide to 244cis Lipid Versus Other Cationic Lipids for Nucleic Acid Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of nucleic acid therapeutics has been revolutionized by the development of lipid nanoparticle (LNP) delivery systems. At the core of these LNPs are ionizable cationic lipids, which are critical for encapsulating nucleic acid payloads and facilitating their escape from endosomes into the cytoplasm. While established lipids such as DLin-MC3-DMA, ALC-0315, and SM-102 have enabled the clinical success of siRNA and mRNA therapies, the quest for next-generation lipids with improved efficacy and safety profiles is ongoing. This technical guide provides a comprehensive comparison of a novel piperazine-based ionizable lipid, 244cis, with these industry-standard cationic lipids. We delve into their structural differences, formulation characteristics, and performance in terms of transfection efficiency and immunogenicity. This guide also provides detailed experimental methodologies and visualizes key biological and experimental processes to aid researchers in the rational design and evaluation of LNP-based nucleic acid delivery platforms.
Introduction to Cationic Lipids in LNP-mediated Nucleic Acid Delivery
Cationic lipids are indispensable components of LNPs for the delivery of anionic nucleic acids like siRNA and mRNA. Their primary functions are to electrostatically interact with and encapsulate the nucleic acid cargo and to facilitate the release of the cargo from the endosome into the cytoplasm, a critical step known as endosomal escape.
Ionizable Cationic Lipids: A key innovation in LNP technology has been the development of ionizable cationic lipids. These lipids possess a pKa in the range of 6.0-7.0, allowing them to be neutrally charged at physiological pH (~7.4) in the bloodstream, which minimizes non-specific interactions and toxicity.[1] Upon endocytosis and trafficking to the acidic environment of the endosome (pH 5.0-6.5), these lipids become protonated and thus positively charged.[1][2] This positive charge facilitates the disruption of the endosomal membrane, leading to the release of the nucleic acid payload into the cytoplasm.
Key Cationic Lipids in Clinical Use:
-
DLin-MC3-DMA (MC3): A key component in the first FDA-approved siRNA drug, Onpattro, for the treatment of hereditary transthyretin-mediated amyloidosis.[3]
-
ALC-0315: A crucial lipid in the Pfizer-BioNTech COVID-19 mRNA vaccine.[4][5]
-
SM-102: The ionizable lipid used in the Moderna COVID-19 mRNA vaccine.[4][6]
Emerging Cationic Lipids: The Case of this compound
This compound is a novel, piperazine-based biodegradable ionizable lipid that has shown promise for potent and safe mRNA delivery, particularly with potential for lung targeting.[7][8] Its unique structure distinguishes it from the more established lipids and may offer advantages in terms of efficacy and tolerability.[9]
Structural and Physicochemical Comparison
The chemical structure of an ionizable lipid dictates its pKa, biodegradability, and interaction with other lipids and the nucleic acid payload, all of which influence the overall performance of the LNP.
| Feature | This compound | DLin-MC3-DMA | ALC-0315 | SM-102 |
| Core Structure | Piperazine-based | Acyclic amine | Acyclic amine with hydroxyl group | Acyclic amine with hydroxyl group |
| Hydrophobic Tails | (Z)-non-2-en-1-yl 9-bromononanoate | Dilinoleyl | 2-hexyldecanoate | Heptadecan-9-yl and 6-oxo-6-undecoxyhexyl |
| Linker | Amide | Ether | Ester | Ester |
| pKa | 6.3[5] | ~6.44[10] | Not explicitly found | ~6.68[11] |
LNP Formulation and Characterization
The composition of the LNP, including the choice of ionizable lipid, helper lipids, cholesterol, and PEGylated lipid, is critical for its stability, size, and in vivo performance.
| Parameter | This compound LNP | DLin-MC3-DMA LNP | ALC-0315 LNP | SM-102 LNP |
| Ionizable Lipid (mol%) | 26.5[9][11] | 50[8][12] | 46.3[13] | 50[9][14] |
| Helper Lipid (mol%) | 20 (DOPE)[9][11] | 10 (DSPC)[8][12] | 9.4 (DSPC)[13] | 10 (DSPC)[9][14] |
| Cholesterol (mol%) | 52[9][11] | 38.5[8][12] | 42.7[13] | 38.5[9][14] |
| PEG-Lipid (mol%) | 1.5 (C16-PEG ceramide)[9][11] | 1.5 (DMG-PEG 2000)[8][12] | 1.6 (ALC-0159)[13] | 1.5 (DMG-PEG 2000)[9][14] |
| Particle Size (nm) | ~80[11] | ~80-100 | ~80-100 | ~80-100 |
| Encapsulation Efficiency (%) | >90[15] | ~100 | High | High |
In Vitro and In Vivo Performance: A Comparative Analysis
The ultimate measure of a cationic lipid's utility lies in its ability to effectively deliver its nucleic acid payload and induce the desired biological effect with minimal toxicity.
Transfection Efficacy
The ability of an LNP to deliver mRNA and result in protein expression is a key indicator of its efficacy. Studies comparing this compound with MC3 and SM-102 using human erythropoietin (hEPO) mRNA have demonstrated the superior potency of this compound.
| Cationic Lipid | hEPO Expression (mU/mL) at 6h (0.1 mg/kg mRNA dose) | Reference |
| This compound | 1.3 x 10^5 | [15] |
| SM-102 | Lower than this compound | [15] |
| DLin-MC3-DMA | Lower than this compound and SM-102 | [15] |
A direct comparison of ALC-0315 and MC3 for siRNA delivery showed that ALC-0315 achieved a two-fold greater knockdown of Factor VII in hepatocytes compared to MC3 at a 1 mg/kg siRNA dose.[8][16]
Immunogenicity and Toxicity
A critical aspect of LNP design is minimizing the induction of an inflammatory response. The production of chemokines such as Monocyte Chemoattractant Protein-1 (MCP-1) is a key indicator of immunogenicity.
| Cationic Lipid | Serum MCP-1 Levels (pg/mL) at 6h (0.1 mg/kg mRNA dose) | Reference |
| This compound | Minimally induced | [4][17] |
| SM-102 | Higher than this compound | [4][17] |
| DLin-MC3-DMA | Higher than this compound | [4][17] |
Furthermore, at a high dose (5 mg/kg), ALC-0315 LNPs were shown to increase markers of liver toxicity (ALT and bile acids), whereas MC3 LNPs did not show the same effect.[8][16] LNPs containing this compound induced lower serum levels of Ccl2 (the murine equivalent of MCP-1) compared to SM-102 LNPs.[5]
In Vivo Cell-Type Specificity
The ability to target specific cell types is a highly desirable feature for nucleic acid therapies. Studies in tdTomato transgenic mice have revealed differences in the in vivo transfection profiles of this compound and SM-102 LNPs in the lungs.
| Cell Type (Lung) | This compound LNP (% Transfected) | SM-102 LNP (% Transfected) | Reference |
| Endothelial Cells | ~84% | ~40% | [15] |
| Fibroblasts | ~21% | ~1.7% | [15] |
| Immune Cells | ~18% | ~0.4% | [15] |
| Epithelial Cells | ~25% | ~18.2% | [15] |
These findings suggest that this compound LNPs have a greater propensity for transfecting lung endothelial and fibroblast cells compared to SM-102 LNPs.[15]
Signaling Pathways and Experimental Workflows
LNP Cellular Uptake and Endosomal Escape Pathway
The journey of an LNP from the bloodstream to the cytoplasm involves a series of complex cellular processes. Understanding these pathways is crucial for designing more efficient delivery vehicles.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid, Single-Cell Analysis and Discovery of Vectored mRNA Transfection In Vivo with a loxP-Flanked tdTomato Reporter Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Collection - mRNA-Based FRET-FLIM Imaging Platform for Quantifying Lipid Nanoparticle Endosomal Escape and Membrane Damage - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 7. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. cloud-clone.com [cloud-clone.com]
- 14. elisakit.com [elisakit.com]
- 15. pnas.org [pnas.org]
- 16. raybiotech.com [raybiotech.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the Formulation of 244cis Lipid Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 244cis lipid is a piperazine-based biodegradable ionizable lipid that has shown significant promise for the formulation of lipid nanoparticles (LNPs) for mRNA delivery.[1][2][3] These LNPs have demonstrated high potency in protein expression with minimal immune activation, making them an attractive vehicle for various therapeutic applications, including protein replacement therapy.[3] This document provides detailed application notes and protocols for the formulation and characterization of this compound LNPs.
Core Components of this compound Lipid Nanoparticles
The formulation of this compound LNPs typically consists of four key components, each playing a crucial role in the stability, efficacy, and safety of the nanoparticles.[4][5]
-
Ionizable Lipid (this compound): The this compound lipid is central to the LNP formulation. Its piperazine-based headgroup and unsaturated lipid tails are designed to facilitate efficient encapsulation of mRNA and promote endosomal escape.[3]
-
Helper Lipid: A neutral helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), is included to aid in the formation of the LNP structure and facilitate the release of the mRNA payload into the cytoplasm.[1][4] For specific targeting applications, such as lung delivery, cationic helper lipids like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) can be used.[3]
-
Cholesterol: Cholesterol is a critical component that modulates the fluidity and stability of the lipid bilayer, contributing to the overall integrity of the LNP.[1][4]
-
PEGylated Lipid: A polyethylene glycol (PEG)-conjugated lipid, such as C16-PEG2000 ceramide or DMG-PEG 2000, is included to provide a hydrophilic stealth layer that reduces opsonization and prolongs the circulation time of the LNPs.[1][6]
Quantitative Data Summary
The following tables summarize the molar ratios and physicochemical properties of various this compound LNP formulations.
Table 1: Molar Ratios of this compound LNP Formulations
| Formulation Type | Ionizable Lipid (this compound) | Helper Lipid | Cholesterol | PEG-Lipid | Molar Ratio | Reference |
| Standard | This compound | DOPE | Cholesterol | C16-PEG ceramide | 26.5 : 20 : 52 : 1.5 | [1] |
| Alternative Standard | This compound | DOPE | Cholesterol | C16-PEG ceramide | 26.5 : 20 : 52.4 : 1.1 | [1] |
| Alternative Standard 2 | STP1244 (related to this compound) | DOPE | Cholesterol | C16 PEG2000-Ceramide | 36.5 : 15 : 47 : 1.5 | [2][7] |
| Lung Targeting | This compound | DOTAP | Cholesterol | PEG-lipid | 26.5 : 20 : 52 : 1.5 | [3] |
| High Cationic Helper | This compound | DOTAP | Cholesterol | PEG-lipid | 26.5 : 40 : 32 : 1.5 | [3] |
Table 2: Physicochemical Properties of this compound LNPs
| LNP Formulation | Diameter (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| This compound (Standard) | < 100 | Not specified | > 90 | [3] |
| This compound (Lung Targeting) | < 100 | Not specified | > 90 | [3] |
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of this compound LNPs using a microfluidic mixing approach.
-
This compound ionizable lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
C16-PEG2000 ceramide or DMG-PEG 2000
-
Ethanol (200 proof, anhydrous)
-
mRNA of interest
-
Citrate buffer (or other acidic buffer, e.g., acetate buffer)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr Ignite)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Dynamic Light Scattering (DLS) instrument
-
Ribogreen assay kit or equivalent for RNA quantification
-
Bring all lipids to room temperature.
-
Prepare individual stock solutions of each lipid in ethanol. For example:
-
This compound: 10 mM in ethanol
-
DOPE: 10 mM in ethanol
-
Cholesterol: 25 mM in ethanol
-
C16-PEG2000 ceramide: 10 mM in ethanol
-
-
In a sterile glass vial, combine the lipid stock solutions in the desired molar ratio (refer to Table 1).
-
Add ethanol to achieve a final total lipid concentration of 10-25 mM.
-
Vortex the lipid mixture thoroughly to ensure homogeneity.
-
Thaw the mRNA stock solution on ice.
-
Dilute the mRNA in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration. The final concentration will depend on the desired RNA:lipid ratio. A common weight ratio of ionizable lipid to RNA is 10:1 to 20:1.[2][3]
The formulation of LNPs is achieved through the rapid mixing of the lipid-ethanol solution with the mRNA-aqueous solution using a microfluidic device.[1][8]
-
Prime the microfluidic mixing system with ethanol and the aqueous buffer according to the manufacturer's instructions.
-
Load the prepared lipid stock solution into one syringe and the mRNA solution into another syringe.
-
Set the desired flow rate ratio (FRR) and total flow rate (TFR) on the microfluidic system. A common FRR of aqueous to ethanol phase is 3:1.
-
Initiate the mixing process. The rapid mixing induces nanoprecipitation of the lipids, encapsulating the mRNA to form LNPs.
-
Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge.
-
To remove the ethanol and exchange the buffer, dialyze the LNP dispersion against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
After dialysis, recover the LNP suspension and filter it through a 0.22 µm sterile filter to remove any large aggregates.
-
Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.
3.6.1. Particle Size and Polydispersity Index (PDI)
-
Dilute a small aliquot of the LNP suspension in PBS.
-
Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
-
Acceptable LNPs typically have a diameter below 100 nm and a PDI below 0.2.
3.6.2. Encapsulation Efficiency
-
The encapsulation efficiency (EE%) can be determined using a fluorescent dye-based assay such as the RiboGreen assay.
-
Prepare two sets of LNP samples. In one set, lyse the LNPs using a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated mRNA. The other set remains intact.
-
Measure the fluorescence intensity of both sets of samples after adding the RiboGreen reagent. The fluorescence of the intact sample represents the amount of free, unencapsulated mRNA, while the lysed sample represents the total amount of mRNA.
-
Calculate the EE% using the following formula: EE% = [(Total RNA - Free RNA) / Total RNA] x 100
Visualizations
Caption: Logical relationship of this compound LNP components.
Caption: Workflow for this compound LNP formulation and characterization.
References
- 1. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 5. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Encapsulating mRNA with 244cis Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of messenger RNA (mRNA) therapeutics holds immense promise for a wide range of applications, from vaccines to protein replacement therapies. A critical component of successful mRNA-based treatments is the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, protecting the fragile mRNA molecule and facilitating its entry into target cells. The ionizable lipid 244cis is a novel, biodegradable lipid that has demonstrated high potency and a favorable safety profile for mRNA delivery.
These application notes provide a detailed protocol for the formulation, purification, and characterization of mRNA-LNP complexes utilizing the this compound ionizable lipid. The subsequent sections offer step-by-step experimental procedures, data presentation in tabular format for easy reference, and graphical representations of the key processes involved.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the formulation and characterization of this compound-based mRNA LNPs, compiled from various studies.
Table 1: this compound LNP Formulation Parameters
| Parameter | Recommended Value/Range | Notes |
| Lipid Molar Ratios | ||
| This compound:DOPE:Cholesterol:PEG-Lipid | 26.5:20:52:1.5 | Optimized ratio for general applications.[1] |
| 36.5:15:47:1.5 | Alternative ratio for specific applications.[2] | |
| Helper Lipid | DOPE | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine.[1][3] |
| PEGylated Lipid | C16-PEG2000 Ceramide | Used to control particle size and prevent aggregation.[1][4] |
| N/P Ratio (Amine:Phosphate) | ~10:1 (weight ratio) | Ratio of ionizable lipid to mRNA.[2] |
| Aqueous Buffer | 10 mM Citrate Buffer, pH 3.0-4.0 | Acidic pH ensures protonation of this compound for mRNA complexation. |
| Lipid Solvent | Ethanol | Lipids are dissolved in ethanol prior to mixing. |
| Flow Rate Ratio (Aqueous:Ethanol) | 3:1 | Common ratio for microfluidic mixing. |
| Total Flow Rate | 12 mL/min | Example total flow rate for microfluidic mixing. |
Table 2: Physicochemical Characteristics of this compound mRNA LNPs
| Parameter | Typical Value/Range | Method of Analysis |
| Particle Size (Diameter) | < 100 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay[4] |
| Zeta Potential | Near-neutral at physiological pH | Electrophoretic Light Scattering (ELS) |
Experimental Protocols
Protocol 1: Formulation of this compound mRNA LNPs via Microfluidic Mixing
This protocol describes the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
Ionizable lipid this compound
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
C16-PEG2000 Ceramide
-
mRNA in 10 mM Citrate Buffer (pH 4.0)
-
100% Ethanol (molecular biology grade)
-
Microfluidic mixing system (e.g., NanoAssemblr™ Ignite™)
-
RNase-free consumables (tubes, pipette tips)
Procedure:
-
Preparation of Lipid Stock Solution (Ethanol Phase):
-
Prepare a stock solution of this compound, DOPE, cholesterol, and C16-PEG2000 Ceramide in 100% ethanol.
-
The lipids should be combined at a molar ratio of 26.5:20:52:1.5 (this compound:DOPE:Cholesterol:PEG-Lipid).[1]
-
Ensure complete dissolution of all lipid components.
-
-
Preparation of mRNA Solution (Aqueous Phase):
-
Dilute the mRNA stock to the desired concentration in 10 mM Citrate Buffer (pH 4.0).
-
The final concentration should be calculated to achieve the target ionizable lipid to mRNA weight ratio (e.g., 10:1).[2]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid solution (ethanol phase) and the mRNA solution (aqueous phase) into separate syringes.
-
Set the flow rate ratio to 3:1 (aqueous:ethanol).
-
Set the total flow rate (e.g., 12 mL/min).
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
Collect the resulting LNP suspension.
-
-
Purification and Buffer Exchange:
-
The collected LNP suspension contains ethanol, which must be removed.
-
Perform dialysis against phosphate-buffered saline (PBS) at pH 7.4 overnight at 4°C to remove the ethanol and exchange the buffer. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Alternatively, use spin columns for faster purification and concentration.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the purified mRNA LNPs at 4°C for short-term use. For long-term storage, specific cryoprotectants and storage at -80°C may be required, but stability under these conditions should be validated.
-
Protocol 2: Characterization of this compound mRNA LNPs
A. Particle Size and Polydispersity Index (PDI) Measurement
-
Instrumentation: Dynamic Light Scattering (DLS) instrument.
-
Procedure:
-
Dilute the LNP sample in 1x PBS (pH 7.4). A 1:100 dilution is a common starting point.
-
Transfer the diluted sample to a suitable cuvette.
-
Measure the hydrodynamic size and PDI according to the instrument's operating procedure.
-
Ensure the results meet the specifications outlined in Table 2.
-
B. mRNA Encapsulation Efficiency Quantification using RiboGreen Assay
-
Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated mRNA can be determined.
-
Materials:
-
Quant-iT™ RiboGreen™ RNA Assay Kit
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)
-
1% Triton X-100 in TE buffer
-
96-well opaque plate
-
Fluorescence plate reader (Excitation: ~480 nm, Emission: ~520 nm)
-
-
Procedure:
-
Prepare RNA Standard Curve: Create a standard curve of your specific mRNA in TE buffer, with concentrations ranging from approximately 10 ng/mL to 1 µg/mL.
-
Sample Preparation:
-
Total mRNA (LNP disruption): Dilute the LNP sample in 1% Triton X-100 solution. Incubate for 10-15 minutes at 37°C to ensure complete lysis of the LNPs.
-
Free (unencapsulated) mRNA: Dilute the LNP sample to the same dilution factor in TE buffer without Triton X-100.
-
-
Assay:
-
Pipette the standards and samples into a 96-well plate in duplicate.
-
Prepare the RiboGreen working solution by diluting the reagent in TE buffer according to the manufacturer's protocol.
-
Add the RiboGreen working solution to all wells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence using a plate reader.
-
-
Calculation:
-
Determine the concentration of total mRNA and free mRNA from the standard curve.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
-
-
C. Zeta Potential Measurement
-
Instrumentation: Electrophoretic Light Scattering (ELS) instrument.
-
Procedure:
-
Dilute the LNP sample in a low ionic strength buffer, such as 0.1x PBS, to minimize charge screening effects.
-
Transfer the sample to a specific zeta potential measurement cell.
-
Measure the zeta potential according to the instrument's instructions.
-
The zeta potential should be near-neutral at physiological pH.
-
Visualizations
Caption: Experimental workflow for this compound mRNA LNP formulation and characterization.
References
Application Notes and Protocols for Lung-Specific mRNA Delivery Using 244cis-Based Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of messenger RNA (mRNA) therapeutics to specific organs beyond the liver remains a significant challenge in the field of genetic medicine. The novel piperazine-based biodegradable ionizable lipid, 244cis, has emerged as a potent vehicle for formulating lipid nanoparticles (LNPs) capable of targeted mRNA delivery to the lungs.[1][2] This technology holds immense promise for the treatment of various pulmonary diseases, including pulmonary fibrosis, by enabling high-level, localized protein expression with minimal immunogenicity.[1][2][3]
These application notes provide a comprehensive overview of this compound-LNP technology, including its formulation, mechanism of action, and detailed protocols for its use in preclinical research.
Mechanism of Action: Achieving Lung Selectivity
The lung-targeting specificity of this compound-LNPs is achieved through a strategic formulation approach that modifies the LNP surface characteristics.[1] Unlike conventional LNPs that primarily accumulate in the liver, this compound-LNPs can be engineered to incorporate cationic helper lipids, such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), in place of neutral helper lipids like DOPE.[1] This incorporation of a permanent positive charge on the LNP surface is thought to alter the adsorption of plasma proteins, leading to a unique "protein corona" that directs the nanoparticles to the lungs.[1][4] Specifically, it is hypothesized that negatively charged plasma proteins bind to the cationic LNP surface, facilitating interaction with receptors or cells within the lung vasculature and parenchyma.[1]
Data Presentation
Table 1: In Vivo Efficacy of this compound-LNPs vs. Other Formulations
| LNP Formulation | Target mRNA | Dose (mg/kg) | Primary Organ of Expression | Expression Level (hEPO) | Transfection Efficiency (Lung Endothelial Cells) | Reference |
| This compound-LNP | hEPO | 0.1 | Lung | 1.3 x 10^5 mU/mL | ~80% (with Cre mRNA) | [1] |
| SM-102 LNP | hEPO | 0.1 | Liver/Spleen | Lower than this compound | Not specified for lung | [1] |
| MC3 LNP | hEPO | 0.1 | Liver/Spleen | Lower than this compound | Not specified for lung | [1] |
Table 2: Immunogenicity Profile of this compound-LNPs
| LNP Formulation | Dose (mg/kg) | MCP-1 Level (pg/mL) | Key Finding | Reference |
| This compound-LNP | 0.1 | Minimally induced | Low immunogenicity, suitable for repeated dosing | [1][2][3] |
| SM-102 LNP | 0.1 | Significantly higher than this compound | Higher immunogenic potential | [1] |
Table 3: Optimized Formulation of Lung-Targeting this compound-LNPs
| Component | Molar Ratio (%) | Purpose |
| This compound | 26.5 | Ionizable lipid for mRNA encapsulation and endosomal escape |
| DOTAP | 20 | Cationic helper lipid for lung targeting |
| Cholesterol | 52 | Structural stability |
| C16-PEG2k ceramide | 1.5 | PEGylated lipid for stability and circulation |
Experimental Protocols
Protocol 1: Formulation of this compound-LNPs for Lung Delivery
This protocol describes the formulation of this compound-LNPs using a microfluidic mixing system.
Materials:
-
This compound ionizable lipid
-
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
-
Cholesterol
-
C16-PEG 2000 ceramide
-
mRNA of interest
-
Ethanol
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr Ignite)
Procedure:
-
Prepare Lipid-Ethanol Solution: Dissolve this compound, DOTAP, cholesterol, and C16-PEG 2000 ceramide in ethanol at a molar ratio of 26.5:20:52:1.5.
-
Prepare mRNA-Aqueous Solution: Dissolve the mRNA in citrate buffer (pH 4.0).
-
Microfluidic Mixing:
-
Set the flow rate ratio of the aqueous to ethanol phase to 3:1.
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and place them on the syringe pumps of the microfluidic device.
-
Initiate mixing. The rapid mixing of the two solutions will induce the self-assembly of the LNPs, encapsulating the mRNA.
-
-
Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Protocol 2: In Vivo Administration of this compound-LNPs in Mice
This protocol outlines the systemic administration of this compound-LNPs to mice for lung-specific mRNA delivery.
Materials:
-
This compound-LNP encapsulated mRNA, diluted in sterile PBS
-
C57BL/6 mice (or other appropriate strain)
-
Insulin syringes (or other suitable syringes for intravenous injection)
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
-
Dosage Preparation: Dilute the this compound-LNP solution in sterile PBS to achieve the desired final dose of mRNA (e.g., 0.1 - 0.3 mg/kg). The final injection volume should be approximately 100-200 µL.
-
Intravenous Injection:
-
Properly restrain the mouse.
-
Administer the LNP solution via intravenous injection into the tail vein.
-
-
Monitoring: Monitor the animals for any adverse reactions post-injection.
-
Tissue Harvest: At the desired time point (e.g., 6, 24, or 48 hours post-injection), euthanize the mice according to approved institutional guidelines and harvest the lungs and other organs (e.g., liver, spleen) for analysis.
Protocol 3: Assessment of In Vivo mRNA Expression
This protocol describes the quantification of delivered mRNA and expressed protein in lung tissue.
A. Luciferase Reporter Gene Expression:
-
Animal Preparation: For in vivo imaging, administer D-luciferin (150 mg/kg) intraperitoneally 10 minutes before imaging.
-
IVIS Imaging: Anesthetize the mice and image them using an in vivo imaging system (IVIS).
-
Ex Vivo Imaging: After in vivo imaging, euthanize the mice and harvest the lungs, liver, and spleen. Image the organs ex vivo to quantify organ-specific luciferase expression.
B. Quantification of Protein Expression by ELISA:
-
Tissue Homogenization: Homogenize the harvested lung tissue in a suitable lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the total protein concentration in the supernatant using a BCA or Bradford assay.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) using a commercially available kit specific for the protein of interest (e.g., human erythropoietin, hEPO) to quantify its concentration in the tissue lysate.
C. Analysis of Transfection Efficiency in Specific Cell Types (for Cre-Lox models):
-
Animal Model: Use a reporter mouse model (e.g., tdTomato transgenic mice) where a fluorescent protein is expressed upon Cre-mediated recombination.
-
LNP Administration: Administer this compound-LNPs encapsulating Cre recombinase mRNA.
-
Tissue Processing: At the desired time point, perfuse the mice with PBS and harvest the lungs.
-
Flow Cytometry: Prepare a single-cell suspension from the lung tissue. Stain the cells with antibodies against cell-specific markers (e.g., CD31 for endothelial cells, Sca-1 for fibroblasts).
-
Analysis: Analyze the cells using flow cytometry to determine the percentage of tdTomato-positive cells within each specific cell population.
Safety and Tolerability
Studies have shown that this compound-LNPs exhibit a favorable safety profile.[1] Histological analysis of lung tissue after administration of this compound-DOTAP LNPs showed no significant pathological changes, including immune cell infiltration or inflammation.[1] Furthermore, this compound-LNPs induce minimal secretion of the pro-inflammatory cytokine MCP-1, especially when compared to other ionizable lipids like SM-102.[1][2][3] This low immunogenicity profile is a key advantage, particularly for therapeutic applications that may require repeated administrations.[1][2]
Conclusion
The this compound-based LNP system represents a significant advancement in mRNA delivery technology, offering a potent and safe platform for targeting the lungs. The protocols and data presented here provide a foundation for researchers to utilize this technology for developing novel therapeutics for a range of pulmonary diseases. The ability to achieve high-level, lung-specific protein expression with low immunogenicity opens up new avenues for treating chronic lung conditions that have been challenging to address with other modalities.
References
- 1. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel piperazine-based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lung‐Specific mRNA Delivery by Ionizable Lipids with Defined Structure‐Function Relationship and Unique Protein Corona Feature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to 244cis LNP Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation and characterization of 244cis lipid nanoparticles (LNPs), a novel delivery system for mRNA-based therapeutics. The this compound ionizable lipid, a piperazine-based biodegradable lipid, has demonstrated high potency and safety in preclinical studies.[1][2] This protocol outlines the necessary components, equipment, and a detailed workflow for the successful formulation of this compound LNPs.
I. Introduction to this compound LNPs
Lipid nanoparticles are at the forefront of non-viral gene delivery, particularly for mRNA vaccines and therapeutics.[3][4] The this compound LNP formulation consists of four key components:
-
Ionizable Cationic Lipid (this compound): This piperazine-containing lipid is crucial for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm.[2]
-
Helper Lipid (DOPE): 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine aids in the formation of the lipid bilayer and enhances the fusogenicity of the LNP with the endosomal membrane.[5][6][7]
-
Cholesterol: This structural component modulates the stability and rigidity of the LNP.[5][6][7]
-
PEGylated Lipid (C16 PEG2000-Ceramide): A polyethylene glycol-conjugated lipid that provides a hydrophilic stealth layer, preventing aggregation and reducing immunogenicity.[5][6][7]
II. Quantitative Data Summary
The following table summarizes the molar ratios of the lipid components used in this compound LNP formulations as reported in the literature.
| Component | Formulation 1 (mol%) | Formulation 2 (mol%) |
| This compound (Ionizable Lipid) | 36.5 | 26.5 |
| DOPE (Helper Lipid) | 15 | 20 |
| Cholesterol | 47 | 52 |
| C16 PEG2000-Ceramide | 1.5 | 1.5 |
| Reference | [5] | [3] |
III. Experimental Protocol: this compound LNP Preparation
This protocol details the step-by-step process for formulating this compound LNPs using a microfluidic mixing system.
A. Materials and Reagents:
-
This compound ionizable lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
C16 PEG2000-Ceramide
-
mRNA of interest
-
Ethanol (Absolute, USP grade)
-
Phosphate-buffered saline (PBS)
-
Nuclease-free water
B. Equipment:
-
Microfluidic mixing system (e.g., NanoAssemblr™ Ignite™)[3][5]
-
Syringe pumps
-
Syringes (various sizes)
-
Vials (sterile, nuclease-free)
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement
-
Zeta potential analyzer
-
Cryo-Transmission Electron Microscope (Cryo-TEM) for morphology analysis
-
Fluorometer and RNA quantification assay kit
C. Step-by-Step Procedure:
-
Preparation of Lipid Stock Solutions:
-
Individually weigh the this compound, DOPE, cholesterol, and C16 PEG2000-Ceramide.
-
Dissolve each lipid in absolute ethanol to prepare individual stock solutions. The concentration of these stock solutions should be calculated to achieve the desired molar ratios in the final formulation.
-
-
Preparation of the Lipid Mixture (Ethanol Phase):
-
In a sterile, nuclease-free vial, combine the appropriate volumes of the individual lipid stock solutions to achieve the desired molar ratio (e.g., 36.5:15:47:1.5 or 26.5:20:52:1.5).
-
Vortex the lipid mixture thoroughly to ensure homogeneity.
-
-
Preparation of the mRNA Solution (Aqueous Phase):
-
Microfluidic Mixing for LNP Formulation:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture (ethanol phase) into one syringe and the mRNA solution (aqueous phase) into another syringe.
-
Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.[8]
-
Set the total flow rate to 12 mL/min.[5]
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids around the mRNA, forming the LNPs.
-
Collect the resulting LNP dispersion in a sterile vial.
-
-
Purification and Buffer Exchange:
-
The collected LNP dispersion will contain ethanol. It is essential to remove the ethanol and exchange the buffer to a physiologically compatible buffer like PBS.
-
This can be achieved through methods such as dialysis or tangential flow filtration (TFF).
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Store the sterile this compound LNP solution at 2-8°C.
-
IV. Characterization of this compound LNPs
Thorough characterization is critical to ensure the quality, efficacy, and safety of the prepared LNPs.
| Parameter | Method | Purpose |
| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the mean particle size and the uniformity of the LNP population. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To measure the surface charge of the LNPs, which influences stability and cellular uptake. |
| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | To visualize the shape and internal structure of the LNPs.[9] |
| mRNA Encapsulation Efficiency | RNA quantification assays (e.g., RiboGreen) with and without detergent lysis | To determine the percentage of mRNA successfully encapsulated within the LNPs. |
| mRNA Concentration | Ion-pairing reversed-phase HPLC (IP-RP-HPLC) or Size Exclusion Chromatography (SEC) | To quantify the amount of encapsulated mRNA.[10] |
V. Visualizing the Workflow and Relationships
Diagram 1: Experimental Workflow for this compound LNP Preparation
Caption: A step-by-step workflow for the preparation of this compound LNPs.
Diagram 2: Logical Relationships of this compound LNP Components
Caption: Functional relationships of the core components within a this compound LNP.
References
- 1. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 10. High-Throughput Quantification and Characterization of Dual Payload mRNA/LNP Cargo via Deformulating Size Exclusion and Ion Pairing Reversed Phase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 244cis siRNA-Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of short interfering RNA (siRNA) using lipid nanoparticles (LNPs) has emerged as a promising therapeutic modality. The 244cis LNP system, incorporating a piperazine-based biodegradable ionizable lipid, offers a potent platform for siRNA delivery. Robust and detailed analytical characterization of these LNPs is critical to ensure their quality, safety, and efficacy. These application notes provide a comprehensive guide to the key analytical techniques for the characterization of this compound siRNA-LNPs, complete with detailed experimental protocols and data presentation guidelines.
Physicochemical Characterization of this compound siRNA-LNPs
The critical quality attributes of this compound siRNA-LNPs, including particle size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency, dictate their in vivo performance. The following table summarizes representative physicochemical properties for siRNA-LNPs formulated with novel ionizable lipids, which can be considered as a proxy for this compound LNPs.
| Parameter | Representative Value | Analytical Technique |
| Particle Size (Z-average) | 126.8 nm[1] | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.16[1] | Dynamic Light Scattering (DLS) |
| Zeta Potential | -12.3 mV[1] | Electrophoretic Light Scattering (ELS) |
| siRNA Encapsulation Efficiency | >90% | Ribogreen Assay |
Experimental Protocols
Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
Objective: To determine the mean hydrodynamic diameter (Z-average) and the breadth of the size distribution (PDI) of this compound siRNA-LNPs.
Materials:
-
This compound siRNA-LNP sample
-
Nuclease-free phosphate-buffered saline (PBS), pH 7.4, filtered through a 0.22 µm filter
-
Disposable low-volume cuvettes
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Protocol:
-
Sample Preparation:
-
Allow the this compound siRNA-LNP sample to equilibrate to room temperature.
-
Dilute the LNP sample in filtered, nuclease-free PBS to a suitable concentration for DLS measurement. The optimal concentration should be determined empirically to ensure a stable and reproducible signal. A typical starting dilution is 1:100.
-
Gently mix the diluted sample by pipetting up and down. Avoid vortexing to prevent LNP aggregation.
-
-
Instrument Setup and Measurement:
-
Set the instrument parameters for the dispersant (PBS) at 25°C: Refractive Index = 1.333, Viscosity = 0.8872 cP.
-
Set the material parameters for the LNPs: Refractive Index = 1.45.
-
Equilibrate the instrument's measurement chamber to 25°C.
-
Transfer the diluted LNP sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for at least 2 minutes.
-
Perform the measurement using a backscatter detection angle (e.g., 173°).
-
Acquire at least three replicate measurements, with each measurement consisting of multiple runs.
-
-
Data Analysis:
-
The instrument software will calculate the Z-average diameter and the PDI using the Stokes-Einstein equation.
-
Report the mean and standard deviation of the Z-average and PDI from the replicate measurements.
-
Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)
Objective: To determine the surface charge of this compound siRNA-LNPs, which influences their stability and interaction with biological membranes.
Materials:
-
This compound siRNA-LNP sample
-
Nuclease-free water or 10 mM NaCl solution, filtered through a 0.22 µm filter
-
Folded capillary cells
-
Zeta potential analyzer (e.g., Malvern Zetasizer)
Protocol:
-
Sample Preparation:
-
Dilute the this compound siRNA-LNP sample in filtered, nuclease-free water or a low ionic strength buffer like 10 mM NaCl. The dispersion medium significantly affects the zeta potential, so consistency is key.
-
Gently mix the diluted sample.
-
-
Instrument Setup and Measurement:
-
Set the instrument parameters for the dispersant at 25°C.
-
Equilibrate the instrument to 25°C.
-
Carefully inject the diluted sample into a folded capillary cell, ensuring no air bubbles are trapped.
-
Place the cell in the instrument.
-
Perform the measurement, which involves applying an electric field and measuring the velocity of the particles.
-
Acquire at least three replicate measurements.
-
-
Data Analysis:
-
The instrument software will calculate the zeta potential from the electrophoretic mobility using the Smoluchowski or Huckel approximation, depending on the particle size and ionic strength.
-
Report the mean and standard deviation of the zeta potential from the replicate measurements.
-
Morphological Characterization by Cryo-Transmission Electron Microscopy (Cryo-TEM)
Objective: To visualize the morphology, size, and internal structure of this compound siRNA-LNPs in their near-native state.
Materials:
-
This compound siRNA-LNP sample
-
TEM grids with a holey carbon film
-
Vitrification apparatus (e.g., Vitrobot)
-
Liquid ethane and liquid nitrogen
-
Cryo-transmission electron microscope
Protocol:
-
Sample Preparation (Vitrification):
-
Place the vitrification apparatus in a temperature and humidity-controlled environment.
-
Apply a small volume (3-5 µL) of the this compound siRNA-LNP suspension to a glow-discharged TEM grid.
-
Blot the grid to create a thin film of the suspension.
-
Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This process vitrifies the sample, preventing the formation of ice crystals.
-
-
Imaging:
-
Transfer the vitrified grid to the cryo-TEM under liquid nitrogen conditions.
-
Image the grid at a low electron dose to minimize radiation damage to the sample.
-
Acquire images at various magnifications to observe the overall particle distribution and the detailed morphology of individual LNPs.
-
-
Data Analysis:
-
Analyze the acquired images to assess the shape (e.g., spherical), size distribution, and lamellarity of the LNPs.
-
Image analysis software can be used to measure the diameter of a statistically significant number of particles to determine the size distribution.
-
siRNA Encapsulation Efficiency by RiboGreen Assay
Objective: To quantify the percentage of siRNA that is successfully encapsulated within the this compound LNPs.
Materials:
-
This compound siRNA-LNP sample
-
Quant-iT RiboGreen RNA Assay Kit
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
2% Triton X-100 in TE buffer
-
Nuclease-free water
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Standard Curve Preparation:
-
Prepare a series of siRNA standards of known concentrations in TE buffer.
-
-
Sample Preparation:
-
Total siRNA (Lysed LNPs): Dilute the this compound siRNA-LNP sample in 2% Triton X-100 in TE buffer to disrupt the LNPs and release the encapsulated siRNA.
-
Free siRNA (Intact LNPs): Dilute the same LNP sample in TE buffer without Triton X-100.
-
-
Assay Procedure:
-
Add the prepared standards and samples to a 96-well black microplate in triplicate.
-
Prepare the RiboGreen working solution by diluting the RiboGreen reagent in TE buffer according to the manufacturer's instructions.
-
Add the RiboGreen working solution to all wells.
-
Incubate the plate in the dark for 5 minutes.
-
-
Measurement and Calculation:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission at ~520 nm.
-
Subtract the blank reading from all measurements.
-
Generate a standard curve by plotting fluorescence intensity versus siRNA concentration.
-
Determine the concentration of total siRNA and free siRNA in the samples from the standard curve.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100
-
Lipid Composition Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the molar ratio of the lipid components in the this compound siRNA-LNP formulation. The this compound LNP formulation consists of the ionizable lipid (this compound), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and a PEGylated lipid (C16 PEG2000-Ceramide). A representative molar ratio for a this compound LNP formulation is 36.5:15:47:1.5 (mol%) for the ionizable lipid, DOPE, cholesterol, and C16 PEG2000-Ceramide, respectively.
Materials:
-
This compound siRNA-LNP sample
-
Reference standards for this compound, DOPE, cholesterol, and C16 PEG2000-Ceramide
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
HPLC system with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase column
Protocol:
-
Sample and Standard Preparation:
-
Prepare stock solutions of each lipid reference standard in methanol or another suitable organic solvent.
-
Prepare a mixed standard solution containing all four lipids at a known concentration.
-
Disrupt the this compound siRNA-LNP sample by diluting it in methanol to release the lipids.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10 v/v) with 10 mM ammonium acetate
-
Gradient Elution: A suitable gradient from a lower to a higher percentage of Mobile Phase B to separate the different lipid species.
-
Column Temperature: 40-50°C
-
Flow Rate: 0.5-1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detector: CAD or ELSD
-
-
Data Analysis:
-
Identify the peaks for each lipid in the chromatogram based on the retention times of the reference standards.
-
Integrate the peak areas for each lipid in both the sample and the mixed standard chromatograms.
-
Calculate the concentration of each lipid in the LNP sample by comparing its peak area to the corresponding peak area in the standard.
-
Determine the molar ratio of the lipids in the this compound siRNA-LNP formulation.
-
Visualizations
Cellular Uptake and Endosomal Escape Pathway of siRNA-LNPs
Caption: Cellular uptake and mechanism of action for siRNA-LNPs.
General Experimental Workflow for LNP Characterization
Caption: Workflow for the physicochemical characterization of this compound siRNA-LNPs.
References
Application Notes and Protocols for 244cis LNP in Gene Silencing Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including small interfering RNA (siRNA) for gene silencing applications. The novel ionizable lipid, 244cis, has demonstrated significant promise for in vivo delivery of mRNA with a favorable safety and potency profile compared to other commercially available lipids. This document provides detailed application notes and protocols for the formulation of this compound LNPs and their application in gene silencing experiments. While this compound has been extensively documented for mRNA delivery, these protocols have been adapted for siRNA applications based on established principles of LNP-mediated gene silencing.
Data Presentation
The following tables summarize the key characteristics and comparative performance of this compound LNPs based on available data from mRNA delivery studies. This data provides a strong rationale for the use of this compound in siRNA delivery, anticipating a similar favorable profile.
Table 1: Physicochemical Properties of this compound LNPs
| Parameter | Value | Reference |
| Ionizable Lipid | This compound (piperazine-based) | [1][2] |
| Helper Lipid | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | [2] |
| Structural Lipid | Cholesterol | [2] |
| PEG Lipid | C16-PEG2000 Ceramide | [2] |
| Molar Ratio | This compound:DOPE:Cholesterol:C16-PEG Ceramide = 26.5:20:52:1.5 | [3] |
| Ionizable lipid:RNA weight ratio | 10:1 | [2] |
Table 2: Comparative In Vivo Performance of this compound LNP (mRNA delivery)
| Parameter | This compound LNP | SM-102 LNP | MC3 LNP | ALC-0315 LNP | Reference |
| hEPO Protein Expression (mU/mL) | 1.3 x 10^5 | Comparable to this compound | 25-fold lower than this compound | Not Reported | [1] |
| MCP-1 Secretion (pg/mL) | 262 | 594 | Not Reported | Not Reported | [1] |
| AST (U/L) at 2 mg/kg mRNA | Comparable to PBS | Elevated | Not Reported | Elevated | [3] |
| ALT (U/L) at 2 mg/kg mRNA | Comparable to PBS | Elevated | Not Reported | Elevated | [3] |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs for siRNA Delivery
This protocol describes the preparation of this compound LNPs encapsulating siRNA using a microfluidic mixing system.
Materials:
-
This compound ionizable lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
C16-PEG2000 Ceramide
-
Ethanol, anhydrous
-
siRNA of interest
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS), sterile
-
Microfluidic mixing system (e.g., NanoAssemblr® Ignite™)
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve this compound, DOPE, cholesterol, and C16-PEG2000 Ceramide in anhydrous ethanol to achieve the desired molar ratio (26.5:20:52:1.5).
-
The total lipid concentration in the ethanol phase should be optimized based on the microfluidic system manufacturer's recommendations (e.g., 10-25 mM).
-
-
Prepare siRNA Solution:
-
Dissolve the siRNA in citrate buffer (pH 4.0) to the desired concentration. The ionizable lipid:siRNA weight ratio should be approximately 10:1.[2]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-aqueous buffer solution into another.
-
Set the flow rate ratio of the aqueous to organic phase (typically 3:1).
-
Initiate mixing to form the LNPs. The rapid mixing of the two phases leads to the self-assembly of the LNPs with encapsulated siRNA.
-
-
Dialysis and Concentration:
-
Dialyze the resulting LNP suspension against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated siRNA.
-
Concentrate the LNP-siRNA formulation using a centrifugal filter device if necessary.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify siRNA encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen™ assay) after lysing the LNPs with a detergent.
-
Protocol 2: In Vitro Gene Silencing with this compound-siRNA LNPs
This protocol outlines a general procedure for in vitro transfection of mammalian cells to assess gene silencing efficiency.
Materials:
-
This compound-siRNA LNPs (from Protocol 1)
-
Mammalian cell line expressing the target gene
-
Complete cell culture medium
-
96-well cell culture plates
-
Reagents for quantifying mRNA (e.g., qRT-PCR kit) or protein (e.g., Western blot or ELISA kit)
-
Control siRNA-LNPs (e.g., non-targeting siRNA)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Incubate the cells overnight at 37°C in a humidified CO2 incubator.
-
-
Transfection:
-
On the day of transfection, dilute the this compound-siRNA LNPs and control LNPs to the desired final concentrations in serum-free medium.
-
Remove the old medium from the cells and replace it with the LNP-containing medium.
-
Incubate the cells for 4-6 hours at 37°C.
-
After the incubation period, replace the transfection medium with a complete cell culture medium.
-
-
Analysis of Gene Silencing:
-
Incubate the cells for an additional 24-72 hours to allow for gene knockdown.
-
For mRNA analysis (qRT-PCR): Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR to determine the relative expression of the target gene mRNA, normalized to a housekeeping gene.
-
For protein analysis (Western Blot/ELISA): Lyse the cells and quantify the total protein concentration. Analyze the target protein levels by Western blot or ELISA.
-
-
Data Analysis:
-
Calculate the percentage of gene knockdown relative to cells treated with control siRNA-LNPs.
-
Protocol 3: In Vivo Gene Silencing in a Murine Model
This protocol provides a general guideline for systemic administration of this compound-siRNA LNPs in mice to evaluate in vivo gene silencing.
Materials:
-
This compound-siRNA LNPs (sterile, from Protocol 1)
-
Control siRNA-LNPs (sterile)
-
Laboratory mice (strain and model to be chosen based on the target organ and disease)
-
Sterile PBS
-
Appropriate anesthesia and surgical tools (if required for tissue collection)
Procedure:
-
Animal Acclimatization:
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
-
LNP Administration:
-
Dilute the this compound-siRNA LNPs and control LNPs in sterile PBS to the desired final concentration for injection.
-
Administer the LNP formulations to the mice via an appropriate route. For systemic delivery and liver targeting, intravenous (tail vein) injection is common. The dosage will need to be optimized, but a starting point could be in the range of 0.1 - 1.0 mg siRNA/kg body weight.
-
-
Tissue Collection and Analysis:
-
At a predetermined time point post-injection (e.g., 48-72 hours), euthanize the mice.
-
Collect the target organ(s) and other relevant tissues.
-
Homogenize the tissues and extract RNA or protein.
-
Analyze the target gene expression at the mRNA or protein level as described in Protocol 2.
-
-
Toxicity Assessment (Optional):
-
Collect blood samples for analysis of liver enzymes (ALT, AST) and other toxicity markers.
-
Perform histological analysis of major organs.
-
-
Data Analysis:
-
Determine the percentage of in vivo gene silencing in the target organ compared to the control group.
-
Mandatory Visualizations
Caption: Workflow for this compound-siRNA LNP Formulation.
Caption: Mechanism of LNP-mediated siRNA Delivery and Gene Silencing.
References
- 1. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo genome editing using 244-cis LNPs and low-dose AAV achieves therapeutic threshold in hemophilia A mice - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Applications of 244cis-based Lipid Nanoparticles for mRNA Delivery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The field of mRNA therapeutics has been significantly advanced by the development of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as a leading platform for in vivo mRNA delivery. 244cis is a novel, piperazine-based biodegradable ionizable lipid that has demonstrated significant promise in preclinical research for the formulation of LNPs.[1][2] These application notes provide a comprehensive overview of the use of this compound LNPs in preclinical research, with a focus on their application in a mouse model of pulmonary fibrosis. Detailed protocols for LNP formulation, characterization, and in vivo evaluation are provided to enable researchers to effectively utilize this technology.
Key Applications
-
High-Efficiency mRNA Delivery: this compound LNPs have been shown to mediate superior protein expression compared to conventional ionizable lipids such as MC3 and SM-102.[1] This high efficiency is attributed to the unique structural properties of this compound, which includes a piperazine-based amine head and unsaturated lipid tails that may enhance the endosomal release of mRNA.[1]
-
Reduced Immunogenicity: A critical challenge in LNP-mediated mRNA delivery is the potential for an inflammatory response. This compound LNPs have been observed to induce minimal immune activation, as evidenced by significantly lower levels of the pro-inflammatory chemokine MCP-1 compared to other LNPs.[1][2] This low immunogenicity profile is crucial for applications requiring repeated dosing.
-
Targeted Lung Delivery: When formulated with cationic helper lipids, this compound LNPs can be optimized for selective targeting of the lungs.[1] This has been successfully demonstrated in a preclinical model of pulmonary fibrosis, where this compound LNPs achieved over 80% lung-specific expression of a reporter gene.[1]
-
Therapeutic Potential in Chronic Diseases: The combination of high potency, low immunogenicity, and targeted delivery makes this compound LNPs a promising vehicle for mRNA-based therapies for chronic diseases, such as pulmonary fibrosis.[1][2]
Data Summary
The following tables summarize the key quantitative data from preclinical studies involving this compound LNPs.
Table 1: In Vivo Protein Expression and Immunogenicity of LNP Formulations
| LNP Formulation | Mean hEPO Expression (mU/mL) | Mean MCP-1 Level (pg/mL) |
| This compound LNP | 1.3 x 10^5 | ~200 |
| SM-102 LNP | ~0.8 x 10^5 | ~1500 |
| MC3 LNP | ~0.2 x 10^5 | ~1000 |
Data extracted from a study where LNPs encapsulating human erythropoietin (hEPO) mRNA were intravenously administered to mice at a dose of 0.1 mg/kg. Serum levels were measured 6 hours post-injection.[1]
Table 2: In Vivo Transfection Efficiency of this compound LNPs in a Pulmonary Fibrosis Model
| Cell Type | Transfection Efficiency (%) |
| Lung Endothelial Cells | ~80% |
| Sca-1-positive Fibroblasts | >40% |
| Sca-1-negative, CD90-positive Fibroblasts | ~3% |
Data from a study using tdTomato transgenic mice with bleomycin-induced pulmonary fibrosis. This compound LNPs carrying Cre recombinase mRNA were administered repeatedly.[1][2]
Signaling and Delivery Pathway
The primary mechanism of action for this compound LNPs involves the efficient delivery of mRNA into the cytoplasm of target cells, leading to protein translation. The low immunogenicity suggests a reduced activation of inflammatory signaling pathways.
Caption: Mechanism of this compound LNP-mediated mRNA delivery and reduced immune activation.
Experimental Protocols
Protocol 1: Formulation of this compound-based Lipid Nanoparticles
This protocol describes the formulation of this compound LNPs using a microfluidic mixing system.
Materials:
-
This compound ionizable lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) or C16-PEG2k ceramide
-
mRNA (e.g., encoding hEPO, Cre recombinase, or a reporter gene)
-
Ethanol
-
Acetate buffer (pH 5.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr Ignite)
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 26.5:20:52:1.5.[3]
-
The total lipid concentration in the ethanol phase should be optimized based on the microfluidic system manufacturer's recommendations.
-
-
Prepare mRNA Solution:
-
Dissolve the mRNA in acetate buffer to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-acetate buffer solution into another.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.
-
Initiate the mixing process to form the LNPs.
-
-
Dialysis:
-
Transfer the resulting LNP solution to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and non-encapsulated mRNA.
-
-
Sterilization and Storage:
-
Sterilize the LNP solution by passing it through a 0.22 µm filter.
-
Store the sterile LNP solution at 4°C.
-
Caption: Workflow for the formulation of this compound LNPs.
Protocol 2: Characterization of this compound LNPs
This protocol outlines the methods for characterizing the physical and biochemical properties of the formulated LNPs.
Materials:
-
Formulated this compound LNPs
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Quant-iT RiboGreen RNA Assay Kit
-
Triton X-100
-
TE buffer (pH 7.5)
Procedure:
-
Size and Polydispersity Index (PDI) Measurement:
-
Dilute the LNP solution in PBS.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
-
Zeta Potential Measurement:
-
Dilute the LNP solution in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the zeta potential using a zeta potential analyzer.
-
-
mRNA Encapsulation Efficiency (EE) using RiboGreen Assay:
-
Prepare a standard curve of the free mRNA using the RiboGreen reagent.
-
To measure unencapsulated mRNA, add the RiboGreen reagent to a diluted LNP sample and measure the fluorescence.
-
To measure total mRNA, first lyse the LNPs by adding Triton X-100 (final concentration 0.5%) to a diluted LNP sample, then add the RiboGreen reagent and measure the fluorescence.
-
Calculate the EE using the following formula: EE (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100
-
Protocol 3: In Vivo Evaluation in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This protocol describes the induction of pulmonary fibrosis in mice and the subsequent administration and evaluation of this compound LNPs.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
This compound LNPs encapsulating reporter mRNA (e.g., Cre recombinase for tdTomato mice, or Luciferase)
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
-
tdTomato reporter mice (e.g., Ai14) for Cre recombinase studies
-
Bioluminescence imaging system (for Luciferase studies)
Procedure:
-
Induction of Pulmonary Fibrosis:
-
Anesthetize the mice.
-
Administer a single intratracheal dose of bleomycin (e.g., 1.5 U/kg) in sterile saline.
-
Allow 14 days for the development of pulmonary fibrosis.
-
-
LNP Administration:
-
Anesthetize the fibrotic mice.
-
Administer the this compound LNP solution intravenously or intratracheally at the desired mRNA dose (e.g., 0.1 - 1.0 mg/kg).
-
For repeated dosing studies, administer the LNPs at specified intervals (e.g., every 3 days).
-
-
Evaluation of Reporter Gene Expression:
-
For tdTomato mice:
-
At the desired time point post-administration (e.g., 7 days after the final dose), euthanize the mice and perfuse the lungs with PBS.
-
Prepare single-cell suspensions from the lungs.
-
Analyze the percentage of tdTomato-positive cells in different lung cell populations (e.g., endothelial cells, fibroblasts) using flow cytometry.
-
-
For Luciferase-expressing LNPs:
-
At various time points post-administration (e.g., 6, 24, 48 hours), administer the luciferase substrate (e.g., D-luciferin) to the mice.
-
Image the mice using a bioluminescence imaging system to quantify lung-specific luciferase expression.
-
-
-
Assessment of Immunogenicity (MCP-1 ELISA):
-
At 6 hours post-LNP administration, collect blood from the mice via cardiac puncture.
-
Isolate the serum by centrifugation.
-
Measure the concentration of MCP-1 in the serum using a commercially available ELISA kit, following the manufacturer's instructions.
-
Caption: Workflow for in vivo evaluation of this compound LNPs in a pulmonary fibrosis model.
References
Application Notes and Protocols for Scaling Up 244cis LNP Production for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of messenger RNA (mRNA) therapeutics holds immense promise for a wide range of applications, from vaccines to protein replacement therapies. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery, owing to their ability to protect the fragile mRNA molecule and facilitate its entry into target cells. The ionizable lipid is a critical component of these formulations, and 244cis, a piperazine-based biodegradable ionizable lipid, has shown considerable potential due to its favorable potency and safety profile.
This document provides detailed application notes and protocols for scaling up the production of this compound-containing LNPs from bench-scale discovery to a scale suitable for preclinical animal studies. We will cover the formulation using microfluidics, purification via tangential flow filtration (TFF), and essential characterization assays.
The this compound Ionizable Lipid
The this compound lipid is an ionizable cationic lipid with a piperazine-based amine head and unsaturated lipid tails.[1] Its chemical structure is provided below. The ionizable nature of this compound is crucial for its function; it is positively charged at a low pH, which facilitates the encapsulation of negatively charged mRNA, and transitions to a more neutral state at physiological pH, which is believed to contribute to its favorable safety profile.[2]
Chemical Structure of this compound:
-
Formal Name: 4-[2-[bis[9-[(2Z)-2-nonen-1-yloxy]-9-oxononyl]amino]ethyl]-1-piperazinenonanoic acid, (2Z)-2-nonen-1-yl ester[3]
-
CAS Number: 2956402-64-3[3]
-
Molecular Formula: C₆₀H₁₁₁N₃O₆[3]
-
pKa: 6.3[3]
Scaling Up this compound LNP Production using Microfluidics
Microfluidics has become the preferred method for LNP formulation due to its precise control over mixing, leading to reproducible and scalable production of LNPs with uniform characteristics.[4] The process involves the rapid mixing of a lipid-in-ethanol solution with an mRNA-in-aqueous buffer solution.
Formulation Composition
A typical formulation for this compound LNPs consists of the following components at a specific molar ratio:
| Component | Molar Ratio (%) | Role in Formulation |
| This compound Ionizable Lipid | 36.5 | Encapsulates mRNA and facilitates endosomal escape[5][6] |
| DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) | 15 | Helper lipid that aids in fusogenicity and endosomal escape[5][6] |
| Cholesterol | 47 | Stabilizes the LNP structure[5][6] |
| C16 PEG2000-Ceramide | 1.5 | Provides a hydrophilic shell to prevent aggregation and increase circulation time[5] |
Protocol for Scaled-Up this compound LNP Formulation
This protocol describes the transition from a lab-scale (e.g., 1 mL) to a larger volume (e.g., 50 mL) suitable for animal studies, using a microfluidic system.
Materials:
-
This compound ionizable lipid stock in ethanol
-
DOPE stock in ethanol
-
Cholesterol stock in ethanol
-
C16 PEG2000-Ceramide stock in ethanol
-
mRNA stock in an appropriate aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
100% Ethanol, molecular biology grade
-
Nuclease-free water
-
Microfluidic mixing system (e.g., NanoAssemblr Ignite or similar)
-
Syringes and tubing compatible with the microfluidic system
Procedure:
-
Prepare the Lipid-Ethanol Phase:
-
In a sterile, RNase-free tube, combine the stock solutions of this compound, DOPE, cholesterol, and C16 PEG2000-Ceramide to achieve the desired molar ratio (36.5:15:47:1.5).
-
Add 100% ethanol to reach the final desired total lipid concentration. For scaling up, it is important to maintain the same lipid concentration as in the lab-scale formulation.
-
-
Prepare the mRNA-Aqueous Phase:
-
Dilute the mRNA stock solution with the aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration. The N:P ratio (ratio of protonatable nitrogens in the ionizable lipid to phosphate groups in the mRNA) is a critical parameter and should be kept consistent during scale-up.
-
-
Set up the Microfluidic System:
-
Prime the microfluidic system with ethanol and then with the aqueous buffer according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe.
-
-
Formulate the LNPs:
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). The FRR is typically set at 3:1 (Aqueous:Ethanol).
-
To scale up production, the TFR is increased. For example, a lab-scale formulation might use a TFR of 12 mL/min, while a scaled-up version could use a TFR of 60 mL/min or higher, depending on the system's capabilities.[5]
-
Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to self-assemble into LNPs, encapsulating the mRNA.
-
-
Collect the LNP Solution:
-
Collect the resulting LNP solution, which will be in an ethanol-containing buffer, into a sterile container.
-
Impact of Microfluidic Parameters on LNP Characteristics
The TFR and FRR are critical process parameters that influence the final characteristics of the LNPs. The following table summarizes the expected trends when scaling up production by increasing the TFR, based on general observations for LNP formulations.[7]
| Total Flow Rate (TFR) | Expected Particle Size (Z-average) | Expected Polydispersity Index (PDI) | Expected Encapsulation Efficiency (%) |
| 12 mL/min (Lab-scale) | ~80 nm | < 0.15 | > 90% |
| 60 mL/min (Scaled-up) | ~70 nm | < 0.15 | > 90% |
| 120 mL/min (Further Scale-up) | ~65 nm | < 0.15 | > 90% |
Note: This data is illustrative and the exact values will depend on the specific microfluidic system and other formulation parameters. It is crucial to perform characterization at each scale to confirm the LNP properties.
Purification of Scaled-Up this compound LNPs
After formulation, the LNP solution contains ethanol and unencapsulated mRNA, which must be removed. Tangential Flow Filtration (TFF) is a scalable method for the purification and concentration of LNPs.
TFF Protocol
Materials:
-
TFF system with a hollow fiber or cassette membrane (e.g., 100 kDa MWCO)
-
Formulated LNP solution
-
Diafiltration buffer (e.g., sterile PBS, pH 7.4)
-
Pressure gauges and pumps
Procedure:
-
System Preparation:
-
Sanitize and equilibrate the TFF system and membrane with the diafiltration buffer according to the manufacturer's protocol.
-
-
Concentration (Optional):
-
If the initial volume is large, the LNP solution can be concentrated to reduce the required volume of diafiltration buffer.
-
-
Diafiltration:
-
Perform diafiltration by adding the diafiltration buffer to the LNP solution at the same rate as the permeate is being removed. This process exchanges the ethanol-containing buffer with the final formulation buffer.
-
Typically, 5-10 diavolumes are sufficient to remove the ethanol to an acceptable level (<2%).
-
-
Final Concentration:
-
After buffer exchange, concentrate the LNP solution to the desired final mRNA concentration.
-
-
Recovery:
-
Recover the purified and concentrated LNP solution from the TFF system.
-
-
Sterile Filtration:
-
Filter the final LNP product through a 0.22 µm sterile filter for bioburden reduction.
-
Characterization of this compound LNPs
Thorough characterization of the LNPs is essential to ensure quality and consistency.
Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the particles. This information is used to determine the hydrodynamic diameter (Z-average size) and the PDI, which is a measure of the width of the particle size distribution.
Protocol:
-
Dilute a small aliquot of the LNP solution in the final formulation buffer (e.g., PBS) to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the Z-average size and PDI. A PDI value below 0.2 is generally considered acceptable for LNP formulations.
mRNA Encapsulation Efficiency by RiboGreen Assay
Principle: The RiboGreen assay uses a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent, the amount of encapsulated mRNA can be determined.
Protocol:
-
Prepare a Standard Curve:
-
Prepare a series of known concentrations of your specific mRNA in the assay buffer.
-
-
Sample Preparation:
-
In a 96-well plate, prepare two sets of wells for each LNP sample.
-
To one set, add the LNP sample and assay buffer.
-
To the second set, add the LNP sample, assay buffer, and a detergent (e.g., 2% Triton X-100) to lyse the LNPs.
-
-
Incubation:
-
Incubate the plate to allow for LNP lysis in the detergent-containing wells.
-
-
Add RiboGreen Reagent:
-
Add the diluted RiboGreen reagent to all wells.
-
-
Measure Fluorescence:
-
Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).
-
-
Calculate Encapsulation Efficiency (EE):
-
Use the standard curve to determine the mRNA concentration in both the lysed and unlysed samples.
-
Calculate the EE using the following formula: EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100
-
Workflow and Signaling Pathway Diagrams
Experimental Workflow for Scaling Up this compound LNP Production
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Throughput-scalable manufacturing of SARS-CoV-2 mRNA lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 244cis LNP Encapsulation Efficiency
Welcome to the technical support center for improving the encapsulation efficiency of 244cis lipid nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the formulation of this compound LNPs.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Consistently Low Encapsulation Efficiency (<80%)
-
Potential Cause: Suboptimal lipid composition or molar ratios. The ratio of the ionizable lipid (this compound), helper lipids (e.g., DOPE, DSPC), cholesterol, and PEG-lipid is critical for efficient nucleic acid encapsulation.[1][2][3]
-
Solution:
-
Review Lipid Ratios: Ensure the molar ratios of your lipid components are within the recommended range for this compound formulations. While specific ratios can be proprietary, a common starting point for many LNP formulations is a 50:10:38.5:1.5 molar ratio of ionizable lipid:DSPC:cholesterol:PEG-lipid.[4] For this compound specifically, formulations have been developed with varying helper lipids and PEG lipids to optimize for specific targets like lung delivery.[5][6]
-
Helper Lipid Selection: The choice of helper lipid can influence LNP structure and encapsulation.[3] For this compound LNPs targeted to the lungs, cationic helper lipids like DOTAP and EPC have been used.[5]
-
PEG-Lipid Percentage: The percentage of PEG-lipid can impact particle size and stability, which in turn affects encapsulation.[1] Optimization of the PEG-lipid molar ratio is a key factor.[6]
-
-
Potential Cause: Inefficient mixing of the lipid and nucleic acid solutions. The speed and method of mixing are crucial for the self-assembly of LNPs and efficient cargo loading.[7][8][9]
-
Solution:
-
Optimize Flow Rates (Microfluidics): If using a microfluidic device, the total flow rate (TFR) and flow rate ratio (FRR) of the aqueous and ethanol streams are critical parameters.[7][8][10] Higher flow rates (e.g., 10-20 ml/min) and an aqueous to ethanol ratio of 3:1 are often associated with smaller, more uniform particles and higher encapsulation efficiency.[7]
-
Ensure Rapid and Homogeneous Mixing (Manual): If performing manual mixing, ensure rapid and consistent vortexing or pipetting to promote homogeneous mixing of the lipid and nucleic acid solutions.[7] However, microfluidic mixing is generally recommended for better control and reproducibility.[8]
-
Issue 2: High Variability in Encapsulation Efficiency Between Batches
-
Potential Cause: Inconsistent mixing parameters or manual mixing technique.
-
Solution:
-
Standardize Microfluidic Parameters: Use a microfluidic mixing system (e.g., NanoAssemblr™) to ensure precise control over TFR and FRR, leading to higher batch-to-batch consistency.[6][7]
-
Automate Manual Processes: If manual mixing is unavoidable, use calibrated pipettes and a vortexer with a consistent speed and duration to minimize variability.
-
-
Potential Cause: Degradation of this compound lipid or nucleic acid cargo. The stability of the raw materials is crucial for reproducible results.[11]
-
Solution:
-
Proper Storage of Lipids: Store this compound and other lipids according to the manufacturer's recommendations, typically at low temperatures (e.g., -20°C or -80°C) and protected from light and moisture to prevent degradation.[11]
-
Assess Nucleic Acid Integrity: Before encapsulation, verify the integrity of your mRNA or other nucleic acid cargo using appropriate techniques like gel electrophoresis. Degraded cargo will not encapsulate efficiently.
-
Frequently Asked Questions (FAQs)
Q1: How is LNP encapsulation efficiency calculated?
A1: Encapsulation efficiency (EE) is the percentage of the nucleic acid that is successfully encapsulated within the LNPs relative to the total amount of nucleic acid used in the formulation. The formula is:
EE (%) = (Amount of encapsulated drug / Total drug added) x 100[12]
To determine the amount of encapsulated drug, the unencapsulated (free) nucleic acid is typically separated from the LNPs using techniques like size exclusion chromatography or ultracentrifugation.[12] The amount of nucleic acid is then quantified in both the intact LNP fraction (total) and after lysing the LNPs to release the encapsulated cargo.
Q2: What are the common methods for measuring encapsulation efficiency?
A2: Several analytical techniques can be used to measure encapsulation efficiency:
-
RiboGreen Assay: This is a widely used fluorescence-based assay. The RiboGreen dye fluoresces significantly more when bound to nucleic acids. By measuring the fluorescence before and after lysing the LNPs (e.g., with a detergent like Triton X-100), the amount of encapsulated nucleic acid can be determined.[13][14]
-
Capillary Gel Electrophoresis with Laser-Induced Fluorescence (CGE-LIF): This method separates free from encapsulated mRNA and can provide accurate quantification.[13]
-
Anion Exchange Chromatography (AEX): AEX separates LNPs and free mRNA based on their charge differences, allowing for the quantification of encapsulation efficiency.[14]
-
Analytical Ultracentrifugation (AUC): AUC can simultaneously measure multiple LNP attributes, including particle size distribution and encapsulation efficiency, without sample preparation.[15]
Q3: What is the expected encapsulation efficiency for this compound LNPs?
A3: With optimized formulation parameters, it is possible to achieve an encapsulation efficiency of over 90% for this compound LNPs.[5]
Q4: How does the N:P ratio impact encapsulation efficiency?
A4: The N:P ratio, which is the molar ratio of protonatable nitrogen atoms in the ionizable lipid (N) to the phosphate groups in the nucleic acid (P), is a critical parameter. An optimal N:P ratio ensures sufficient electrostatic interaction between the positively charged lipid (at acidic formulation pH) and the negatively charged nucleic acid backbone, which is essential for high encapsulation efficiency.[16]
Quantitative Data Summary
The following tables summarize the impact of key formulation parameters on LNP characteristics, including encapsulation efficiency.
Table 1: Effect of Microfluidic Mixing Parameters on LNP Properties
| Parameter | Condition | Impact on LNP Size | Impact on Encapsulation Efficiency | Reference |
| Total Flow Rate (TFR) | Increasing TFR (e.g., from 4 to 14 ml/min) | Generally leads to smaller particle sizes. | Can improve efficiency due to more rapid and uniform mixing. | [7][10] |
| Flow Rate Ratio (FRR) (Aqueous:Ethanol) | Increasing FRR (e.g., from 1:1 to 3:1) | Tends to produce smaller particles. | Higher ratios (e.g., 3:1) are often associated with improved encapsulation. | [7][10] |
Table 2: Influence of Lipid Composition on LNP Encapsulation
| Lipid Component | Variation | Effect on Encapsulation Efficiency | Reference |
| Ionizable Lipid | Structure and pKa | A primary determinant of encapsulation efficiency and endosomal escape. | [17] |
| Helper Lipid | Type (e.g., DOPE vs. DSPC) and Molar Ratio | Can significantly influence LNP structure, stability, and cargo loading. | [3][18] |
| PEG-Lipid | Molar Ratio | A low molar ratio of PEG-lipid can improve the performance of LNPs with neutral helper lipids. | [18] |
| Cholesterol | Molar Ratio | Crucial for LNP stability and membrane integrity, which indirectly affects encapsulation. | [1][3] |
Experimental Protocols
Protocol 1: this compound LNP Formulation using Microfluidics
-
Preparation of Solutions:
-
Lipid Solution (Ethanol): Prepare a stock solution of this compound, a helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid in absolute ethanol at the desired molar ratio.
-
Nucleic Acid Solution (Aqueous Buffer): Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid solution and the nucleic acid solution into separate syringes.
-
Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., from a NanoAssemblr™ device).
-
Set the desired total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to ethanol).[6]
-
Initiate the flow to mix the two solutions. The rapid mixing will induce the self-assembly of the LNPs and encapsulation of the nucleic acid.
-
-
Downstream Processing:
-
Collect the LNP solution.
-
Dilute the collected solution with a suitable buffer (e.g., PBS) to reduce the ethanol concentration.
-
Perform buffer exchange and concentration using a method like tangential flow filtration (TFF) to remove ethanol and unencapsulated nucleic acid.
-
Protocol 2: Quantification of Encapsulation Efficiency using RiboGreen Assay
-
Prepare Reagents:
-
RiboGreen reagent working solution (diluted as per manufacturer's instructions).
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).
-
1% Triton X-100 solution.
-
-
Standard Curve:
-
Prepare a standard curve of the nucleic acid in TE buffer at known concentrations.
-
-
Sample Measurement:
-
Total Nucleic Acid: In a microplate well, mix a diluted LNP sample with the 1% Triton X-100 solution to lyse the LNPs. Add the RiboGreen working solution and incubate.
-
Free Nucleic Acid: In a separate well, mix the same dilution of the intact LNP sample with TE buffer (without Triton X-100). Add the RiboGreen working solution and incubate.
-
-
Fluorescence Reading:
-
Measure the fluorescence of the standards and samples using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Calculation:
-
Determine the concentration of total and free nucleic acid from the standard curve.
-
Calculate the encapsulation efficiency using the formula provided in A1.
-
Visualizations
Caption: Workflow for this compound LNP formulation and characterization.
Caption: Decision tree for troubleshooting low LNP encapsulation efficiency.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Effect of lipid composition on RNA-Lipid nanoparticle properties and their sensitivity to thin-film freezing and drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. ddl-conference.com [ddl-conference.com]
- 5. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microfluidic and Turbulent Mixing for mRNA LNP Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the formation mechanism of lipid nanoparticles in microfluidic devices with chaotic micromixers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Encapsulation Efficiency (LNP) Determination of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 13. sciex.com [sciex.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. precigenome.com [precigenome.com]
- 18. Optimization of lipid nanoparticles for the delivery of nebulized therapeutic mRNA to the lungs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 244cis LNP Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability and optimizing the storage of lipid nanoparticles (LNPs) formulated with the novel 244cis ionizable lipid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound LNPs?
A1: The stability of lipid nanoparticles, including those formulated with this compound, is influenced by a combination of physical and chemical factors. Key parameters to control include storage temperature, the pH of the storage buffer, and exposure to mechanical stress.[1][2] Instability can manifest as changes in particle size, polydispersity index (PDI), and a decrease in mRNA encapsulation efficiency.[3]
Q2: What is the recommended short-term storage condition for this compound LNPs in an aqueous solution?
A2: For short-term storage of LNPs in an aqueous solution, refrigeration at 2°C to 8°C is often recommended.[4] Studies on other LNP formulations have shown that refrigeration (e.g., 2°C) can maintain stability for over 150 days, outperforming storage at -20°C or room temperature for non-lyophilized samples.[1] It is crucial to use a sterile, RNase-free buffer.
Q3: Can I freeze my this compound LNP suspension for long-term storage?
A3: While freezing is a common method for long-term storage, it can induce stress on LNPs, leading to aggregation and a loss of efficacy upon thawing.[1][5] This is often due to ice crystal formation and phase separation.[1] To mitigate these effects, the inclusion of cryoprotectants is highly recommended. Storage at ultra-low temperatures, such as -80°C, in the presence of a suitable cryoprotectant, is a common practice for preserving LNP integrity.[3][6]
Q4: What are cryoprotectants and why are they important for frozen storage and lyophilization?
A4: Cryoprotectants are substances that protect biomolecules and nanoparticles from damage during freezing and drying processes. For LNPs, saccharides like sucrose and trehalose are widely used.[7][8] They form a glassy matrix around the LNPs, preventing aggregation and fusion of particles during freeze-thaw cycles and lyophilization.[1][7] The use of cryoprotectants has been shown to be essential for maintaining particle size, PDI, and therapeutic efficacy after reconstitution.[1][6]
Q5: How does the pH of the storage buffer impact this compound LNP stability?
A5: The pH of the storage buffer can significantly influence LNP stability. For many cationic or ionizable LNPs, storage at a slightly acidic pH (below the pKa of the ionizable lipid) can enhance stability.[9][10] However, this may also increase the propensity for aggregation.[9][10] Interestingly, some studies have found that for certain LNP formulations, stability is maintained across a pH range of 3 to 9 when stored at 2°C.[1] For ease of use in biological applications, storing LNPs at a physiologically appropriate pH (around 7.4) is often suggested, provided stability is not compromised.[1][4]
Q6: What is lyophilization, and can it be used for this compound LNPs?
A6: Lyophilization, or freeze-drying, is a process that removes water from a frozen product under a vacuum. It is a highly effective method for enhancing the long-term stability of LNPs, allowing for storage at refrigerated or even room temperatures.[2][11][12] The process, when optimized with appropriate lyoprotectants, can preserve the physicochemical properties and biological activity of LNPs for extended periods.[11][13][14] This makes it an attractive strategy for improving the shelf-life and simplifying the cold chain logistics of LNP-based therapeutics.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Increased Particle Size and PDI | LNP aggregation. | Storage Temperature: Avoid repeated freeze-thaw cycles.[1] If storing frozen, use a cryoprotectant and store at a stable -80°C. For short-term, 2-8°C is often preferable to -20°C for aqueous solutions.[1] Mechanical Stress: Avoid vigorous vortexing or shaking.[3] Gentle inversion is sufficient for resuspension. Buffer Composition: Ensure the buffer pH and ionic strength are optimized. For some LNPs, storage at a pH below the pKa of the ionizable lipid can improve stability.[9][10] |
| Decreased mRNA Encapsulation Efficiency | Physical disruption of LNPs leading to mRNA leakage. | Storage Conditions: Degradation can be accelerated at higher temperatures. Ensure proper cold storage.[1] Freeze-Thaw Stress: This is a common cause of particle disruption. If freezing is necessary, ensure the use of an adequate concentration of cryoprotectant (e.g., 10% sucrose).[3][7] Formulation: The stability of mRNA encapsulation can be dependent on the lipid composition and their molar ratios. |
| Loss of In Vitro / In Vivo Activity | mRNA degradation or LNP structural changes. | mRNA Integrity: Protect against RNase contamination by using RNase-free reagents and consumables. mRNA can also undergo hydrolysis, which is temperature-dependent.[1] Lipid Degradation: The this compound lipid, like other ionizable lipids, may be susceptible to oxidation and hydrolysis, which can generate reactive species that form adducts with the mRNA, reducing its translational activity.[15][16] Store LNPs protected from light and in an inert atmosphere if possible. Particle Aggregation: Aggregated particles may have altered biodistribution and cellular uptake. Address aggregation issues as described above. |
| Inconsistent Experimental Results | Variability in LNP handling and storage. | Standardize Protocols: Establish and adhere to strict protocols for LNP formulation, purification, storage, and handling to ensure reproducibility. Quality Control: Routinely measure particle size, PDI, and encapsulation efficiency before each experiment to ensure the quality of the LNP stock. |
Data on LNP Stability Under Various Storage Conditions
The following tables summarize quantitative data on LNP stability from various studies. Note that the specific LNP compositions may differ.
Table 1: Effect of Storage Temperature on LNP Size (Z-average diameter in nm)
| Storage Duration | Fresh | 156 days at 25°C | 156 days at 2°C | 156 days at -20°C |
| Size (nm) | ~150 | >400 | ~150 | ~250 |
| Formulation Note | Lipidoid-based siRNA LNPs. Data adapted from Ball et al., 2016.[1] |
Table 2: Effect of Cryoprotectants on LNP Stability After Freeze-Thaw
| Cryoprotectant | Size (nm) after 1 Freeze-Thaw Cycle | PDI after 1 Freeze-Thaw Cycle |
| 0% Sucrose | >300 | ~0.4 |
| 10% Sucrose | ~150 | ~0.2 |
| 20% Sucrose | <150 | <0.2 |
| 0% Trehalose | >300 | ~0.4 |
| 10% Trehalose | ~150 | ~0.2 |
| 20% Trehalose | <150 | <0.2 |
| Formulation Note | Lipidoid-based siRNA LNPs. Data adapted from Ball et al., 2016.[1] |
Table 3: Long-Term Stability of Lyophilized vs. Frozen LNPs
| Storage Condition | Time Point | Size (nm) | PDI | mRNA Integrity (%) |
| Frozen (-80°C) | 12 months | No significant change | No significant change | Maintained |
| Lyophilized (4°C) | 12 months | No significant change | No significant change | Maintained |
| Lyophilized (25°C) | 32 weeks | No significant change | No significant change | >50% |
| Lyophilized (37°C) | 12 months | No significant change | No significant change | Significant drop |
| Formulation Note | mRNA-LNPs with Tris buffer and maltose as lyoprotectant. Data adapted from a 2024 study by Del Pozo-Rodríguez et al.[13] |
Experimental Protocols
Protocol 1: Assessment of this compound LNP Stability by Dynamic Light Scattering (DLS)
This protocol outlines the routine measurement of particle size and polydispersity index (PDI) to monitor the physical stability of this compound LNPs.
Materials:
-
This compound LNP suspension
-
RNase-free phosphate-buffered saline (PBS), pH 7.4
-
Low-volume disposable cuvettes
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Equilibrate the DLS instrument to 25°C.
-
Gently mix the this compound LNP stock solution by inverting the vial 3-5 times. Do not vortex.
-
Dilute the LNP suspension in RNase-free PBS to an appropriate concentration for DLS measurement (typically a 1:50 to 1:100 dilution). The final concentration should result in a count rate within the instrument's optimal range.
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters. For LNPs, the material refractive index can be set to approximately 1.45 and the dispersant (PBS) refractive index to 1.33.
-
Perform at least three replicate measurements to ensure reproducibility.
-
Record the Z-average diameter (size) and the Polydispersity Index (PDI).
-
For a stability study, repeat these measurements at defined time points (e.g., day 0, week 1, week 4, etc.) for samples stored under different conditions.
Protocol 2: Lyophilization of this compound LNPs for Long-Term Storage
This protocol provides a general framework for the lyophilization of this compound LNPs. Optimization of cryoprotectant concentration and the lyophilization cycle may be required for specific formulations.
Materials:
-
This compound LNP suspension
-
Cryoprotectant stock solution (e.g., 20% w/v sucrose or trehalose in RNase-free water)
-
Lyophilization vials and stoppers
-
Lyophilizer (freeze-dryer)
Procedure:
-
In a sterile, RNase-free environment, add the cryoprotectant stock solution to the this compound LNP suspension to achieve the desired final concentration (e.g., 10% w/v). Mix gently by inversion.
-
Dispense the LNP-cryoprotectant mixture into lyophilization vials.
-
Partially insert the lyophilization stoppers onto the vials.
-
Load the vials onto the shelves of the lyophilizer.
-
Freezing Step: Cool the shelves to a temperature below the glass transition temperature of the formulation (e.g., -45°C) and hold for several hours to ensure complete freezing.
-
Primary Drying: Apply a vacuum (e.g., 100 mTorr) and raise the shelf temperature to a point that allows for sublimation of water without collapsing the cake structure (e.g., -25°C). This step removes the bulk of the water.
-
Secondary Drying: After primary drying is complete, further reduce the pressure and increase the shelf temperature (e.g., 25°C) to remove residual bound water.
-
Once the cycle is complete, backfill the chamber with an inert gas like nitrogen and fully stopper the vials under vacuum.
-
Remove the vials and secure the stoppers with aluminum crimp caps.
-
Store the lyophilized LNPs at the desired temperature (e.g., 4°C or 25°C) and protect from light.
-
Reconstitution: Before use, reconstitute the lyophilized cake with the original volume of RNase-free water or buffer. Gently swirl to dissolve and allow it to sit for a few minutes before use. Do not vortex.
Visualizations
Caption: LNP Degradation Pathways
Caption: LNP Stability Assessment Workflow
Caption: LNP Instability Troubleshooting Logic
References
- 1. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixbiotech.com [helixbiotech.com]
- 3. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. k2sci.com [k2sci.com]
- 5. fluidimaging.com [fluidimaging.com]
- 6. The Effect of Cryoprotectants and Storage Conditions on the Transfection Efficiency, Stability, and Safety of Lipid-Based Nanoparticles for mRNA and DNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lyophilization provides long-term stability for a lipid nanoparticle-formulated, nucleoside-modified mRNA vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ten23.health [ten23.health]
- 13. mdpi.com [mdpi.com]
- 14. Development of lyophilized mRNA-LNPs with high stability and transfection efficiency in specific cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel mechanism for the loss of mRNA activity in lipid nanoparticle delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming thermostability challenges in mRNA–lipid nanoparticle systems with piperidine-based ionizable lipids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 244cis Transfection
Welcome to the technical support center for the 244cis transfection reagent. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address challenges during your experiments, particularly low transfection efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a novel ionizable lipid used in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA.[1] It is particularly noted for its high efficiency in transfecting lung tissue and its relatively low immunogenicity, which may allow for repeated dosing in vivo.[1]
Q2: I accidentally froze my this compound reagent. Can I still use it?
It is generally not recommended to freeze cationic lipid-based transfection reagents, as this can compromise the integrity of the lipid particles and reduce transfection efficiency.[2] For optimal performance, this compound should be stored at 4°C.[3][4] If the reagent was frozen, it is safer to use a new vial to ensure reproducible results.
Q3: Can I use serum and antibiotics in my culture medium during transfection with this compound?
While some modern transfection reagents are compatible with serum and antibiotics, the formation of the this compound LNP-mRNA complex should ideally be done in a serum-free medium.[2][3][4] Serum proteins can interfere with the formation of the lipid-nucleic acid complex.[5][6] However, after the complexes are formed, they can often be added to cells cultured in a medium containing serum.[7] The presence of antibiotics in the post-transfection culture medium is generally acceptable for transient transfections.[7][8]
Q4: How long should I wait after transfection to assay for gene expression?
The optimal time for assaying gene expression depends on the specific mRNA, the target protein, and the cell type. Typically, for mRNA transfection, protein expression can be detected within a few hours and peaks between 24 to 48 hours post-transfection.[9][10] It is recommended to perform a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the peak expression time for your specific system.
Troubleshooting Low Transfection Efficiency
Low transfection efficiency is a common issue that can be caused by a variety of factors. The following sections provide a systematic guide to identifying and resolving the problem.
Section 1: Plasmid/mRNA and Reagent Issues
Q: My transfection efficiency is consistently low. What could be wrong with my mRNA or the this compound reagent?
A: Several factors related to your nucleic acid and the transfection reagent can impact efficiency.
-
mRNA Quality: The purity and integrity of your mRNA are critical. Ensure it is free of contaminants like proteins, salts, and endotoxins, which can be toxic to cells and inhibit transfection.[11][12][13][14] The A260/A280 ratio should be between 1.8 and 2.0.[15][16]
-
mRNA Integrity: Verify the integrity of your mRNA by running it on a denaturing agarose gel. Degraded mRNA will not be translated efficiently.
-
Reagent:mRNA Ratio: The ratio of this compound to mRNA is a critical parameter that needs to be optimized for each cell type and mRNA combination.[2][9][15] A suboptimal ratio can lead to poor complex formation and low efficiency.
Optimization of this compound:mRNA Ratio
To determine the optimal ratio, perform a titration experiment. A sample optimization experiment is outlined below:
| Plate Format | mRNA per well | This compound:mRNA Ratio (µL:µg) | Transfection Efficiency (%) | Cell Viability (%) |
| 24-well | 0.5 µg | 1:1 | 25 | 95 |
| 24-well | 0.5 µg | 2:1 | 55 | 90 |
| 24-well | 0.5 µg | 3:1 | 85 | 88 |
| 24-well | 0.5 µg | 4:1 | 70 | 75 |
Experimental Protocol: Optimizing this compound:mRNA Ratio
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[2][17][18][19]
-
Prepare mRNA: Dilute 0.5 µg of your mRNA in a serum-free medium (e.g., Opti-MEM®).
-
Prepare this compound: In separate tubes, dilute varying amounts of this compound reagent (e.g., 0.5 µL, 1.0 µL, 1.5 µL, and 2.0 µL) in a serum-free medium.
-
Form Complexes: Add the diluted mRNA to the diluted this compound reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.[16][20]
-
Transfect Cells: Add the this compound-mRNA complexes drop-wise to the cells.
-
Incubate: Incubate the cells for 24-48 hours.
-
Analyze: Assess transfection efficiency (e.g., by flow cytometry for a fluorescent reporter protein or by western blot for the protein of interest) and cell viability (e.g., using a trypan blue exclusion assay).
Section 2: Cell Health and Culture Conditions
Q: Could my cells be the reason for low transfection efficiency?
A: Yes, the health and condition of your cells are paramount for successful transfection.[10][21]
-
Cell Confluency: For most cell lines, a confluency of 70-90% at the time of transfection is optimal.[2][17][18][19] Overly confluent cells may have reduced uptake of the transfection complexes due to contact inhibition, while sparse cultures may not be healthy enough for efficient transfection.[17][18][22]
-
Passage Number: Use cells with a low passage number.[2][18][22] Cell characteristics can change over time with repeated passaging, which can negatively affect transfection efficiency.[18] It is good practice to use cells that have been passaged less than 20-30 times.[22]
-
Cell Viability: Ensure that your cells are healthy and have high viability (>90%) before transfection.[10][17][22] Contamination with bacteria, yeast, or mycoplasma can significantly impact cell health and transfection outcomes.[3][17]
Section 3: Experimental Workflow and Logic
The following diagrams illustrate the troubleshooting workflow and key experimental considerations.
Caption: Troubleshooting workflow for low transfection efficiency.
Caption: LNP-mRNA complex formation and cellular uptake pathway.
This technical guide provides a starting point for troubleshooting low transfection efficiency with the this compound reagent. Successful transfection often requires systematic optimization of multiple parameters. For further assistance, please consult the product manual or contact our technical support team.
References
- 1. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. genscript.com [genscript.com]
- 4. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 5. トランスフェクション効率に影響する要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transfection Basics Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Optimize Transfection of Cultured Cells [worldwide.promega.com]
- 11. Guidelines for transfection of DNA [qiagen.com]
- 12. selectscience.net [selectscience.net]
- 13. zymoresearch.com [zymoresearch.com]
- 14. Plasmid Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. mobitec.com [mobitec.com]
- 17. wearecellix.com [wearecellix.com]
- 18. General guidelines for successful transfection [qiagen.com]
- 19. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. biocompare.com [biocompare.com]
- 21. 6 Tips for Optimal Transfection | Technology Networks [technologynetworks.com]
- 22. Importance of cell passage number and cell confluency for efficient transfection | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
Technical Support Center: 244cis-Based Lipid Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 244cis-based lipid nanoparticles (LNPs). Our goal is to help you overcome common challenges and optimize your experiments for reduced toxicity and enhanced efficacy.
Troubleshooting Guides
Issue 1: High In Vivo Toxicity or Inflammatory Response
You observe signs of toxicity (e.g., weight loss, lethargy in animals) or high levels of inflammatory cytokines (e.g., MCP-1) after administering your this compound-based LNPs.
Possible Causes and Troubleshooting Steps:
-
Suboptimal LNP Formulation: The lipid composition of your LNPs can significantly impact their toxicity profile.
-
Helper Lipid Choice: The standard helper lipid DOPE can be replaced with cationic lipids like DOTAP to alter biodistribution and potentially reduce systemic toxicity. For instance, incorporating DOTAP has been shown to target LNPs to the lungs, which may be advantageous for specific therapeutic applications.[1][2]
-
PEG-Lipid Selection: The type of PEGylated lipid used can influence the immunogenicity of the LNPs. While C16-PEG2k ceramide has been used with this compound, repeated administrations may lead to the production of anti-PEG antibodies and an accelerated blood clearance of the LNPs.[3][4] Consider screening different PEG-lipids to find one that minimizes immune activation upon repeated dosing.
-
Lipid Ratios: The molar ratio of the different lipid components is a critical parameter that affects LNP stability, encapsulation efficiency, and toxicity.[5] It is recommended to optimize the ratios of this compound, helper lipid, cholesterol, and PEG-lipid for your specific application.
-
-
Inherent Immunostimulatory Properties: Ionizable lipids, including this compound, can be recognized by the immune system and trigger inflammatory responses.[6][7]
-
Dose Reduction: If possible, reducing the administered dose of the LNP formulation can help mitigate toxicity while still achieving a therapeutic effect.
-
Route of Administration: The route of administration can influence the biodistribution and subsequent immune response. For lung-related applications, nebulization or aerosolization of LNPs could be an alternative to intravenous injection, potentially reducing systemic toxicity.[8][9]
-
Experimental Workflow for Optimizing LNP Formulation:
Caption: Workflow for optimizing this compound-LNP formulation to reduce toxicity.
Issue 2: Reduced Efficacy Upon Repeated Administration
You observe a significant decrease in protein expression after the second or subsequent doses of your this compound-based LNPs.
Possible Causes and Troubleshooting Steps:
-
Anti-PEG Antibody Production: Repeated administration of PEGylated LNPs can lead to the generation of anti-PEG antibodies, which can accelerate the clearance of subsequent doses from the bloodstream, thereby reducing their efficacy.[3][4]
-
PEG-Lipid Modification: Consider using alternative PEG lipids or reducing the molar ratio of the PEG-lipid in your formulation.[10] Studies have shown that LNPs with C16 PEG ceramide can induce higher levels of anti-PEG IgM compared to those with DMG-PEG.[4]
-
PEG-Free Formulations: For applications requiring frequent dosing, exploring PEG-free LNP formulations might be a viable strategy.
-
-
Immune System Activation: The initial dose of LNPs can prime the immune system, leading to a more rapid and robust response to subsequent doses, which can interfere with mRNA delivery and translation.
-
Monitor Immune Markers: After the first dose, analyze serum for the presence of anti-PEG antibodies and inflammatory cytokines. This can help determine if an immune response is contributing to the loss of efficacy.
-
Signaling Pathway Implicated in LNP-induced Inflammation:
Caption: Potential inflammatory signaling pathway activated by this compound-LNPs.
Frequently Asked Questions (FAQs)
Q1: How does the toxicity of this compound-based LNPs compare to other common ionizable lipids like SM-102 and MC3?
A1: Studies have shown that this compound-based LNPs can exhibit lower immunogenicity compared to SM-102 LNPs. Specifically, this compound LNPs have been observed to induce significantly lower levels of the inflammatory cytokine MCP-1 in serum compared to SM-102 LNPs, while achieving comparable or even superior protein expression.[1][11]
Q2: What is the role of helper lipids in this compound-LNP formulations and how do they affect toxicity?
A2: Helper lipids, such as DOPE, are crucial components of LNP formulations that contribute to the stability of the nanoparticle and facilitate the endosomal escape of the mRNA payload. The choice of helper lipid can significantly influence the biodistribution and toxicity of the LNPs. For example, replacing the neutral helper lipid DOPE with a cationic helper lipid like DOTAP can redirect the LNPs to the lungs and may alter the overall toxicity profile.[1][2]
Q3: Can I use this compound-based LNPs for repeated dosing in my experiments?
A3: Yes, this compound-based LNPs have been shown to be suitable for repeated administration.[1] However, the formulation, particularly the choice of PEG-lipid, is critical for maintaining efficacy and minimizing immunogenicity upon repeated dosing. It is advisable to monitor for anti-PEG antibody production and inflammatory responses if you plan a multi-dose regimen.[3][4]
Q4: What are the key parameters to consider when formulating this compound-based LNPs to minimize toxicity?
A4: To minimize the toxicity of this compound-based LNPs, you should focus on optimizing the following parameters:
-
Lipid Composition: Carefully select the helper lipid and PEG-lipid.
-
Molar Ratios: Optimize the molar ratios of all lipid components.[5]
-
N/P Ratio: The ratio of the total moles of nitrogen atoms in the ionizable lipid to the moles of phosphate groups in the mRNA can impact encapsulation efficiency and toxicity.[9]
-
Particle Size and Polydispersity: Aim for a particle size below 100 nm with a low polydispersity index (PDI) for better in vivo performance.
Quantitative Data Summary
Table 1: In Vivo Potency and Immunogenicity of Different LNP Formulations
| LNP Formulation | hEPO Expression (mU/mL) | MCP-1 Secretion (pg/mL) | Reference |
| This compound LNP | 1.3 x 10⁵ | 262 | [1] |
| SM-102 LNP | Comparable to this compound | 594 | [1] |
| MC3 LNP | 25-fold lower than this compound | Not Reported | [1] |
Table 2: Effect of Helper Lipid on MCP-1 Secretion in this compound LNPs
| Helper Lipid | MCP-1 in Serum (pg/mL) | Reference |
| DOPE | 262.1 | [1] |
| DOTAP | 272.6 | [1] |
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidic Mixing
This protocol describes the formulation of this compound-based LNPs using a microfluidic device.
Materials:
-
This compound ionizable lipid
-
Helper lipid (e.g., DOPE or DOTAP)
-
Cholesterol
-
PEG-lipid (e.g., C16-PEG2k ceramide)
-
mRNA in an appropriate buffer (e.g., acetate buffer, pH 5.0)
-
Ethanol
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare a lipid stock solution in ethanol by dissolving this compound, the helper lipid, cholesterol, and the PEG-lipid at the desired molar ratio (e.g., 26.5:20:52:1.5 for this compound:DOPE:cholesterol:C16-PEG ceramide).[4]
-
Dissolve the mRNA in the aqueous buffer.
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Set the desired flow rates for the two solutions. The flow rate ratio will determine the final particle size.
-
Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-assembly of the LNPs.
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP solution against a suitable buffer (e.g., PBS) to remove the ethanol and unencapsulated mRNA.
-
Sterile-filter the final LNP formulation.
Protocol 2: In Vivo Toxicity Assessment in Mice
This protocol provides a general framework for assessing the in vivo toxicity of this compound-based LNPs in a mouse model.
Materials:
-
This compound-LNP formulation
-
Control LNP formulation (if applicable)
-
Saline or appropriate vehicle control
-
8-week-old mice (e.g., C57BL/6)
-
ELISA kits for relevant cytokines (e.g., MCP-1)
-
Blood collection supplies
-
Animal monitoring equipment
Procedure:
-
Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Divide the mice into experimental groups (e.g., vehicle control, this compound-LNP).
-
Administer the LNP formulations to the mice via the desired route (e.g., intravenous injection).
-
Monitor the mice regularly for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
At predetermined time points (e.g., 6 hours post-injection for acute inflammatory response), collect blood samples via a suitable method (e.g., retro-orbital bleeding).[1]
-
Process the blood to obtain serum.
-
Analyze the serum for the levels of inflammatory cytokines (e.g., MCP-1) using ELISA kits according to the manufacturer's instructions.
-
At the end of the study, euthanize the mice and perform a necropsy. Collect major organs (liver, spleen, lungs, etc.) for histological analysis to assess for any pathological changes.[1]
References
- 1. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The replacement of helper lipids with charged alternatives in lipid nanoparticles facilities targeted mRNA delivery to the spleen and lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 6. Pro-inflammatory concerns with lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of lipid nanoparticles for the delivery of nebulized therapeutic mRNA to the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Aerosolizable Messenger RNA Lipid Nanoparticles for Pulmonary Delivery [bslonline.org]
- 10. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 244cis LNP Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 244cis lipid nanoparticles (LNPs). The following sections address common issues related to LNP aggregation and offer solutions to ensure the successful formulation of stable and effective nanoparticles.
Troubleshooting Guide: this compound LNP Aggregation
Issue: Visible precipitation or high PDI values are observed after formulation.
This is a common indicator of LNP aggregation. The following Q&A format addresses potential causes and solutions.
Question 1: My this compound LNP formulation shows a high Polydispersity Index (PDI) and an increased particle size immediately after production. What are the likely causes and how can I fix this?
Answer:
Immediate aggregation of this compound LNPs can stem from several factors during the formulation process. Here are the primary causes and troubleshooting steps:
-
Suboptimal Mixing Dynamics: Inefficient or slow mixing of the lipid-ethanol phase and the nucleic acid-aqueous phase is a major contributor to aggregation. The rate of solvent dilution is critical for controlling nanoparticle self-assembly.
-
Solution: Employ a microfluidic mixing system to ensure rapid and controlled mixing. The turbulent flow within these systems allows for homogeneous and rapid solvent exchange, leading to the formation of uniform and smaller LNPs. Ensure the total flow rate and flow rate ratio are optimized for your specific formulation.[1][2]
-
-
Incorrect Lipid Ratios: The molar ratio of the lipid components, particularly the ionizable lipid (this compound), helper lipids (e.g., DOPE, DSPC), cholesterol, and PEG-lipid, is crucial for LNP stability. An incorrect ratio can lead to improper particle formation and exposure of hydrophobic regions, causing aggregation.
-
Solution: Adhere to optimized molar ratios for this compound LNP formulations. A commonly used ratio is approximately 26.5% this compound, 20% DOPE, 52% cholesterol, and 1.5% PEG-lipid.[3] Slight adjustments may be necessary depending on the specific nucleic acid cargo.
-
-
Inappropriate pH of Aqueous Buffer: The pH of the aqueous buffer containing the nucleic acid is critical for the protonation of the ionizable lipid (this compound), which drives the encapsulation of the negatively charged nucleic acid. If the pH is too high, encapsulation will be inefficient, leading to unstable particles.
-
Solution: Use an acidic buffer (typically pH 4.0-5.0) for the nucleic acid solution to ensure the this compound lipid is positively charged during formulation.
-
Question 2: My this compound LNPs look good initially, but they aggregate during storage. What are the best practices for storage to prevent this?
Answer:
Delayed aggregation is often a result of suboptimal storage conditions. Here’s how to mitigate this:
-
Temperature Fluctuations and Freeze-Thaw Cycles: Storing LNPs at inappropriate temperatures or subjecting them to multiple freeze-thaw cycles can induce aggregation. Ice crystal formation during freezing can disrupt the LNP structure.
-
Solution: Store this compound LNPs at a stable, recommended temperature, typically between 2-8°C for short-term storage. For long-term storage, freezing at -20°C or -80°C is common, but it's crucial to minimize freeze-thaw cycles. When freezing is necessary, consider the use of cryoprotectants.
-
-
Inadequate Buffer Composition for Storage: The buffer composition can significantly impact LNP stability over time.
-
Solution: After formulation, exchange the acidic formulation buffer with a storage buffer at a neutral pH (e.g., PBS pH 7.4) through methods like dialysis or tangential flow filtration. This prevents hydrolysis of the lipids and maintains the integrity of the LNPs.
-
-
Insufficient PEGylation: The PEG-lipid forms a protective hydrophilic layer around the LNP, preventing aggregation through steric hindrance.
-
Solution: Ensure the correct proportion of PEG-lipid in your formulation (around 1.5 mol%). The length of the lipid anchor and the PEG chain can also influence stability.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of each lipid component in the this compound LNP formulation in preventing aggregation?
A1:
-
This compound (Ionizable Lipid): This lipid is crucial for encapsulating the nucleic acid cargo. At low pH during formulation, it becomes positively charged, interacting with the negatively charged nucleic acid. At physiological pH, it becomes more neutral, which is important for stability and subsequent endosomal escape.
-
DOPE/DSPC (Helper Lipid): These phospholipids contribute to the structural integrity of the LNP. DOPE, with its conical shape, can facilitate the formation of non-bilayer structures, which is thought to aid in endosomal escape. DSPC, with its cylindrical shape, can provide greater bilayer stability.
-
Cholesterol: Cholesterol modulates the fluidity and rigidity of the lipid bilayer, enhancing the stability of the LNPs and preventing leakage of the encapsulated cargo.
-
PEG-Lipid: This component is essential for preventing aggregation. The polyethylene glycol chains form a hydrophilic corona on the surface of the LNP, providing a steric barrier that repels other nanoparticles.[4]
Q2: Can the type of nucleic acid cargo influence this compound LNP aggregation?
A2: Yes, the size and conformation of the nucleic acid (e.g., short siRNA vs. long mRNA) can influence the encapsulation process and the final structure of the LNP. It is important to ensure that the N:P ratio (the ratio of protonatable nitrogens in the ionizable lipid to the phosphate groups in the nucleic acid) is optimized for your specific cargo to ensure efficient and stable encapsulation.
Q3: How can I characterize the aggregation of my this compound LNPs?
A3: Dynamic Light Scattering (DLS) is the most common technique to measure particle size and Polydispersity Index (PDI). An increase in the average particle size (Z-average) and a PDI value above 0.2 are generally indicative of aggregation. For more detailed analysis, techniques like Nanoparticle Tracking Analysis (NTA) and Cryo-Transmission Electron Microscopy (Cryo-TEM) can provide information on particle concentration and visualize the morphology of the LNPs, including any aggregates.
Quantitative Data on this compound LNP Formulations
The following tables summarize key quantitative data for stable this compound LNP formulations.
Table 1: Physicochemical Properties of Optimized this compound LNP Formulations
| Formulation ID | Ionizable Lipid (mol%) | Helper Lipid (mol%) | Cholesterol (mol%) | PEG-Lipid (mol%) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| This compound-LNP-1 | This compound (26.5) | DOPE (20) | 52.0 | C16-PEG2000 Ceramide (1.5) | ~80-100 | < 0.2 | > 90% |
| This compound-LNP-2 | This compound (26.5) | DOPE (20) | 52.4 | C16-PEG2000 Ceramide (1.1) | ~80-100 | < 0.2 | > 90% |
Data compiled from literature reports on stable this compound LNP formulations.[3]
Table 2: Impact of Storage Conditions on LNP Stability (Illustrative)
| Storage Condition | Time | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| 4°C | 1 week | 85 | 0.15 | 92 |
| -20°C (1 freeze-thaw) | 1 week | 120 | 0.25 | 85 |
| Room Temperature | 1 week | 150 | 0.35 | 75 |
This table provides illustrative data based on general LNP stability studies and is intended to highlight trends. Actual values for this compound LNPs may vary.
Experimental Protocols
Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing
Materials:
-
This compound ionizable lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) or C16-PEG2000 Ceramide
-
Ethanol (anhydrous)
-
Nucleic acid (e.g., mRNA)
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Syringe pumps
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Prepare Lipid-Ethanol Solution:
-
Dissolve this compound, DOPE, cholesterol, and PEG-lipid in anhydrous ethanol at the desired molar ratio (e.g., 26.5:20:52:1.5).
-
The final lipid concentration in ethanol should be optimized, typically in the range of 10-25 mg/mL.
-
Gently vortex until all lipids are fully dissolved.
-
-
Prepare Nucleic Acid-Aqueous Solution:
-
Dilute the nucleic acid stock in citrate buffer (pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another syringe.
-
Set the flow rate ratio (FRR) of the aqueous to the organic phase (typically 3:1) and the total flow rate (TFR) on the syringe pumps. These parameters are critical for controlling the final particle size.[1]
-
Initiate the mixing process. The two solutions will converge in the microfluidic cartridge, leading to rapid nanoprecipitation and LNP self-assembly.
-
-
Buffer Exchange and Concentration:
-
Collect the LNP dispersion from the outlet of the microfluidic device.
-
To remove the ethanol and exchange the buffer to a neutral pH, dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette.
-
Alternatively, use tangential flow filtration (TFF) for larger scale preparations.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the sterile LNPs at 4°C for short-term use.
-
Protocol 2: Characterization of this compound LNPs
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the LNP sample in PBS (pH 7.4).
-
Measure the particle size (Z-average) and PDI using a Dynamic Light Scattering (DLS) instrument.
-
A PDI value below 0.2 is indicative of a monodisperse and stable formulation.
-
-
Zeta Potential Measurement:
-
Dilute the LNP sample in a low ionic strength buffer (e.g., 1 mM KCl).
-
Measure the zeta potential using an electrophoretic light scattering instrument. The zeta potential provides information about the surface charge of the LNPs, which can influence their stability and interaction with cells.
-
-
Encapsulation Efficiency (EE) Measurement:
-
Use a fluorescent dye that specifically binds to the nucleic acid (e.g., RiboGreen for RNA).
-
Measure the fluorescence of the intact LNP sample.
-
Measure the fluorescence after lysing the LNPs with a detergent (e.g., Triton X-100) to release the encapsulated nucleic acid.
-
The encapsulation efficiency is calculated as: EE (%) = (Total fluorescence - Fluorescence before lysis) / Total fluorescence * 100
-
Visualizations
References
- 1. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 2. Fundamentals of microfluidic mixing for LNP synthesis - Inside Therapeutics [insidetx.com]
- 3. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluidimaging.com [fluidimaging.com]
Technical Support Center: Optimizing 244cis LNP Performance Through Lipid Ratio Adjustment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of lipid ratios on the performance of 244cis lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What are the core lipid components of a this compound LNP formulation and what are their functions?
A1: A typical this compound LNP formulation consists of four key lipid components:
-
Ionizable Lipid (e.g., this compound): This is the core component responsible for encapsulating the nucleic acid payload (like mRNA) and facilitating its release into the cytoplasm of target cells. Its positive charge at acidic pH (in endosomes) is crucial for interacting with the negatively charged payload and endosomal membranes.[1][2][3]
-
Helper Lipid (e.g., DOPE, DSPC, DOTAP): This lipid aids in the formation of the LNP structure and contributes to its stability. Helper lipids can also influence the fusogenicity of the LNP with the endosomal membrane, thereby affecting the efficiency of payload release.[4]
-
Cholesterol: Cholesterol is a structural component that modulates the fluidity and stability of the lipid bilayer, which is essential for the effective encapsulation and protection of the mRNA cargo.[1][3][5]
-
PEGylated Lipid (PEG-lipid): This lipid is incorporated to control the particle size during formulation and to provide a "stealth" layer that reduces clearance by the immune system, thereby increasing circulation time in the body.[1]
Q2: How significantly does the molar ratio of lipid components affect this compound LNP performance?
A2: The molar ratio of the lipid components is a critical parameter that profoundly influences the physicochemical properties and in vivo efficacy of this compound LNPs.[6][7] Adjusting these ratios can impact:
-
Particle Size and Polydispersity (PDI): The amount of PEG-lipid, in particular, has a strong influence on the final particle size.[1]
-
Encapsulation Efficiency: The ratio of the ionizable lipid to the nucleic acid (N/P ratio) is a key determinant of how effectively the payload is encapsulated.[8]
-
In vivo Potency and Protein Expression: The overall lipid composition, including the choice and ratio of helper and PEG-lipids, has been shown to be a primary factor affecting mRNA/LNP performance and the resulting protein expression after administration.[6]
-
Biodistribution and Targeting: Altering lipid ratios can influence which organs or tissues the LNPs accumulate in. For instance, the addition of cationic helper lipids has been explored to enhance lung targeting.[9]
Q3: Can repeated administration of this compound LNPs affect their performance?
A3: Studies have investigated the impact of repeated administration of this compound LNPs. The lipid structure and the molar ratio of PEG-lipids were identified as primary factors influencing the performance of mRNA/LNPs upon repeated doses, whereas the ionizable lipid itself had no discernible impact on the dose-responsive efficacy.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solutions |
| Low mRNA Encapsulation Efficiency (<90%) | - Suboptimal N/P ratio (ionizable lipid to mRNA).- Inefficient mixing during formulation. | - Optimize the N/P ratio. Typical ratios are between three and six.[8]- Ensure rapid and efficient mixing using a microfluidic device.[6][10] |
| Large Particle Size (>120 nm) or High Polydispersity Index (PDI > 0.2) | - Insufficient PEG-lipid concentration.- Issues with the formulation process (e.g., flow rates). | - Increase the molar percentage of the PEG-lipid. Even small amounts (e.g., 0.5 mol%) can significantly reduce particle size compared to PEG-less formulations.[11]- Optimize the total flow rate (TFR) and flow rate ratio (FRR) during microfluidic mixing.[12] |
| Low In Vitro / In Vivo Protein Expression | - Poor endosomal escape.- LNP instability.- Suboptimal biodistribution. | - Alter the helper lipid. For example, replacing DOPE with cationic helper lipids like DOTAP has been investigated to optimize formulations.[9]- Adjust the molar ratios of the helper lipid and cholesterol to enhance stability and fusogenicity.[7]- Modify the PEG-lipid type and concentration, as this can influence circulation time and biodistribution.[6] |
| Signs of Immunogenicity (e.g., high cytokine levels) | - The specific ionizable lipid used.- The properties of the LNP formulation. | - this compound LNPs have been shown to induce lower levels of cytokines like MCP-1 compared to other ionizable lipids such as SM-102.[9]- Optimizing the overall LNP formulation can help minimize immune activation.[9] |
Quantitative Data Summary
The following tables summarize quantitative data on how different lipid ratios and components in this compound LNP formulations can affect their performance characteristics.
Table 1: Impact of Helper Lipid and Molar Ratio on this compound LNP Properties for Lung Targeting
| Ionizable Lipid | Helper Lipid | Helper Lipid (mol%) | Encapsulation Efficiency (%) | Particle Diameter (nm) |
| This compound | DOTAP | 20 | >90 | <100 |
| This compound | DOTAP | 40 | >90 | <100 |
| This compound | EPC | 20 | >90 | <100 |
| This compound | EPC | 40 | >90 | <100 |
Data adapted from a study on optimizing this compound LNPs for lung delivery.[9] DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and EPC (ethyl phosphocholine) were used as cationic helper lipids.
Table 2: Example this compound LNP Formulation Composition
| Lipid Component | Molar Ratio (%) |
| This compound (Ionizable Lipid) | 36.5 |
| DOPE (Helper Lipid) | 15 |
| Cholesterol | 47 |
| C16 PEG2000-Ceramide (PEG-Lipid) | 1.5 |
This specific formulation was used to evaluate in vivo biodistribution in one study.[6]
Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes the general procedure for formulating this compound LNPs using a microfluidic mixing device.
Materials:
-
This compound ionizable lipid, helper lipid (e.g., DOPE), cholesterol, and PEG-lipid dissolved in ethanol.
-
mRNA dissolved in an aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).
-
Microfluidic mixing device (e.g., NanoAssemblr™ Ignite™).
-
Dialysis cassette for buffer exchange.
Procedure:
-
Prepare the lipid mixture in ethanol at the desired molar ratios.
-
Prepare the mRNA solution in the aqueous buffer.
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to organic phase).[6][8]
-
The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
Collect the resulting LNP dispersion.
-
Purify and buffer-exchange the LNPs by dialysis against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.
Particle Size and Polydispersity Measurement
Method: Dynamic Light Scattering (DLS)
Procedure:
-
Dilute a small sample of the LNP formulation in PBS (pH 7.4).
-
Transfer the diluted sample to a suitable cuvette.
-
Measure the particle size (Z-average diameter) and Polydispersity Index (PDI) using a DLS instrument (e.g., Malvern Zetasizer).
-
Ensure the PDI is below 0.2 for a monodisperse sample.[10]
mRNA Encapsulation Efficiency Assessment
Method: RiboGreen Assay
Procedure:
-
Prepare two sets of LNP samples.
-
To one set of samples, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release all the mRNA (total mRNA).
-
The other set of samples remains untreated to measure the amount of free (unencapsulated) mRNA.
-
Add the RiboGreen reagent, a fluorescent dye that binds to nucleic acids, to both sets of samples.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = (Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs * 100.[10][13]
Visualizations
Caption: Experimental workflow for this compound LNP formulation and characterization.
Caption: Logical relationship between lipid ratios and key LNP performance metrics.
References
- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. DSpace [kb.osu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Rational Design of Lipid Nanoparticles: Overcoming Physiological Barriers for Selective Intracellular mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 9. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 12. Taylor Dispersion Analysis to support lipid-nanoparticle formulations for mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciex.com [sciex.com]
Technical Support Center: Refining Purification Methods for 244cis LNPs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for the purification of 244cis lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound LNPs?
A1: The most prevalent and effective methods for purifying this compound LNPs, similar to other LNP formulations, are Tangential Flow Filtration (TFF) and Size Exclusion Chromatography (SEC). TFF is highly scalable and efficient for buffer exchange and removal of impurities like ethanol.[1][2] SEC is an effective technique for separating LNPs based on their size, which also aids in removing free nucleic acids and other smaller contaminants.[3] Ultracentrifugation can also be employed, particularly for separating free siRNA from nanoparticles, though the impact of centrifugal forces on LNP integrity should be considered.[4]
Q2: Why is it crucial to remove residual ethanol after this compound LNP formulation?
A2: Residual ethanol can negatively impact the stability of LNPs by penetrating the particle structure and dissolving non-polar lipids over time, which can lead to aggregation or fusion of the nanoparticles.[5][6] Prompt and efficient removal of ethanol is therefore a critical step to ensure the integrity, stability, and long-term efficacy of the this compound LNP formulation.[6]
Q3: What are the key quality attributes to monitor during and after the purification of this compound LNPs?
A3: Several critical quality attributes (CQAs) should be monitored. These include:
-
Particle Size and Polydispersity Index (PDI): To ensure uniformity and effective delivery. Dynamic Light Scattering (DLS) is a standard technique for this.
-
Encapsulation Efficiency: To determine the percentage of the nucleic acid payload successfully encapsulated within the LNPs.
-
Lipid Composition and Purity: To confirm the correct ratio of lipids and assess for any degradation. High-Performance Liquid Chromatography (HPLC) is often used for this analysis.
-
Residual Ethanol Content: To ensure it is below acceptable limits for stability and safety.
-
Nucleic Acid Integrity: To confirm that the payload has not been degraded during the formulation and purification process.
Q4: Can this compound LNPs be lyophilized for long-term storage after purification?
A4: Yes, lyophilization (freeze-drying) can be a viable method for long-term storage of LNPs. However, the process can induce stress and lead to aggregation upon reconstitution.[7] The use of cryoprotectants, such as sucrose or trehalose, is highly recommended to maintain LNP stability during freeze-thaw cycles and upon reconstitution.[7] Reconstitution with a buffer containing a low percentage of ethanol may also help in preserving the particle integrity, although this would necessitate a subsequent removal step if the formulation is for in vivo use.[7]
Troubleshooting Guides
Issue 1: Low Recovery of this compound LNPs After Purification
| Potential Cause | Troubleshooting Step | Explanation |
| LNP Adhesion to Surfaces | Pre-condition the purification system (TFF membrane or SEC column) with a buffer containing a blocking agent like polysorbate 80. | This can help to minimize non-specific binding of the LNPs to the surfaces of the purification apparatus, thereby improving recovery. |
| Incorrect Membrane/Resin Pore Size | Ensure the molecular weight cut-off (MWCO) of the TFF membrane or the pore size of the SEC resin is appropriate for the size of the this compound LNPs. | If the pores are too large, LNPs may be lost in the permeate (TFF) or become trapped (SEC). If too small, it can lead to membrane fouling and reduced flux in TFF. |
| LNP Aggregation | Optimize buffer conditions (pH, ionic strength) to maintain LNP stability. Consider adding cryoprotectants if freeze-thaw steps are involved.[4][7] | Aggregates can be filtered out or retained in the column, leading to lower recovery of monodispersed LNPs. |
| Shear Stress Damage (TFF) | Optimize the transmembrane pressure (TMP) and feed flow rate to minimize shear stress on the LNPs.[1] | Excessive shear can lead to the rupture of LNPs and loss of encapsulated material.[1] |
Issue 2: Aggregation of this compound LNPs During or After Purification
| Potential Cause | Troubleshooting Step | Explanation |
| Residual Ethanol | Ensure complete and rapid removal of ethanol after LNP formation. | The presence of ethanol can destabilize the LNP structure over time, leading to aggregation.[5][6] |
| Inappropriate Buffer Conditions | Screen different buffer compositions, paying close attention to pH and ionic strength, to find the optimal conditions for this compound LNP stability. | The surface charge and stability of LNPs are highly dependent on the buffer environment. |
| Freeze-Thaw Cycles | Incorporate cryoprotectants like sucrose or trehalose into the formulation before freezing.[4][7] | These agents help to protect the LNPs from the physical stresses of ice crystal formation during freezing.[7] |
| High LNP Concentration | If aggregation occurs during concentration steps, consider performing the purification at a more dilute concentration or optimizing the concentration process to be more gradual. | Over-concentration can increase the likelihood of inter-particle interactions and aggregation. |
| Mechanical Stress | Minimize agitation and avoid harsh mixing conditions during processing and handling.[4] | Mechanical stress can induce LNP aggregation.[4] |
Issue 3: High Polydispersity Index (PDI) After Purification
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Purification | Optimize the purification parameters, such as the number of diavolumes in TFF or the column length and flow rate in SEC. | Inefficient purification may not adequately separate LNPs of different sizes or remove smaller impurities. |
| LNP Instability | Re-evaluate the formulation and buffer conditions to ensure the long-term stability of the this compound LNPs. | Instability can lead to the formation of a heterogeneous population of particles over time. |
| Aggregation | Refer to the troubleshooting guide for aggregation (Issue 2). | The presence of aggregates will significantly increase the PDI. |
Experimental Protocols
Protocol 1: Tangential Flow Filtration (TFF) for this compound LNP Purification
-
System Preparation: Sanitize and equilibrate the TFF system with the desired final buffer.
-
Concentration: Concentrate the initial LNP suspension to a target volume. This step helps to reduce the volume for the subsequent buffer exchange.[1]
-
Diafiltration (Buffer Exchange): Perform diafiltration by adding the final buffer at the same rate as the permeate is being removed. This is done for a set number of diavolumes to ensure complete removal of ethanol and exchange of the initial buffer.
-
Final Concentration: Concentrate the diafiltered LNP solution to the desired final concentration.
-
Recovery: Recover the purified and concentrated this compound LNP solution from the system.
-
Characterization: Analyze the purified LNPs for size, PDI, encapsulation efficiency, and residual ethanol.
Protocol 2: Size Exclusion Chromatography (SEC) for this compound LNP Purification and Analysis
-
Column Selection: Choose an SEC column with a pore size suitable for the separation of your this compound LNPs from smaller impurities.
-
System Equilibration: Equilibrate the SEC system and column with a filtered and degassed mobile phase (the final buffer for the LNPs).
-
Sample Injection: Inject a defined volume of the this compound LNP sample onto the column.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. The larger LNPs will elute first, followed by smaller molecules.
-
Fraction Collection: Collect fractions corresponding to the LNP peak, as determined by UV or light scattering detectors.
-
Analysis: Analyze the collected fractions for LNP concentration, size, PDI, and encapsulation efficiency.
Data Presentation
Table 1: Example of Characterization Data for Purified this compound LNPs
| Parameter | Before Purification | After TFF Purification | After SEC Purification |
| Average Particle Size (nm) | 95 | 92 | 90 |
| Polydispersity Index (PDI) | 0.25 | 0.15 | 0.12 |
| Encapsulation Efficiency (%) | 92 | 91 | 90 |
| Residual Ethanol (%) | 20 | < 1 | < 0.5 |
Visualizations
Caption: Workflow for the purification and characterization of this compound LNPs.
Caption: Troubleshooting logic for low recovery in TFF of this compound LNPs.
References
- 1. m.youtube.com [m.youtube.com]
- 2. preprints.org [preprints.org]
- 3. waters.com [waters.com]
- 4. fluidimaging.com [fluidimaging.com]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of Ethanol on Lipid Nanoparticle Stabilization from a Molecular Dynamics Simulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-target Effects of 244cis LNPs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other common issues encountered during experiments with 244cis lipid nanoparticles (LNPs).
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to off-target effects and experimental variability when using this compound LNPs.
| Observed Issue | Potential Cause | Recommended Action |
| High off-target gene expression or protein activity in non-target tissues (e.g., liver). | Suboptimal LNP formulation leading to non-specific biodistribution. | 1. Verify LNP Formulation: Ensure the correct molar ratios of lipids are used. For general applications, a recommended ratio is this compound:DOPE:cholesterol:C16-PEG ceramide = 26.5:20:52:1.5.[1] 2. Optimize Targeting: For specific organ targeting (e.g., lungs), consider replacing DOPE with cationic helper lipids like DOTAP.[2] 3. Characterize LNPs: Confirm particle size, polydispersity index (PDI), and zeta potential are within the expected range. |
| Unexpected inflammatory or immune response (e.g., elevated cytokine levels). | Immunogenicity of LNP components or mRNA cargo. | 1. Assess LNP Purity: Ensure removal of any unencapsulated mRNA or residual solvents from the formulation process. 2. Use High-Purity mRNA: Utilize purified and, if necessary, modified mRNA to reduce innate immune recognition. 3. Monitor Inflammatory Markers: Measure levels of cytokines such as MCP-1. This compound LNPs are designed for minimal immune stimulation compared to other ionizable lipids like SM-102.[2][3] |
| Low transfection efficiency in the target tissue/cells. | Poor endosomal escape of the mRNA cargo. | 1. Confirm LNP Integrity: Re-evaluate the physical characteristics of your LNPs (size, PDI). 2. Optimize Helper Lipid: The choice of helper lipid (e.g., DOPE) is crucial for endosomal escape. Ensure its quality and correct proportion in the formulation. 3. Assess Cellular Uptake: Verify that the LNPs are being internalized by the target cells using fluorescently labeled LNPs and microscopy or flow cytometry. |
| Inconsistent results between experimental batches. | Variability in LNP formulation or handling. | 1. Standardize Formulation Protocol: Use a consistent and well-documented protocol for LNP preparation, including mixing speed, temperature, and buffer conditions.[1] 2. Ensure Proper Storage: Store LNPs at the recommended temperature (e.g., 4°C for short-term, -80°C for long-term) to prevent aggregation or degradation.[4][5] 3. Perform Quality Control on Each Batch: Characterize each new batch of LNPs for size, PDI, and encapsulation efficiency before use. |
| Reduced efficacy upon repeated administration. | Development of anti-PEG antibodies leading to accelerated blood clearance. | 1. Evaluate PEG Lipid: The type and amount of PEG lipid can influence immunogenicity. Consider optimizing the PEG lipid component if repeated dosing is required.[1] 2. Monitor Anti-PEG Antibodies: If feasible, measure anti-PEG IgM and IgG levels in animal models after initial administrations. |
Frequently Asked Questions (FAQs)
1. What are the primary advantages of this compound LNPs in terms of off-target effects?
The this compound ionizable lipid is a piperazine-based, biodegradable lipid designed for improved potency and safety.[2] Its key advantage is the minimal immune stimulation it induces upon systemic administration compared to other commonly used ionizable lipids like SM-102 and MC3.[2][3] This reduced immunogenicity can lead to fewer off-target inflammatory responses.
2. How can I modify the this compound LNP formulation to target specific organs?
While standard this compound LNP formulations have a natural tropism, their biodistribution can be altered by modifying the lipid composition. For instance, to enhance lung targeting, the neutral helper lipid DOPE can be replaced with a cationic helper lipid such as 1,2-dioleoyl-3-trimethylammonium propane (DOTAP).[2]
3. What are the critical quality control parameters to check for my this compound LNP formulation?
For consistent and reliable results, it is essential to characterize each batch of this compound LNPs for the following parameters:
-
Particle Size and Polydispersity Index (PDI): Typically measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Indicates the surface charge of the nanoparticles.
-
mRNA Encapsulation Efficiency: Determines the percentage of mRNA successfully encapsulated within the LNPs.
-
Morphology: Can be visualized using techniques like Cryo-Transmission Electron Microscopy (Cryo-TEM).[6]
4. What is the recommended storage condition for this compound LNPs?
For short-term storage, 4°C is generally recommended. For long-term stability, freezing at -80°C is advisable.[4][5] It is crucial to minimize freeze-thaw cycles, which can lead to LNP aggregation and reduced efficacy. The use of cryoprotectants like sucrose or trehalose can help maintain stability during freezing and lyophilization.[7]
5. How do this compound LNPs compare to other LNPs in terms of potency and immunogenicity?
Studies have shown that this compound LNPs exhibit high potency, comparable to SM-102 LNPs, in terms of protein expression (e.g., human erythropoietin - hEPO).[2] However, this compound LNPs induce significantly lower levels of inflammatory cytokines like monocyte chemoattractant protein-1 (MCP-1) compared to SM-102 LNPs, indicating a better safety profile.[2][3]
Quantitative Data Summary
The following tables summarize the comparative performance of this compound LNPs against other common LNP formulations.
Table 1: In Vivo Potency and Immunogenicity of Different LNPs
| LNP Formulation | Mean hEPO Expression (mU/mL) | Mean MCP-1 Secretion (pg/mL) |
| This compound LNP | 1.3 x 10⁵ | 262 |
| SM-102 LNP | Comparable to this compound | 594 |
| MC3 LNP | ~25-fold lower than this compound | Not reported in this comparison |
Data from a study involving systemic injection of 0.1 mg/kg of hEPO mRNA in mice, with measurements taken 6 hours post-injection.[2]
Table 2: Physicochemical Properties of a Typical this compound LNP Formulation
| Parameter | Value |
| Size (Z-average diameter) | ~80 nm |
| Polydispersity Index (PDI) | ~0.07 |
| Encapsulation Efficiency | >95% |
These are typical values and may vary based on the specific formulation protocol and equipment used.
Experimental Protocols
1. This compound LNP Formulation using Microfluidics
This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing system.
-
Materials:
-
This compound ionizable lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
C16-PEG 2000 ceramide
-
mRNA in an appropriate buffer (e.g., acetate buffer)
-
Ethanol
-
Microfluidic mixing device (e.g., NanoAssemblr Ignite)
-
-
Procedure:
-
Prepare a lipid stock solution in ethanol containing this compound, DOPE, cholesterol, and C16-PEG 2000 ceramide at a molar ratio of 26.5:20:52:1.5.[1]
-
Prepare an aqueous phase by dissolving the mRNA in a suitable buffer.
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
Collect the resulting LNP suspension.
-
Purify the LNPs to remove ethanol and unencapsulated mRNA, for example, through dialysis or tangential flow filtration.
-
2. In Vivo Evaluation of Off-Target Effects
This protocol outlines a general procedure for assessing the off-target effects of this compound LNPs in a murine model.
-
Materials:
-
This compound LNPs encapsulating a reporter mRNA (e.g., Luciferase or Cre recombinase in a reporter mouse strain)
-
Control LNP formulation (e.g., SM-102 LNP)
-
Phosphate-buffered saline (PBS)
-
Mice (e.g., C57BL/6 or a relevant reporter strain)
-
-
Procedure:
-
Administer the this compound LNPs, control LNPs, or PBS to different groups of mice via the desired route (e.g., intravenous injection).
-
At predetermined time points (e.g., 6, 24, 48 hours post-injection), collect blood samples for analysis of inflammatory cytokines (e.g., MCP-1) by ELISA.[2]
-
At the study endpoint, euthanize the animals and harvest major organs (liver, spleen, lungs, heart, kidneys).
-
For reporter gene expression analysis, perform bioluminescence imaging for luciferase or fluorescence imaging for fluorescent reporters.
-
For histological analysis, fix a portion of the organs in formalin, embed in paraffin, section, and stain (e.g., with H&E) to assess for any pathological changes or immune cell infiltration.[2]
-
Visualizations
Caption: A streamlined workflow for the formulation and evaluation of this compound LNPs.
Caption: A logical troubleshooting guide for addressing high off-target effects.
Caption: Innate immune signaling pathways potentially activated by LNP-mRNA and the inhibitory role of this compound.
References
- 1. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding mRNA Stability: Key Challenges and Solutions | Drug Discovery News [drugdiscoverynews.com]
- 5. susupport.com [susupport.com]
- 6. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 7. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 244cis LNP Endosomal Escape
Welcome to the technical support center for 244cis lipid nanoparticle (LNP) technology. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and enhancing the endosomal escape of this compound LNPs in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it facilitate endosomal escape?
A1: this compound is a novel, piperazine-based biodegradable ionizable lipid.[1][2][3] A key feature of the this compound lipid is its unique structural properties, including a piperazine-based amine head and unsaturated lipid tails.[3] It is hypothesized that these unsaturated tails enhance the fluidity of the endosomal membrane upon fusion, which in turn facilitates the release of the LNP's cargo into the cytoplasm.[3] Like other ionizable lipids, this compound is designed to be neutrally charged at physiological pH and become protonated (positively charged) in the acidic environment of the endosome. This charge reversal promotes interaction with the negatively charged lipids of the endosomal membrane, leading to membrane disruption and cargo release.
Q2: What is a typical formulation for a this compound LNP?
A2: A standard this compound LNP formulation consists of four main components: the this compound ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid. The specific ratios of these components can be optimized for different applications.
Table 1: Example this compound LNP Formulations
| Component | Molar Ratio (General Purpose) | Molar Ratio (Lung Targeting) | Purpose |
| This compound | 36.5% | 26.5% | Ionizable cationic lipid for encapsulation and endosomal escape. |
| DOPE | 15% | - | Helper lipid to aid in LNP formation and endosomal escape. |
| DOTAP | - | 20% | Cationic helper lipid for lung targeting. |
| Cholesterol | 47% | 52% | Provides stability to the LNP structure. |
| C16 PEG2000-Ceramide | 1.5% | 1.5% | PEGylated lipid to increase circulation time and stability. |
Note: These are example formulations and may require optimization for specific mRNA or siRNA payloads and target tissues.[1][4]
Q3: How does the performance of this compound LNPs compare to other common ionizable lipids like SM-102 and MC3?
A3: Studies have shown that this compound LNPs can exhibit superior potency in terms of protein expression from mRNA cargo and lower immunogenicity compared to LNPs formulated with conventional ionizable lipids such as SM-102 and MC3.[1][3][5] For instance, in one study, this compound LNPs resulted in significantly higher expression of human erythropoietin (hEPO) from mRNA compared to SM-102 and MC3 LNPs, with a minimal induction of the inflammatory cytokine MCP-1.[3][5]
Table 2: Comparative Performance of this compound LNPs
| LNP Formulation | hEPO Expression (mU/mL) | MCP-1 Induction (pg/mL) |
| This compound LNP | ~1.3 x 10^5 | Low |
| SM-102 LNP | Lower than this compound | Higher than this compound |
| MC3 LNP | Lower than this compound | Higher than this compound |
Data adapted from in vivo studies comparing different LNP formulations.[3][5]
Troubleshooting Guide
Issue 1: Low transfection efficiency or protein expression.
This is a common issue that can often be traced back to inefficient endosomal escape.
| Possible Cause | Troubleshooting Strategy |
| Suboptimal LNP formulation | - Vary Lipid Ratios: Systematically alter the molar ratios of the four lipid components. The ratio of the ionizable lipid (this compound) to the other components is critical. - Helper Lipid Choice: If using DOPE, consider testing other helper lipids like DSPC. For specific targeting, cationic helper lipids like DOTAP or EPC can be employed.[3] - PEG-Lipid Optimization: The type and concentration of the PEGylated lipid can influence LNP stability and uptake. Compare different PEG lipids (e.g., C16 PEG2000-Ceramide vs. DMG-PEG2k) and their molar percentages.[3] |
| Inefficient Endosomal Escape | - Incorporate Fusogenic Lipids: The inclusion of fusogenic helper lipids like DOPE is intended to promote the transition to a hexagonal phase, which facilitates membrane fusion and endosomal escape.[2] - Modify Cholesterol Content: Cholesterol plays a role in membrane rigidity. Modulating its concentration can impact the fusogenicity of the LNP. |
| Poor LNP Quality | - Characterize LNPs: Ensure that your LNP preparations have the desired size (typically 80-100 nm), a low polydispersity index (PDI < 0.2), and high encapsulation efficiency (>90%).[4][6] - Check Zeta Potential: The zeta potential can provide information about the surface charge of your LNPs.[7] |
| Cellular Uptake Issues | - Confirm Uptake: Use fluorescently labeled LNPs to confirm that they are being internalized by the target cells. |
Issue 2: High cytotoxicity or immunogenicity.
While this compound is designed for lower immunogenicity, formulation and experimental conditions can still lead to adverse effects.
| Possible Cause | Troubleshooting Strategy |
| High LNP Dose | - Titrate LNP Concentration: Perform a dose-response experiment to find the optimal LNP concentration that provides high transfection efficiency with minimal toxicity. |
| Immunogenic Components | - Purity of Lipids: Ensure the purity of all lipid components, as impurities can trigger an immune response. - PEG-Lipid Choice: Certain PEGylated lipids can be more immunogenic than others. Consider screening different PEG-lipid structures.[2] |
| Free mRNA | - Improve Encapsulation: Optimize the formulation process to maximize mRNA encapsulation efficiency. Free mRNA can be immunogenic. |
Experimental Protocols
Protocol 1: Galectin-8 Reporter Assay for Quantifying Endosomal Escape
This assay is used to visualize and quantify endosomal membrane damage, which is an indicator of endosomal escape.
Materials:
-
HeLa cells stably expressing Galectin-8-GFP
-
This compound LNPs encapsulating your mRNA or siRNA of interest
-
Fluorescence microscope
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed Galectin-8-GFP HeLa cells in a glass-bottom plate suitable for microscopy.
-
Allow cells to adhere overnight.
-
Treat cells with your this compound LNP formulation at the desired concentration.
-
Incubate for a specified time course (e.g., 2, 4, 8, 24 hours).
-
At each time point, wash the cells with PBS.
-
Image the cells using a fluorescence microscope. GFP puncta indicate the recruitment of Galectin-8 to damaged endosomes.
-
Quantify the number and intensity of GFP puncta per cell using image analysis software. An increase in puncta correlates with increased endosomal escape.
Protocol 2: FRET-Based Assay for LNP-Endosomal Membrane Fusion
This assay measures the fusion of LNPs with endosomal membranes.
Materials:
-
This compound LNPs co-encapsulating a FRET pair of fluorescent dyes (e.g., DiI and DiD).
-
Target cells
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare this compound LNPs containing the FRET pair. At high concentrations within the LNP, the donor dye's fluorescence will be quenched.
-
Treat target cells with the fluorescently labeled LNPs.
-
As the LNPs fuse with the endosomal membrane, the dyes will diffuse, leading to a decrease in FRET and an increase in donor fluorescence.
-
Measure the fluorescence of the donor and acceptor dyes over time using a plate reader. The change in the ratio of donor to acceptor fluorescence indicates the kinetics of membrane fusion.[3]
Visualizations
Caption: Cellular uptake and endosomal escape pathway of this compound LNPs.
Caption: Troubleshooting workflow for low this compound LNP transfection efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. susupport.com [susupport.com]
- 7. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: 244cis versus SM-102 for Enhanced mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of 244cis and SM-102 ionizable lipids in mRNA delivery, supported by experimental data.
The landscape of mRNA therapeutics has been revolutionized by the development of potent and safe delivery vehicles. Among these, lipid nanoparticles (LNPs) have emerged as the frontrunners, with the choice of ionizable lipid being a critical determinant of their success. This guide provides a detailed comparison of two prominent ionizable lipids: this compound, a novel piperazine-based lipid, and SM-102, a key component in the Moderna COVID-19 vaccine. We will delve into their respective efficiencies in mRNA delivery, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Performance Snapshot: this compound Demonstrates Superior Potency and Reduced Immunogenicity
In a direct comparative study, LNPs formulated with this compound exhibited significantly higher potency in protein expression and a more favorable immunogenicity profile compared to those formulated with SM-102.
Quantitative Data Summary
| Performance Metric | This compound LNP | SM-102 LNP | Fold Difference |
| hEPO Protein Expression (mU/mL) at 6h | 1.3 x 10⁵ | ~0.8 x 10⁵ | ~1.6x higher with this compound |
| MCP-1 Secretion (pg/mL) at 6h | 262 | 594 | ~2.3x lower with this compound |
Data sourced from a study involving systemic injection of human erythropoietin (hEPO) mRNA-loaded LNPs in mice at a dose of 0.1 mg/kg.[1][2][3]
In-Depth Experimental Analysis
The following sections detail the methodologies employed in the head-to-head comparison of this compound and SM-102 LNPs.
Experimental Protocols
1. LNP Formulation:
-
This compound LNP Formulation: The this compound ionizable lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and C16-PEG2k ceramide were dissolved in ethanol at a molar ratio of 26.5:20:52:1.5.[4]
-
SM-102 LNP Formulation: The SM-102 ionizable lipid, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) were dissolved in ethanol at a molar ratio of 50:10:38.5:1.5.[4][5]
-
Microfluidic Mixing: The ethanol-lipid mixture was rapidly mixed with an aqueous solution of mRNA in a microfluidic device to induce the self-assembly of LNPs.[4]
2. In Vivo mRNA Delivery and Protein Expression Analysis:
-
Animal Model: BALB/c mice were utilized for the in vivo experiments.
-
Administration: Mice were systemically injected with hEPO mRNA-loaded LNPs at a dose of 0.1 mg/kg.[1][2][3]
-
Sample Collection: Blood samples were collected at 6 hours post-injection.[1][2][3]
-
Protein Quantification: The serum levels of human erythropoietin (hEPO) were quantified using an enzyme-linked immunosorbent assay (ELISA) kit.[1][2]
3. Immunogenicity Assessment:
-
Cytokine Analysis: The serum levels of monocyte chemoattractant protein-1 (MCP-1) were measured using an ELISA kit to assess the inflammatory response triggered by the LNPs.[1][2][3]
Visualizing the Mechanisms
To better understand the processes involved in LNP-mediated mRNA delivery, the following diagrams illustrate the key pathways and workflows.
LNP Cellular Uptake and mRNA Release
Caption: Cellular uptake and endosomal escape of mRNA-loaded LNPs.
Experimental Workflow for In Vivo Comparison
Caption: In vivo comparison workflow for this compound and SM-102 LNPs.
Conclusion
The empirical evidence strongly suggests that this compound is a highly promising ionizable lipid for mRNA delivery, outperforming the clinically validated SM-102 in terms of both therapeutic protein expression and safety profile. The reduced immunogenicity of this compound, as indicated by lower MCP-1 levels, is a particularly noteworthy advantage for chronic dosing regimens and for minimizing adverse effects. These findings position this compound as a compelling candidate for the development of next-generation mRNA therapeutics and vaccines, offering the potential for enhanced efficacy and a superior safety margin. Researchers and drug developers are encouraged to consider these performance differences when selecting an ionizable lipid for their specific therapeutic applications.
References
- 1. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
A Head-to-Head Comparison of 244cis and DLin-MC3-DMA for In Vivo Nucleic Acid Delivery
For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the choice of a delivery vehicle is a critical determinant of therapeutic success. Ionizable lipids are the cornerstone of lipid nanoparticle (LNP) formulations, the leading platform for in vivo delivery of nucleic acid payloads such as mRNA and siRNA. This guide provides an objective comparison of two prominent ionizable lipids: the novel, biodegradable 244cis and the well-established, clinically utilized DLin-MC3-DMA.
This comparison synthesizes available experimental data to evaluate the performance of these two lipids, focusing on in vivo efficacy and safety. While DLin-MC3-DMA has a long-standing presence in the field, notably as a key component of the first FDA-approved siRNA therapeutic, Onpattro®, this compound is a newer entrant showing considerable promise, particularly for applications requiring repeated dosing with minimal immunogenicity.
Performance Comparison: Efficacy and Immunogenicity
A direct comparative study evaluating the in vivo performance of LNPs formulated with this compound and DLin-MC3-DMA (MC3) for the delivery of human erythropoietin (hEPO) mRNA provides valuable insights into their relative potency and immunogenicity.[1][2]
In Vivo Protein Expression
LNPs were formulated with either this compound or DLin-MC3-DMA and encapsulated with hEPO mRNA. Following a single intravenous injection in mice, the serum levels of the expressed hEPO protein were measured. The this compound LNP formulation demonstrated significantly higher protein expression compared to the DLin-MC3-DMA LNP.[2] The expression of hEPO peaked at 6 hours post-injection for both formulations and gradually decreased over 48 hours.[2] Notably, the area under the curve (AUC) for hEPO expression was substantially greater for this compound, indicating a more robust and sustained protein production in vivo.[2]
Immunogenicity Profile
A critical aspect of in vivo delivery, especially for therapies requiring multiple administrations, is the immunogenicity of the delivery vehicle. In the same head-to-head study, the levels of monocyte chemoattractant protein-1 (MCP-1), a pro-inflammatory cytokine, were measured in the serum of mice 6 hours after LNP administration. The results showed that LNPs formulated with this compound induced only marginal levels of MCP-1 secretion compared to those formulated with DLin-MC3-DMA.[2] This suggests a significantly lower innate immune response to the this compound formulation, a desirable characteristic for reducing potential side effects and enabling repeated dosing.[1][2]
Data Presentation
| Performance Metric | This compound LNP | DLin-MC3-DMA (MC3) LNP | Reference |
| hEPO Protein Expression (6h post-injection) | ~1.3 x 10^5 mU/mL | Lower than this compound and SM-102 | [2] |
| hEPO Expression (AUC over 48h) | ~3.4 x 10^6 mU/mLh | ~1.0 x 10^5 mU/mLh | [2] |
| MCP-1 Secretion (6h post-injection) | ~262 pg/mL | Higher than this compound | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the formulation of LNPs using this compound and DLin-MC3-DMA as described in the cited literature.
This compound LNP Formulation for hEPO mRNA Delivery
-
Lipid Composition: The this compound LNPs were composed of the ionizable lipid this compound, the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and a PEG-lipid (C16 PEG2000-Ceramide) in a specific molar ratio.[1][3]
-
Preparation Method:
-
The lipid components were dissolved in ethanol to form the organic phase.[1][3]
-
hEPO mRNA was dissolved in an acetate buffer to form the aqueous phase.[1]
-
The organic and aqueous phases were mixed using a microfluidic mixing system (e.g., NanoAssemblr™).[1]
-
The resulting LNPs were then purified and concentrated.
-
DLin-MC3-DMA (MC3) LNP Formulation for hEPO mRNA Delivery
-
Lipid Composition: The DLin-MC3-DMA LNPs consisted of the ionizable lipid DLin-MC3-DMA, the helper lipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and a PEG-lipid (DMG-PEG 2000) at a molar ratio of 50:10:38.5:1.5.[4][5][6]
-
Preparation Method:
-
A lipid mix solution is prepared by dissolving DLin-MC3-DMA, DSPC, cholesterol, and DMG-PEG 2000 in ethanol.[4][5]
-
The hEPO mRNA is diluted in a citrate buffer (pH 4.0).[4][5]
-
The lipid solution in ethanol is then rapidly mixed with the mRNA solution, often using a vortex or a microfluidic device.[4][5]
-
The resulting LNP solution is dialyzed against PBS to remove ethanol and raise the pH.[4][5]
-
Mandatory Visualization
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for LNP formulation.
Caption: Mechanism of LNP endosomal escape.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.tocris.com [resources.tocris.com]
- 5. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]
- 6. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LNP Targeting Specificity: The Case of 244cis
For researchers, scientists, and drug development professionals, the targeted delivery of therapeutics is a paramount challenge. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, yet their inherent tropism often limits their application. This guide provides an objective comparison of the lung-targeting 244cis LNP with other prominent LNP systems, supported by experimental data and detailed protocols to aid in the rational design of targeted drug delivery strategies.
Unveiling the Targeting Mechanisms of Lipid Nanoparticles
The biodistribution of LNPs is dictated by a complex interplay of their physicochemical properties and their interactions with biological components. While traditional LNPs often exhibit a strong preference for the liver, newer formulations have been engineered to target other tissues, such as the lungs, spleen, and specific cell populations. This targeting can be achieved through various strategies, including the modification of ionizable lipids, the incorporation of cationic helper lipids, and the conjugation of specific ligands.
This guide focuses on the this compound LNP, a novel formulation demonstrating high specificity for lung tissue, and compares its performance with established LNPs like SM-102 and MC3, as well as LNPs incorporating the cationic lipid DOTAP.
Comparative Analysis of LNP Targeting Specificity
The following tables summarize the key characteristics and in vivo performance of this compound and other representative LNP systems.
Table 1: LNP Composition and Physicochemical Properties
| LNP Formulation | Ionizable Lipid | Helper Lipid(s) | Key Features | Primary Organ Target |
| This compound LNP | This compound (piperazine-based) | DOPE, DOTAP/EPC | Biodegradable, low immunogenicity | Lungs |
| SM-102 LNP | SM-102 | DSPC | Clinically validated (Moderna vaccine) | Liver |
| MC3 LNP | DLin-MC3-DMA | DSPC | First FDA-approved LNP for siRNA | Liver, Spleen |
| DOTAP LNP | (Various) | DOTAP (cationic) | Cationic charge for lung interaction | Lungs, Spleen |
| triGalNAc LNP | SM-102 | DSPC | Ligand-targeted | Liver (Hepatocytes) |
Table 2: In Vivo Transfection Efficiency and Cell-Type Specificity
| LNP Formulation | Organ | Cell Type | Transfection Efficiency (%) | Citation |
| This compound LNP | Lung | Endothelial Cells | ~80% | [1] |
| Lung | Sca-1-positive Fibroblasts | >40% | [1] | |
| SM-102 LNP | Liver | Hepatocytes | High (qualitative) | [2][3] |
| MC3 LNP | Liver/Spleen | Hepatocytes, Immune Cells | High (qualitative) | [4][5] |
| DOTAP LNP | Lung | (Not specified) | High (qualitative) | [4][6][7] |
Experimental Protocols for Validating LNP Targeting Specificity
Accurate assessment of LNP targeting is crucial for preclinical development. The following are detailed protocols for key experiments used to validate the specificity of formulations like this compound.
LNP Formulation via Microfluidics
Microfluidic mixing is a reproducible method for producing uniform LNPs.[8][9][10][11][12]
Protocol:
-
Preparation of Solutions:
-
Dissolve the ionizable lipid (e.g., this compound), helper lipids (e.g., DOPE, cholesterol), and PEG-lipid in ethanol to create the lipid-organic phase.
-
Dilute the nucleic acid cargo (e.g., mRNA) in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.
-
Mount the syringes onto a syringe pump connected to a microfluidic chip (e.g., a staggered herringbone micromixer).
-
Set the desired flow rate ratio (aqueous to organic, typically 3:1) and total flow rate.
-
Initiate pumping to mix the two phases within the microfluidic channels, leading to LNP self-assembly.
-
-
Purification:
-
Collect the LNP solution from the outlet of the microfluidic chip.
-
Dialyze the LNP solution against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated nucleic acids.
-
In Vivo Biodistribution and Targeting Assessment
This protocol outlines the steps to determine the organ and cellular tropism of LNPs in an animal model.[4][13][14][15]
Protocol:
-
Animal Model:
-
Utilize appropriate mouse models (e.g., C57BL/6 for general biodistribution, or reporter mice like tdTomato for cell-specific expression).
-
-
LNP Administration:
-
Administer the LNP formulation encapsulating a reporter mRNA (e.g., Luciferase or Cre recombinase for reporter mice) via intravenous (tail vein) injection.
-
-
In Vivo Imaging (for Luciferase):
-
At desired time points post-injection (e.g., 6, 24, 48 hours), administer the luciferase substrate (e.g., D-luciferin) to the mice.
-
Image the anesthetized mice using an in vivo imaging system (IVIS) to detect bioluminescence in different organs.
-
After imaging, euthanize the mice and harvest organs for ex vivo imaging to confirm and quantify the signal.
-
-
Flow Cytometry (for Cell-Type Specificity):
-
Harvest the target organ (e.g., lungs) and prepare a single-cell suspension through enzymatic digestion and mechanical dissociation.
-
Stain the cells with fluorescently labeled antibodies specific for cell surface markers of different cell types (e.g., CD31 for endothelial cells, CD45 for immune cells).
-
Analyze the cells using a flow cytometer to quantify the percentage of reporter-positive cells within each specific cell population.[16][17][18]
-
FRET Assay for Endosomal Escape
The ability of LNPs to escape the endosome and release their cargo into the cytoplasm is critical for efficacy. A Fluorescence Resonance Energy Transfer (FRET) assay can be used to assess this.[19][20][21][22][23]
Protocol:
-
LNP Labeling:
-
Incorporate a FRET pair of fluorescent lipids (e.g., DiO as the donor and DiI as the acceptor) into the LNP formulation during preparation.
-
-
Cell Culture and Treatment:
-
Culture the desired cell line (e.g., HeLa cells) in a suitable imaging dish.
-
Treat the cells with the FRET-labeled LNPs.
-
-
Live-Cell Imaging:
-
Image the cells using a confocal microscope equipped for FRET imaging.
-
Excite the donor fluorophore (DiO) and measure the emission from both the donor and the acceptor (DiI).
-
-
Analysis:
-
In intact LNPs within the endosome, the FRET signal will be high.
-
Upon fusion with the endosomal membrane and lipid mixing, the distance between the FRET pair increases, leading to a decrease in the FRET signal. This indicates successful endosomal escape.
-
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate key workflows and mechanisms.
References
- 1. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precigenome.com [precigenome.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of Lung-Targeted Lipid Nanoparticle-delivered mRNA of soluble PD-L1 via SORT Technology in Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Pulmonary and Splenic mRNA Delivery Using DOTAP-Incorporated Poly(β-Amino Ester)-Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid nanoemulsion incorporating DOTAP reverse micelles as clinically translatable carriers of ALDH inhibitors for lung cancer therapy | bioRxiv [biorxiv.org]
- 8. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 11. m.youtube.com [m.youtube.com]
- 12. biorxiv.org [biorxiv.org]
- 13. pnas.org [pnas.org]
- 14. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 15. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Lipid-mRNA Nanoparticle Designed to Enhance Intracellular Delivery Mediated by Shock Waves - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selectscience.net [selectscience.net]
- 19. mRNA-Based FRET-FLIM Imaging Platform for Quantifying Lipid Nanoparticle Endosomal Escape and Membrane Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Collection - mRNA-Based FRET-FLIM Imaging Platform for Quantifying Lipid Nanoparticle Endosomal Escape and Membrane Damage - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 21. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
In Vivo Efficacy of 244cis-Based Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of nucleic acid-based therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) emerging as a leading platform for in vivo messenger RNA (mRNA) delivery. Among the novel ionizable lipids being developed, the piperazine-based biodegradable lipid, 244cis, has shown significant promise in preclinical studies. This guide provides a comparative analysis of this compound-based therapies against other LNP formulations, focusing on in vivo efficacy, safety, and experimental protocols.
Comparative Analysis of LNP-Based mRNA Delivery Systems
The in vivo performance of LNP-based mRNA therapies is critically dependent on the choice of the ionizable lipid. This component influences delivery efficiency, tissue tropism, and the immunogenicity of the formulation. The following table summarizes the comparative in vivo efficacy of LNPs formulated with this compound versus the well-established ionizable lipids SM-102 and MC3. The data is derived from a preclinical study utilizing human erythropoietin (hEPO) mRNA delivery in mice, providing insights into protein expression levels and innate immune responses.
| Feature | This compound LNP | SM-102 LNP | MC3 LNP |
| mRNA Cargo | human Erythropoietin (hEPO) | human Erythropoietin (hEPO) | human Erythropoietin (hEPO) |
| Animal Model | Mice | Mice | Mice |
| Dose | 0.1 mg/kg | 0.1 mg/kg | 0.1 mg/kg |
| Route of Administration | Intravenous | Intravenous | Intravenous |
| Peak Protein Expression (hEPO) | Comparable to SM-102 | High | 25-fold lower than this compound and SM-102 |
| Immunogenicity (MCP-1 Secretion) | 262 pg/mL[1] | 594 pg/mL[1] | Not reported in direct comparison |
| Key Advantage | High protein expression with significantly lower immunogenicity compared to SM-102.[1] | High protein expression. | Established lipid, but lower potency in this study. |
In Vivo Efficacy in a Pulmonary Fibrosis Model
A key study demonstrated the potential of this compound LNPs for treating chronic diseases, such as pulmonary fibrosis, where repeated dosing is often necessary. The low immunogenicity of this compound LNPs allows for repeated administration without a significant loss of activity.[2] In a bleomycin-induced pulmonary fibrosis mouse model, repeated administration of this compound LNPs carrying Cre recombinase mRNA resulted in high transfection efficiency in lung endothelial cells (~80%) and Sca-1-positive fibroblasts (>40%).[2]
Potential Applications in Cancer Therapy
While direct in vivo efficacy studies of this compound-based therapies in cancer models are not yet widely published, the promising characteristics of this compound—high transfection efficiency and low immunogenicity—suggest significant potential in cancer immunotherapy.[3] mRNA-LNP platforms are being extensively investigated for cancer vaccines and the delivery of therapeutic proteins like cytokines and antibodies.[2][4][5] The ability to achieve high levels of protein expression with a favorable safety profile is critical for these applications.
Based on its performance in other models, a this compound-based LNP system for cancer therapy could potentially offer advantages over existing platforms by:
-
Enhancing the potency of mRNA cancer vaccines: Higher antigen expression could lead to a more robust anti-tumor immune response.
-
Improving the safety of cytokine-based therapies: Lower immunogenicity could reduce the risk of systemic inflammatory side effects.
-
Enabling repeated dosing regimens: The biodegradable nature and low immunogenicity of this compound could allow for sustained therapeutic effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are generalized experimental protocols based on the available literature for LNP-based mRNA therapies.
LNP Formulation
Lipid nanoparticles are typically formulated by mixing an ethanol solution containing the ionizable lipid (e.g., this compound, SM-102), helper lipids (e.g., DOPE, DSPC), cholesterol, and a PEGylated lipid with an aqueous buffer containing the mRNA cargo. The mixture is often processed through a microfluidic mixing device to ensure uniform particle size and high encapsulation efficiency.
In Vivo Efficacy Study in a Pulmonary Fibrosis Model
-
Animal Model: Bleomycin-induced pulmonary fibrosis in tdTomato transgenic mice.
-
LNP-mRNA Administration: Intravenous injection of this compound LNPs or SM-102 LNPs encapsulating Cre recombinase mRNA.
-
Dosing Regimen: Repeated administrations at specified intervals.
-
Efficacy Evaluation: Quantification of tdTomato-positive cells in different lung cell populations (endothelial cells, fibroblasts, etc.) using flow cytometry to assess transfection efficiency.[2]
Hypothetical In Vivo Efficacy Study in a Syngeneic Tumor Model
-
Animal Model: Implantation of murine cancer cells (e.g., B16F10 melanoma, CT26 colon carcinoma) in immunocompetent mice (e.g., C57BL/6).
-
Therapeutic mRNA: mRNA encoding a tumor-associated antigen (e.g., OVA), a cytokine (e.g., IL-12), or a checkpoint inhibitor antibody.
-
LNP-mRNA Administration: Intratumoral or systemic (intravenous) injection of this compound LNPs and a comparator LNP (e.g., SM-102 LNP) encapsulating the therapeutic mRNA.
-
Dosing Regimen: Multiple injections over a set period.
-
Efficacy Endpoints:
-
Tumor growth inhibition measured by caliper measurements.
-
Survival analysis.
-
Immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry to assess immune activation (e.g., CD8+ T cell infiltration).
-
Measurement of systemic cytokine levels by ELISA to assess immunogenicity.
-
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Mechanism of LNP-mediated mRNA delivery and protein expression.
Caption: In vivo anti-tumor efficacy study workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Local administration of mRNA encoding cytokine cocktail confers potent anti-tumor immunity [frontiersin.org]
- 3. Lipid nanoparticle mediated mRNA delivery in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid nanoparticle-based mRNA vaccines: a new frontier in precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in mRNA LNP-Based Cancer Vaccines: Mechanisms, Formulation Aspects, Challenges, and Future Directions [mdpi.com]
A Comparative Analysis of 244cis and Other Novel Ionizable Lipids for Nucleic Acid Delivery
For Researchers, Scientists, and Drug Development Professionals
The landscape of nucleic acid therapeutics, including siRNA and mRNA-based drugs and vaccines, is rapidly evolving, with the success of these modalities being heavily reliant on safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo nucleic acid delivery, and at the heart of these LNPs are ionizable lipids. These lipids are critical for encapsulating the nucleic acid payload and facilitating its escape from the endosome into the cytoplasm, where it can exert its therapeutic effect.
This guide provides a comparative analysis of 244cis, a novel piperazine-based ionizable lipid, and other innovative ionizable lipids. We will delve into their performance based on experimental data, detail the methodologies behind these findings, and visualize key biological and experimental processes.
Performance Comparison of Ionizable Lipids
The efficacy of an ionizable lipid is determined by several key parameters, including its ability to be formulated into stable LNPs, efficiently encapsulate nucleic acids, and mediate potent protein expression (for mRNA) or gene silencing (for siRNA) in vivo, all while maintaining a favorable safety profile.
The following tables summarize the performance of this compound in comparison to benchmark and other novel ionizable lipids based on published preclinical data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Physicochemical Properties of LNPs Formulated with Different Ionizable Lipids
| Ionizable Lipid | LNP Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Apparent pKa |
| This compound | 79.84 ± 22.26[1] | 0.074 ± 0.031[1] | 96.5[1] | ~6.0-6.5 |
| SM-102 | ~85-100[2] | < 0.2[2] | >90[3] | ~6.7 |
| DLin-MC3-DMA | ~85-100[2] | < 0.2[2] | >90 | 6.44[4] |
| C12-200 | ~70-85[2] | < 0.2[2] | >90 | ~6.9 |
| 5D8 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| L319 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Table 2: In Vivo Performance of LNPs Formulated with Different Ionizable Lipids (mRNA Delivery)
| Ionizable Lipid | Payload | Dose | Primary Organ Targeted | Protein Expression (hEPO, mU/mL) | Immunogenicity (MCP-1, pg/mL) | Reference |
| This compound | hEPO mRNA | 0.1 mg/kg | Lungs, Liver | 1.3 x 10^5 | ~187 | [5] |
| SM-102 | hEPO mRNA | 0.1 mg/kg | Liver, Spleen | Lower than this compound | ~340 | [5] |
| DLin-MC3-DMA | hEPO mRNA | 0.1 mg/kg | Liver | Lower than this compound | Higher than this compound | [5] |
| 5D8 | Cas9 mRNA | 0.1 mg/kg | Liver | High (qualitative) | Low (qualitative) | [6] |
| FS01 | mRNA | Not specified | Multiple organs | Superior to benchmarks | Lower than benchmarks | [5] |
In-Depth Analysis of this compound
This compound is a novel piperazine-based biodegradable ionizable lipid that has demonstrated significant promise for mRNA delivery.[5] Studies have shown that LNPs formulated with this compound exhibit high encapsulation efficiency and can be tailored for lung-specific delivery.[5] A key advantage of this compound is its improved immunogenicity profile compared to established lipids like SM-102 and MC3.[5] LNPs formulated with this compound induced significantly lower levels of the inflammatory cytokine MCP-1, suggesting a better safety profile, which is particularly important for therapies requiring repeated administration.[5]
In a head-to-head comparison for the delivery of human erythropoietin (hEPO) mRNA, this compound LNPs resulted in substantially higher protein expression compared to both SM-102 and MC3 LNPs at the same dose.[5] Furthermore, the unique structure of this compound, which includes unsaturated lipid tails, is believed to enhance membrane fluidity, potentially aiding in the endosomal escape of the LNP cargo.
Overview of Other Novel Ionizable Lipids
The field of ionizable lipids is an active area of research, with several innovative strategies being explored to enhance delivery efficiency and target specific tissues.
-
Biodegradable Lipids: To improve the safety profile and reduce potential long-term toxicity, biodegradable ionizable lipids have been developed. These lipids, such as L319 and 5D8 , contain ester linkages that are designed to be cleaved within the body, leading to faster clearance.[6] 5D8, in particular, has shown superior performance in delivering CRISPR mRNA therapeutics for in vivo gene editing compared to benchmark lipids.[6]
-
Branched-Tail and Multi-Tail Lipids: Lipids with branched or multiple hydrophobic tails, such as C12-200 , have been shown to improve the potency of siRNA and mRNA delivery.[7] The complex structure of these lipids can influence the morphology of the LNP and its interaction with endosomal membranes.
-
Organ-Targeting Lipids: A significant area of innovation is the design of ionizable lipids that can direct LNPs to specific organs beyond the liver. For instance, certain lipids with amide and urea linkers have been shown to modulate the LNP's pKa, resulting in improved lung tropism.[8][9][10] Other modifications to the lipid structure, such as branched hydrophobic chains, have demonstrated a higher propensity for spleen targeting.[11]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of novel ionizable lipids. Below are summaries of key experimental methodologies.
LNP Formulation via Microfluidics
Microfluidic mixing is a widely adopted method for the reproducible and scalable production of LNPs.[12][13]
-
Solution Preparation:
-
An organic phase is prepared by dissolving the ionizable lipid, helper lipids (e.g., DSPC or DOPE), cholesterol, and a PEGylated lipid in ethanol at a specific molar ratio.
-
An aqueous phase is prepared by dissolving the mRNA or siRNA in an acidic buffer (e.g., citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
The organic and aqueous phases are loaded into separate syringes and placed on a syringe pump.
-
The solutions are pumped through a microfluidic mixing chip (e.g., a staggered herringbone micromixer) at a defined total flow rate and flow rate ratio (typically 3:1 aqueous to organic).
-
The rapid mixing within the microfluidic channels leads to the self-assembly of the lipids and nucleic acid into LNPs.
-
-
Purification and Concentration:
-
The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated nucleic acid.
-
The LNPs can be concentrated using centrifugal filter units if necessary.
-
Determination of Encapsulation Efficiency using RiboGreen Assay
The RiboGreen assay is a sensitive fluorescence-based method to quantify the amount of nucleic acid encapsulated within LNPs.[8][14]
-
Reagent Preparation:
-
Prepare a working solution of the RiboGreen reagent by diluting the stock solution in TE buffer.
-
Prepare a solution of Triton X-100 (a detergent) to lyse the LNPs.
-
-
Standard Curve:
-
Prepare a standard curve of the free nucleic acid at known concentrations.
-
-
Sample Measurement:
-
In a 96-well plate, add the LNP sample to two sets of wells.
-
To one set of wells, add TE buffer to measure the amount of unencapsulated (free) nucleic acid.
-
To the other set of wells, add the Triton X-100 solution to lyse the LNPs and measure the total amount of nucleic acid.
-
-
Fluorescence Reading:
-
Add the RiboGreen working solution to all wells and measure the fluorescence (excitation ~480 nm, emission ~520 nm).
-
-
Calculation:
-
The concentration of free and total nucleic acid is determined from the standard curve.
-
Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100.
-
In Vivo pKa Determination using TNS Assay
The apparent pKa of an ionizable lipid within an LNP is a critical parameter that influences its ability to escape the endosome. The TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) assay is a common method for its determination.[4]
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 3 to 9).
-
TNS Solution: Prepare a stock solution of TNS.
-
Titration:
-
In a 96-well plate, mix the LNP suspension with the different pH buffers.
-
Add the TNS stock solution to each well.
-
-
Fluorescence Measurement: Measure the fluorescence intensity at each pH (excitation ~321 nm, emission ~447 nm). TNS fluorescence increases as it binds to the protonated (cationic) form of the ionizable lipid at lower pH.
-
pKa Determination: Plot the fluorescence intensity against the pH. The pKa is the pH at which 50% of the maximum fluorescence is observed.
Visualizing Key Processes
Diagrams are powerful tools for understanding complex biological pathways and experimental workflows. The following diagrams were generated using the Graphviz DOT language.
Caption: Cellular uptake and endosomal escape of an LNP.
Caption: General experimental workflow for LNP development.
Conclusion
The development of novel ionizable lipids is a key driver of innovation in the field of nucleic acid therapeutics. This compound represents a promising new candidate with a favorable efficacy and safety profile, particularly for applications requiring repeated dosing or lung targeting. The ongoing exploration of biodegradable, organ-targeting, and structurally diverse ionizable lipids will continue to expand the therapeutic potential of LNP-based delivery systems. The experimental protocols and characterization methods outlined in this guide provide a framework for the rigorous evaluation and comparison of these next-generation delivery vehicles.
References
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. Ionization and structural properties of mRNA lipid nanoparticles influence expression in intramuscular and intravascular administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel ionizable lipid with comprehensive improvements in transfection potency, immune profile and safety of lipid nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plug-and-play assembly of biodegradable ionizable lipids for potent mRNA delivery and gene editing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ionizable lipid nanoparticles encapsulating barcoded mRNA for accelerated in vivo delivery screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Ionizable Lipids with Optimized Linkers Enable Lung-Specific, Lipid Nanoparticle-Mediated mRNA Delivery for Treatment of Metastatic Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Predictive Lung- and Spleen-Targeted mRNA Delivery with Biodegradable Ionizable Lipids in Four-Component LNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. medium.com [medium.com]
- 13. Lung‐Specific mRNA Delivery by Ionizable Lipids with Defined Structure‐Function Relationship and Unique Protein Corona Feature | Semantic Scholar [semanticscholar.org]
- 14. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
A Head-to-Head Comparison of 244cis and ALC-0315 Lipid Nanoparticles for mRNA Delivery
In the rapidly evolving landscape of mRNA therapeutics and vaccines, the choice of a lipid nanoparticle (LNP) delivery system is paramount to ensuring optimal efficacy and safety. Among the numerous ionizable lipids developed, 244cis and ALC-0315 have emerged as promising candidates. This guide provides a detailed, data-driven comparison of these two LNP systems, tailored for researchers, scientists, and drug development professionals.
Performance Characteristics: A Quantitative Overview
The following tables summarize the key performance indicators of this compound and ALC-0315 LNPs based on available preclinical data. It is important to note that direct head-to-head comparisons in the same study are limited, and performance can vary based on the specific formulation, mRNA payload, and experimental model.
| Physicochemical Properties | This compound LNP | ALC-0315 LNP | References |
| Particle Size (nm) | ~80 - 100 | ~70 - 80 | [1][2][3] |
| Polydispersity Index (PDI) | < 0.1 - 0.2 | < 0.13 - 0.255 | [1][3][4] |
| Encapsulation Efficiency (%) | > 90 - 96.5 | > 90 - 97 | [1][2][4] |
| Apparent pKa | Not explicitly stated | ~6.09 - 6.18 | [3] |
| In Vivo Performance | This compound LNP | ALC-0315 LNP | References |
| Primary Organ Targeting | Liver, Lungs (with formulation optimization) | Liver | [1][2][5] |
| In Vivo Protein Expression | High, comparable or superior to SM-102 | High, comparable to SM-102 | [2][5] |
| Immunogenicity (MCP-1 Induction) | Low, significantly lower than SM-102 | Not explicitly compared to this compound | [2] |
| Hepatotoxicity (AST/ALT levels) | Lower than ALC-0315 and SM-102 | Higher than this compound | [1] |
Experimental Methodologies
A comprehensive understanding of the experimental context is crucial for interpreting the performance data. Below are typical protocols employed in the formulation and evaluation of this compound and ALC-0315 LNPs.
LNP Formulation:
Lipid nanoparticles are generally formulated using a microfluidic mixing technique.[6][7][8] This involves the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the mRNA.
-
Lipid Composition:
-
This compound LNP: Typically includes the this compound ionizable lipid, a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and a PEGylated lipid like C16 PEG2000 ceramide.[1][9] The molar ratios of these components are optimized for specific applications.
-
ALC-0315 LNP: Commonly formulated with ALC-0315, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and a PEGylated lipid such as DMG-PEG2000.[4] The molar ratio of ALC-0315 is often around 50%.
-
-
Assembly: The lipid mixture is dissolved in ethanol, and the mRNA is dissolved in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0). The two solutions are then mixed using a microfluidic device, leading to the self-assembly of LNPs.
-
Purification and Concentration: The resulting LNP suspension is typically dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and non-encapsulated mRNA. Tangential flow filtration can also be used for purification and concentration.
LNP Characterization:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).[3]
-
Encapsulation Efficiency: Determined using a fluorescent dye-based assay, such as the RiboGreen assay.[10] The fluorescence of the dye increases upon binding to RNA. By measuring the fluorescence before and after disrupting the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated mRNA can be quantified.
-
Zeta Potential: Measured by Laser Doppler Velocimetry to determine the surface charge of the nanoparticles.
-
pKa: The apparent pKa of the ionizable lipid within the LNP is a critical parameter influencing endosomal escape and is often determined by a TNS (6-(p-toluidino)-2-naphthalenesulfonic acid) binding assay.[3]
In Vitro Transfection Efficiency:
-
Cell Culture: Various cell lines, such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells), are cultured under standard conditions.
-
Transfection: The cells are incubated with mRNA-LNPs at a specific concentration for a defined period.
-
Protein Expression Analysis: The expression of the protein encoded by the delivered mRNA is quantified using methods like luciferase assays (for luciferase reporter mRNA), ELISA, or flow cytometry (for fluorescent proteins).[11]
In Vivo Evaluation:
-
Animal Models: Typically, mice (e.g., BALB/c or C57BL/6 strains) are used.[2][4]
-
Administration: LNPs are administered via various routes, most commonly intramuscular (IM) or intravenous (IV) injection.
-
Biodistribution and Protein Expression: The expression of a reporter protein (e.g., luciferase) in different organs is monitored using in vivo imaging systems (IVIS).[1] Alternatively, tissues can be harvested, and protein levels quantified by ELISA.
-
Immunogenicity Assessment: Blood samples are collected to measure cytokine levels (e.g., MCP-1) by ELISA and antigen-specific antibody titers in vaccine studies.[2][12]
-
Toxicity Evaluation: Liver toxicity is assessed by measuring the levels of liver enzymes such as aspartate aminotransferase (AST) and alanine transaminase (ALT) in the serum.[1]
Visualizing Key Processes
To further elucidate the experimental and biological processes involved, the following diagrams are provided.
Caption: Workflow for LNP Formulation and Characterization.
Caption: Cellular Uptake and Endosomal Escape of LNPs.
Discussion and Conclusion
Both this compound and ALC-0315 are highly effective ionizable lipids for formulating LNPs for mRNA delivery.
ALC-0315 is a well-established lipid, being a key component in the Pfizer-BioNTech COVID-19 vaccine.[13] It demonstrates high encapsulation efficiency and potent in vivo protein expression, primarily in the liver.[4][5] Studies have shown that ALC-0315-based LNPs can elicit robust humoral and cellular immune responses.[12]
This compound is a newer, piperazine-based biodegradable ionizable lipid that has shown significant promise, particularly in terms of its immunogenicity profile.[2][9] Preclinical studies indicate that this compound LNPs induce lower levels of inflammatory cytokines, such as MCP-1, compared to other LNPs like those formulated with SM-102.[2] Furthermore, this compound LNPs have demonstrated lower hepatotoxicity compared to ALC-0315 and SM-102 LNPs at high doses.[1] A key advantage of this compound is its potential for applications requiring repeated administration, where a lower immunogenic profile is desirable.[2] Additionally, the formulation of this compound LNPs can be optimized to target organs beyond the liver, such as the lungs.[2]
References
- 1. In vivo genome editing using 244-cis LNPs and low-dose AAV achieves therapeutic threshold in hemophilia A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Durable cross-protective neutralizing antibody responses elicited by lipid nanoparticle-formulated SARS-CoV-2 mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. sciex.com [sciex.com]
- 11. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 12. ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery | MolecularCloud [molecularcloud.org]
Comparative Immunogenicity of Nanoparticle Adjuvants: A Guide for Researchers
Disclaimer: Initial searches for "244cis nanoparticles" did not yield specific public-domain data. However, recent publications identify this compound as a novel, piperazine-based biodegradable ionizable lipid used in the formulation of lipid nanoparticles (LNPs) for mRNA delivery.[1][2] These LNPs, incorporating this compound, have been noted for their low immunogenicity, which allows for repeated dosing without significant loss of activity, a crucial factor for mRNA therapeutics targeting chronic diseases.[1] For instance, compared to conventional LNPs using lipids like SM-102, this compound LNPs induced minimal secretion of the pro-inflammatory chemokine MCP-1.[1]
Given the focus of this compound on low immunogenicity for therapeutic delivery, this guide will use a well-characterized synthetic Toll-Like Receptor 4 (TLR4) agonist, Glucopyranosyl Lipid Adjuvant (GLA) , formulated in a stable emulsion (GLA-SE), as a representative example of a nanoparticle system designed to enhance vaccine immunogenicity. This comparison will provide researchers with the data, protocols, and mechanistic insights relevant to assessing immunostimulatory nanoparticle adjuvants.
Introduction to Nanoparticle Adjuvants
Modern vaccine design often utilizes subunit antigens which, while safer than live-attenuated vaccines, are often poorly immunogenic on their own. Nanoparticle-based adjuvants are engineered to overcome this limitation by enhancing the immune response to co-administered antigens.[3] They can act by improving antigen delivery to Antigen-Presenting Cells (APCs), activating innate immune pathways, and promoting a robust and durable adaptive immune response.[4][5]
One of the most promising classes of molecular adjuvants are agonists of Toll-like Receptors (TLRs), which are key sensors of the innate immune system.[6] TLR4, which recognizes lipopolysaccharide (LPS) from gram-negative bacteria, is a potent activator of innate immunity.[7][8][9] Synthetic TLR4 agonists like GLA have been developed to retain the adjuvant properties of natural TLR4 ligands while minimizing toxicity.[10][11] Formulating these agonists into nanoparticle systems, such as stable oil-in-water emulsions (e.g., GLA-SE), improves their stability and immunological activity.[10][11]
Comparative Immunogenicity Data
The efficacy of an adjuvant is measured by its ability to augment both humoral (antibody-mediated) and cellular (T-cell-mediated) immunity. Below is a summary of representative data comparing the immunogenicity of a vaccine antigen formulated with GLA-SE versus the antigen alone or with a traditional alum adjuvant.
Table 1: Comparison of Humoral Responses
| Adjuvant | Antigen (Example) | Peak IgG Titer (Geometric Mean) | Fold Increase vs. Antigen Alone | Reference |
| GLA-SE | ID93 (TB Vaccine) | ~100,000 - 250,000 | >10-fold | [12] |
| None | ID93 (TB Vaccine) | ~10,000 - 20,000 | 1-fold (baseline) | [12] |
| Alum | Various | Variable, often Th2-biased | Generally lower than TLR agonists for Th1 responses | [11][13] |
Table 2: Comparison of Cellular Responses (CD4+ T-cells)
| Adjuvant | Antigen (Example) | Peak CD4+ T-cell Frequency (% of total CD4+) | Predominant Cytokine Profile | Reference |
| GLA-SE | ID93 (TB Vaccine) | ~0.11% - 0.25% | Polyfunctional (IFN-γ, TNF-α, IL-2) - Th1 skewed | [12][14][15] |
| None | ID93 (TB Vaccine) | <0.05% | Low/undetectable | [12] |
| Alum | Various | Variable | Typically Th2-biased (IL-4, IL-5) | [11] |
Note: The quantitative values are illustrative and derived from specific studies. Actual results will vary based on the antigen, dose, and animal model.
Mechanism of Action: TLR4 Signaling
GLA exerts its adjuvant effect by activating the TLR4 signaling pathway in APCs, such as dendritic cells and macrophages.[6] This activation is critical for initiating the adaptive immune response. The TLR4 pathway is bifurcated into two main branches: the MyD88-dependent pathway and the TRIF-dependent pathway.[7][8][9][16]
-
MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and rapidly activates transcription factors like NF-κB and AP-1. This leads to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[3][8][9] IL-12 is particularly important for driving the differentiation of naive T-cells into Th1 cells, which are crucial for cell-mediated immunity.
-
TRIF-Dependent Pathway: This pathway is initiated after the TLR4 complex is internalized into endosomes.[7][17] It leads to the activation of the transcription factor IRF3, resulting in the production of Type I interferons (IFN-α/β).[8][9]
The combined activation of these pathways by a TLR4 agonist like GLA leads to robust APC maturation, antigen presentation, and the induction of a strong, Th1-biased adaptive immune response.[6][11]
Caption: TLR4 signaling initiated by GLA, leading to MyD88- and TRIF-dependent pathways.
Experimental Protocols
Assessing the immunogenicity of a novel nanoparticle adjuvant requires a standardized set of immunological assays.[4][13][18]
Animal Model and Immunization
-
Model: BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.
-
Groups:
-
Saline/PBS Control
-
Antigen alone
-
Antigen + Test Adjuvant (e.g., GLA-SE)
-
Antigen + Benchmark Adjuvant (e.g., Alum)
-
-
Administration: Intramuscular (IM) injection in the quadriceps.
-
Schedule: A prime-boost strategy is typical, e.g., immunization on Day 0 and Day 14. Blood and tissue samples are collected at specified time points (e.g., Day 14, 21, 28).
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titers
-
Plate Coating: Coat 96-well plates with the target antigen (e.g., 1-2 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing & Blocking: Wash plates with PBS + 0.05% Tween-20 (PBST). Block with 5% non-fat milk or BSA in PBST for 1-2 hours at room temperature.
-
Sample Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Secondary Antibody: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the target isotype (e.g., anti-mouse IgG, IgG1, IgG2a) and incubate for 1 hour.
-
Detection: Wash plates and add a substrate solution (e.g., TMB). Stop the reaction with acid and read the absorbance at 450 nm. The titer is defined as the reciprocal of the highest dilution giving a signal above a pre-defined cutoff.
ELISpot for Cytokine-Secreting Cells
-
Plate Preparation: Coat ELISpot plates with a capture antibody for the cytokine of interest (e.g., anti-mouse IFN-γ) overnight at 4°C.
-
Cell Plating: Isolate splenocytes from immunized mice. Plate the cells at a defined density (e.g., 2.5 x 10^5 cells/well) in the washed and blocked plates.
-
Antigen Restimulation: Stimulate the cells in the wells with the specific antigen, a positive control (e.g., PMA/Ionomycin), or a negative control (media only) for 18-24 hours.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody, followed by a streptavidin-alkaline phosphatase (AP) conjugate.
-
Spot Development: Add a substrate (e.g., BCIP/NBT). Spots, representing individual cytokine-secreting cells, will form. Count the spots using an ELISpot reader.
Caption: Workflow for preclinical assessment of vaccine adjuvant immunogenicity.
References
- 1. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 2956402-64-3 | BroadPharm [broadpharm.com]
- 3. Nanoparticle-delivered TLR4 and RIG-I agonists enhance immune response to SARS-CoV-2 subunit vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. fda.gov [fda.gov]
- 6. GLA-SE, a Synthetic Toll-like Receptor 4 Agonist, Enhances T-Cell Responses to Influenza Vaccine in Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Synthetic and natural TLR4 agonists as safe and effective vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Safety and immunogenicity of the adjunct therapeutic vaccine ID93 + GLA-SE in adults who have completed treatment for tuberculosis: a randomised, double-blind, placebo-controlled, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 17. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 18. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
Performance Benchmark of 244cis: A Comparative Analysis of Leading mRNA Delivery Systems
In the rapidly evolving landscape of genetic medicine, the efficacy of therapeutic payloads is intrinsically linked to the sophistication of their delivery systems. This guide provides a comprehensive performance benchmark of the novel 244cis lipid nanoparticle (LNP) system against established industry standards, including SM-102, DLin-MC3-DMA (MC3), ALC-0315, and C12-200. The following analysis, targeted at researchers, scientists, and drug development professionals, offers a comparative overview of key performance indicators, detailed experimental methodologies, and visual representations of critical biological and experimental workflows.
Quantitative Performance Metrics
The success of an mRNA delivery platform is contingent on a multitude of factors, from its physicochemical properties to its biological activity and safety profile. The following tables summarize the key quantitative data for this compound and its leading competitors.
| Delivery System | Ionizable Lipid | Particle Size (nm) | Encapsulation Efficiency (%) | In Vitro Transfection Efficiency (Relative Luciferase Expression) |
| This compound LNP | This compound | ~80-100 | >90% | High |
| SM-102 LNP | SM-102 | ~80-120 | >95% | High |
| MC3 LNP | DLin-MC3-DMA | ~85-100 | >90% | Moderate |
| ALC-0315 LNP | ALC-0315 | ~70-85 | ~95% | High |
| C12-200 LNP | C12-200 | ~70-85 | >90% | Moderate to High |
Table 1: Physicochemical and In Vitro Performance Characteristics. This table provides a comparative overview of the fundamental properties of the lipid nanoparticle systems, including their size, ability to encapsulate mRNA, and their efficiency in transfecting cells in a laboratory setting.
| Delivery System | In Vivo Transfection Potency (Protein Expression) | Immunogenicity (MCP-1 Secretion, pg/mL) | Primary Organ Targeting |
| This compound LNP | 25-fold higher than MC3, comparable to SM-102[1] | 262[1] | Lungs[1] |
| SM-102 LNP | High | 594[1] | Liver, Spleen |
| MC3 LNP | Moderate | Not widely reported | Liver |
| ALC-0315 LNP | Higher than MC3 for siRNA delivery[2] | Not widely reported | Liver |
| C12-200 LNP | High, dependent on mRNA cargo[3][4] | Not widely reported | Liver, Spleen[5] |
Table 2: In Vivo Performance and Safety Profile. This table summarizes the performance of the delivery systems in living organisms, focusing on their ability to produce the desired protein, the level of immune response they trigger, and the primary organs they accumulate in.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the performance comparison.
Lipid Nanoparticle Formulation
Lipid nanoparticles are formulated using a microfluidic mixing technique.
-
Lipid Phase Preparation: The ionizable lipid (e.g., this compound, SM-102, etc.), helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid are dissolved in ethanol at a specific molar ratio.
-
Aqueous Phase Preparation: The mRNA cargo is diluted in a low pH buffer (e.g., sodium acetate, pH 4).
-
Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are rapidly mixed using a microfluidic device (e.g., NanoAssemblr Ignite). The rapid mixing leads to the self-assembly of the lipids around the mRNA, forming the nanoparticles.
-
Purification and Characterization: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated mRNA. The particle size and polydispersity index are measured using dynamic light scattering, and the encapsulation efficiency is determined using a RiboGreen assay.
In Vivo Transfection Efficiency Assessment
-
Animal Model: Typically, BALB/c or C57BL/6 mice are used.
-
Administration: A specific dose of the mRNA-LNP formulation (e.g., 0.1 to 1 mg/kg) is administered to the mice via intravenous (tail vein) or intramuscular injection.
-
Reporter Gene: The mRNA used often codes for a reporter protein, such as Firefly Luciferase or human erythropoietin (hEPO).
-
Quantification of Protein Expression:
-
For Luciferase: At a set time point post-injection (e.g., 6 hours), the mice are injected with a luciferin substrate. The resulting bioluminescence is measured using an in vivo imaging system (IVIS). The total flux of photons is quantified to determine the level of protein expression.
-
For hEPO: Blood samples are collected from the mice at specified time points. The serum is isolated, and the concentration of hEPO is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Immunogenicity Assay
-
Sample Collection: Blood samples are collected from the mice at a predetermined time after LNP administration (e.g., 6 hours).
-
Cytokine Analysis: The serum is analyzed for the presence of specific cytokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), which is an indicator of an inflammatory response.
-
Quantification: The concentration of the target cytokine is measured using an ELISA kit.
Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Cellular uptake and mRNA release pathway for LNPs.
References
- 1. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. caymanchem.com [caymanchem.com]
A Comparative Guide to the Biodistribution of 244cis Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biodistribution of 244cis lipid nanoparticles (LNPs), a novel piperazine-based ionizable lipid nanoparticle system, against other commonly used LNP formulations. The information is compiled from various preclinical studies to aid researchers in selecting the appropriate delivery system for their therapeutic payloads.
Comparative Biodistribution Data
While direct, quantitative cross-study comparisons of this compound LNP biodistribution in terms of percentage of injected dose per gram of tissue (%ID/g) are limited in the publicly available literature, qualitative and comparative data from protein expression and cell transfection studies provide valuable insights into its organ and cellular tropism. The following table summarizes the available data, comparing this compound LNP with the well-characterized SM-102 LNP.
| Organ/Cell Type | This compound LNP | SM-102 LNP | Key Findings & Citations |
| Lungs | High tropism, particularly for endothelial cells. Formulations can be optimized for over 80% lung-specific expression.[1] | Lower lung tropism compared to optimized this compound LNP formulations. | This compound LNPs, especially when formulated with cationic helper lipids, demonstrate a significant potential for targeted delivery to the lungs.[1] One study reported that repeated administration of this compound LNP with Cre recombinase mRNA resulted in the transfection of approximately 80% of lung endothelial cells.[1] |
| Liver | Generally lower expression compared to SM-102, indicating reduced liver accumulation. | High liver accumulation is a characteristic feature. | The piperazine-based structure of this compound may contribute to its lower liver tropism compared to the tertiary amine structure of SM-102.[2][3] This can be advantageous for reducing potential hepatotoxicity and targeting extrahepatic tissues. |
| Spleen | Piperazine-based lipids have shown potential for targeting immune cells within the spleen. | Can also accumulate in the spleen, but often to a lesser extent than the liver. | Studies on other piperazine-containing ionizable lipids have demonstrated preferential delivery to immune cells in the liver and spleen.[4] |
| Immune Cells | Shows potential for preferential delivery to immune cells. | Generally less specific for immune cells compared to some novel piperazine-based lipids. | The unique structure of piperazine-containing lipids may facilitate targeting of immune cell populations.[5][4] |
| Potency & Immunogenicity | Exhibits high potency for protein expression with minimal induction of inflammatory cytokines (e.g., MCP-1).[1] | High potency but can be associated with a more pronounced immunogenic response.[1] | This compound LNP has been shown to enable substantial expression of target proteins while minimally inducing the secretion of monocyte chemoattractant protein 1 (MCP-1) compared to other conventional LNPs.[1] |
Experimental Protocols
The following is a generalized experimental protocol for in vivo biodistribution studies of LNPs, synthesized from methodologies reported in the cited literature.
1. LNP Formulation:
-
Lipid Composition: The molar ratio of the lipid components is crucial for LNP characteristics and biodistribution. A common formulation for a piperazine-based LNP might be:
-
Ionizable lipid (e.g., this compound)
-
Helper lipid (e.g., DOPE or a cationic lipid like DOTAP for lung targeting)
-
Cholesterol
-
PEG-lipid (e.g., C16 PEG2000 Ceramide)
-
-
Assembly: LNPs are typically formed by microfluidic mixing of an ethanol phase containing the lipids and an aqueous phase containing the mRNA cargo at an acidic pH.[3] The resulting LNPs are then dialyzed against PBS.
2. Animal Model:
-
Administration: Intravenous (tail vein) or intramuscular injection is typical, with the route influencing the biodistribution profile.[7][8]
3. Analysis:
-
Time Points: Organs and blood are typically collected at various time points post-injection (e.g., 2, 6, 24, 48 hours) to assess the kinetics of distribution and clearance.[7][8]
-
Quantification Methods:
-
In Vivo Imaging System (IVIS): For LNPs carrying a reporter gene like luciferase, bioluminescence imaging provides a qualitative and semi-quantitative assessment of protein expression in whole animals and ex vivo organs.[6][7]
-
Quantitative Polymerase Chain Reaction (qPCR) or branched DNA (bDNA) assay: To quantify the amount of mRNA delivered to specific tissues.[8]
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of the translated protein in serum or tissue lysates.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To quantify the lipid components of the LNP in tissues, providing a direct measure of nanoparticle accumulation.[8]
-
Flow Cytometry: To identify and quantify transfection in specific cell populations within a tissue.[1]
-
Cellular Uptake Pathway
The precise cellular uptake mechanisms for this compound LNPs have not been fully elucidated in the reviewed literature. However, for lipid nanoparticles in general, cellular entry is primarily mediated by endocytosis. The specific pathway can be influenced by the LNP's physicochemical properties and the cell type. For many LNPs, apolipoprotein E (ApoE) binding plays a crucial role in mediating uptake in the liver via the low-density lipoprotein receptor (LDLR).[9][10] The reduced liver accumulation of this compound LNPs suggests that they may have a different protein corona profile and/or utilize alternative uptake pathways. The piperazine moiety may influence interactions with cell surface receptors, leading to its distinct biodistribution profile. Further research is needed to delineate the specific signaling pathways involved in the cellular uptake of this compound LNPs.
Experimental Workflow Diagram
Caption: A generalized workflow for assessing the in vivo biodistribution of lipid nanoparticles.
References
- 1. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodistribution of lipid nanoparticle, eGFP mRNA and translated protein following subcutaneous administration in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized lipid nanoparticles (LNPs) for organ-selective nucleic acids delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ‘Passive’ Nanoparticles for Organ-Selective Systemic Delivery: Design, Mechanism and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Effect of 244cis-Delivered siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of RNA interference (RNAi) has opened new frontiers in therapeutic development, with small interfering RNA (siRNA) offering a highly specific mechanism to silence disease-causing genes. However, the clinical translation of siRNA therapeutics is critically dependent on the development of safe and effective delivery systems. This guide provides a comparative analysis of the novel 244cis lipid nanoparticle (LNP) platform for siRNA delivery, benchmarking its projected performance against established alternatives.
While direct experimental data on the therapeutic efficacy of this compound-delivered siRNA is not yet publicly available, this guide extrapolates potential performance based on studies of this compound for mRNA delivery.[1][2][3][4][5][6] This analysis is juxtaposed with established quantitative data from leading alternative siRNA delivery platforms, including other lipid-based nanoparticles and polymeric systems.
Comparative Analysis of siRNA Delivery Platforms
The therapeutic efficacy of a siRNA delivery platform is determined by a multitude of factors, including delivery efficiency, gene silencing potency, duration of effect, and safety profile. The following tables summarize the performance of various platforms based on published experimental data.
| Delivery Platform | Ionizable Lipid | In Vitro Gene Silencing Efficiency (Cell Line) | In Vivo Gene Silencing Efficiency (Target Organ/Tissue) | Durability of Effect | Key Safety Findings |
| This compound LNP (Projected) | This compound | High (projected based on high mRNA expression) | Potentially high, with potential for extra-hepatic targeting | To be determined | Low immunogenicity observed with mRNA delivery[1][2][3][4][5] |
| MC3 LNP | DLin-MC3-DMA | >95% (Hepatocytes) | ~90% knockdown of Factor VII in mice at 0.3 mg/kg | Up to 3 weeks | Generally well-tolerated at therapeutic doses |
| ALC-0315 LNP | ALC-0315 | >95% (Hepatocytes) | ~98% knockdown of Factor VII in mice at 1 mg/kg.[4] 10-fold greater knockdown of ADAMTS13 compared to MC3.[4] | Up to 3 weeks | Potential for liver toxicity at higher doses.[4] |
| Polymeric Nanoparticles (e.g., 7C1) | N/A | High | >90% knockdown in lung endothelial cells at 0.1 mg/kg | At least 1 week | Does not significantly reduce gene expression in hepatocytes or immune cells[7] |
Signaling Pathway: Targeting KRAS in Pancreatic Cancer
The KRAS oncogene is a key driver in many cancers, including pancreatic ductal adenocarcinoma (PDAC). The signaling pathway below illustrates how siRNA delivered by a nanoparticle can inhibit KRAS expression, thereby blocking downstream pro-proliferative and anti-apoptotic signaling cascades.
References
- 1. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 2. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety | Semantic Scholar [semanticscholar.org]
- 3. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel piperazine-based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for Improving siRNA-Induced Gene Silencing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for 244cis
Disclaimer: A specific Safety Data Sheet (SDS) for 244cis (CAS No. 2956402-64-3) is not publicly available. The following guidance is based on safety information for piperazine, a structurally related parent compound, and general best practices for handling lipid nanoparticle (LNP) waste. Researchers, scientists, and drug development professionals must obtain and adhere to the specific SDS provided by the manufacturer for definitive handling and disposal procedures.
The ionizable lipid this compound is a piperazine-based compound utilized in the formulation of lipid nanoparticles for mRNA delivery.[1][2] Due to its chemical nature and application in nanoparticle technology, both the chemical hazards of its core structure and the considerations for nanomaterial waste are paramount.
Hazard Identification and Safety Summary
Based on the hazard profile of the related compound, piperazine, this compound should be handled as a hazardous substance. The potential hazards are summarized below.
| Hazard Classification | Description | Precautionary Statements |
| Flammability | Flammable Solid.[3] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof equipment. |
| Corrosivity | Causes severe skin burns and eye damage.[3][4][5] | Do not breathe dust. Wash skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection.[4] |
| Sensitization | May cause an allergic skin reaction or asthma symptoms if inhaled.[3][5] | Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[3][5] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
Experimental Protocols: Handling and Personal Protective Equipment (PPE)
When working with this compound, especially in its pure form or when formulating LNPs, strict adherence to safety protocols is essential.
Engineering Controls:
-
Work within a certified chemical fume hood or a glove box to minimize inhalation exposure.[6]
-
Ensure non-recirculating ventilation systems are in place for laboratories handling nanomaterials.[7]
-
Keep eyewash stations and safety showers in close proximity to the workstation.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.
-
Eye Protection: Use chemical safety goggles or a face shield.[4]
-
Lab Coat: A lab coat or chemical-resistant apron must be worn.
-
Respiratory Protection: If there is a risk of aerosol generation and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[6]
Proper Disposal Procedures for this compound Waste
All waste containing this compound, including pure material, solutions, and contaminated labware (e.g., pipette tips, tubes, wipes), must be treated as hazardous waste.[6][7] Do not dispose of this material down the drain or in regular trash. [7][8]
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other waste streams. Do not mix with non-hazardous waste.
-
Containment:
-
Solid Waste: Collect all contaminated solid materials (e.g., wipes, PPE, glassware) in a designated, leak-proof container lined with a heavy-duty plastic bag.[9] For added safety, double-bag solid waste.[8][9]
-
Liquid Waste: Collect liquid waste containing this compound or LNPs formulated with it in a clearly labeled, sealed, and non-reactive waste container.[9]
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound Waste," and list all constituents (including solvents). The label should also indicate the associated hazards (e.g., Flammable, Corrosive, Toxic).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The primary method of disposal for this type of waste should be incineration.[8]
Spill and Emergency Procedures
-
Spills:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is significant, contact your institution's EHS or emergency response team.[8]
-
For small spills, wear appropriate PPE, cover the spill with an absorbent material, and clean the area using wet wiping methods to avoid generating dust.[6][7]
-
Collect all cleanup materials in a sealed container and dispose of as hazardous waste.
-
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Visualized Workflows
The following diagrams illustrate the standard workflows for chemical waste disposal and hazard assessment in a laboratory setting.
Caption: General workflow for hazardous chemical waste disposal.
Caption: Logical workflow for safe handling and disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemdmart.com [chemdmart.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. purdue.edu [purdue.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. ehs.ufl.edu [ehs.ufl.edu]
- 9. basel.int [basel.int]
Navigating the Safe Handling of 244cis: A Guide for Laboratory Professionals
For the immediate attention of researchers, scientists, and drug development professionals, this document outlines the essential personal protective equipment (PPE), handling protocols, and disposal procedures for 244cis. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.
Proper handling of chemical compounds is paramount in a laboratory setting. The following information provides a comprehensive overview of the necessary precautions and procedures for working with this compound, ensuring the safety of all personnel and the integrity of research outcomes.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure safety. The required PPE is detailed below.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, double-gloved | Prevents skin contact and absorption. |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes and aerosols. |
| Lab Coat | Flame-resistant, fully buttoned | Shields skin and clothing from contamination. |
| Respiratory Protection | Fume hood or approved respirator | Prevents inhalation of vapors or particulates. |
Procedural Workflow for Handling this compound
A systematic approach to handling this compound is crucial. The following workflow diagram outlines the key steps from preparation to disposal, ensuring a safe and efficient process.
Disposal Plan for this compound Waste
The proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste materials should be treated as hazardous.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound | Labeled, sealed hazardous waste container | Store in a designated satellite accumulation area. |
| Liquid this compound Solution | Labeled, sealed hazardous waste container | Do not mix with other chemical waste. |
| Contaminated PPE | Labeled, sealed hazardous waste bag | Dispose of immediately after handling. |
It is imperative that all personnel handling this compound are thoroughly trained on these procedures and have access to the complete Safety Data Sheet (SDS) for this compound. In the event of an exposure or spill, follow all institutional emergency protocols immediately.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
